molecular formula C13H28O4 B1598916 Tripropylene glycol mono-n-butyl ether CAS No. 57499-93-1

Tripropylene glycol mono-n-butyl ether

Cat. No.: B1598916
CAS No.: 57499-93-1
M. Wt: 248.36 g/mol
InChI Key: LORVPHHKJFSORQ-UHFFFAOYSA-N
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Description

Tripropylene glycol mono-n-butyl ether (CAS 55934-93-5) is a slow-evaporating, hydrophobic glycol ether solvent recognized for its high boiling point, low odor, and excellent solvency power . This compound is readily biodegradable, presenting a favorable environmental profile for sustainable formulations . Its key functional properties include outstanding surface tension reduction and strong coupling of hydrophobic and hydrophilic components, making it a versatile ingredient in research and industrial applications . In scientific and industrial development, this glycol ether serves as a coalescent agent in waterborne latex paints and industrial coatings, where it promotes film formation and enhances durability . It acts as an effective coupling agent and degreaser in industrial and household cleaning products, facilitating the removal of oils, greases, and soap scum . Its solvency is valuable in specialty printing inks and adhesive formulations, improving flow and stability . Furthermore, it is used as a dispersant and carrier solvent in agricultural chemical formulations for pesticides and herbicides, and as a stabilizer in cosmetic and personal care products such as lotions and hair dyes . This product is designated For Research Use Only (RUO). It is strictly for laboratory research or industrial manufacturing purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORVPHHKJFSORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C)OCC(C)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973032
Record name 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57499-93-1, 55934-93-5
Record name 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PPG-3 BUTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tripropylene glycol mono-n-butyl ether chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Section 1: Core Chemical Identity and Overview

This compound, commonly referred to as TPnB, is a high-boiling, colorless liquid with a mild odor, belonging to the P-series of glycol ethers.[1] Its unique molecular structure, which incorporates a terminal hydroxyl group, ether linkages, and a terminal butyl group, imparts a versatile combination of properties. This includes excellent solvency for a wide range of polar and non-polar substances, miscibility with both water and organic solvents, and a slow evaporation rate.[2][3] These characteristics make it a highly effective and versatile solvent, coupling agent, and coalescent in numerous industrial and consumer applications, from high-performance coatings to specialty cleaning formulations.[4] Furthermore, its favorable safety and environmental profile, including low toxicity and exemption from VOC regulations in the U.S., has positioned it as a preferred replacement for more hazardous solvents like ethylene glycol monobutyl ether (EGBE).[2][5]

Key Identifiers:

  • Chemical Name: Tri(propylene glycol) monobutyl ether[6]

  • Synonyms: TPnB, Dowanol TPnB, Arcosolv TPnB, PPG-3 Butyl Ether[7]

  • CAS Number: 55934-93-5[8]

  • Molecular Formula: C₁₃H₂₈O₄[7]

Section 2: Physicochemical Properties

The performance of TPnB in various applications is a direct result of its distinct physical and chemical properties. Its high boiling point and low vapor pressure are critical for its use as a slow-evaporating solvent, while its solvency characteristics are dictated by the balance of hydrophilic and lipophilic moieties within its structure.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 248.36 g/mol [9][10]
Appearance Clear, colorless to pale yellow liquid[1][2]
Odor Mild, sweet[2]
Boiling Point 265–276 °C (at 760 mmHg)[2][10][11]
Melting Point -75 °C[10][12]
Density 0.93 - 0.95 g/cm³ (at 20-25 °C)[2][11][13]
Flash Point 125 °C (125.6 °C) - closed cup[6]
Vapor Pressure <0.01 mmHg (0.002 hPa) at 20-25 °C[2][9][13]
Water Solubility 40.2 g/L at 20 °C (Miscible)[2][11]
log Kow (Octanol-Water Partition Coefficient) 1.9 - 2.1[2][11]
Refractive Index (n20/D) 1.432[10][11]
Viscosity ~8.8 mm²/s (kinematic)[11]
Structural and Solvency Characteristics

TPnB is an amphiphilic molecule, possessing both a hydrophilic (water-loving) terminal hydroxyl group and a lipophilic (oil-loving) butyl ether tail and polypropylene glycol backbone. This dual nature is the foundation of its utility as a "coupling agent," enabling it to create stable blends of otherwise immiscible substances, such as oil and water in cleaning formulations.[3] Its excellent solvency extends to a wide array of resins, oils, waxes, and dyes.[2][12]

Section 3: Synthesis and Manufacturing

The industrial production of this compound is achieved through the base-catalyzed propoxylation of n-butanol. This process involves the sequential addition of three propylene oxide units to a starting n-butanol molecule.

Reaction Mechanism

The synthesis is a nucleophilic substitution (SN2) reaction.[14] It proceeds in three main stages:

  • Activation: A strong base, typically an alkali catalyst like potassium hydroxide (KOH), deprotonates the n-butanol, forming a more nucleophilic butoxide anion.[14]

  • Initiation: The butoxide anion attacks one of the carbon atoms of the propylene oxide ring, causing the ring to open and forming the first ether linkage. This creates a new alkoxide.

  • Propagation: The newly formed alkoxide attacks a second, and subsequently a third, propylene oxide molecule. Each step adds another propylene glycol unit to the chain.[14]

  • Termination: The reaction is terminated by neutralization, which protonates the final alkoxide to yield the terminal hydroxyl group of the TPnB molecule.

The reaction temperature is typically controlled to manage the exothermic nature of the ring-opening reaction and to prevent side reactions.[15]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Vessel cluster_output Purification nBuOH n-Butanol Activation Activation (n-Butoxide Formation) nBuOH->Activation PO Propylene Oxide Propagation Propagation (Sequential PO Addition) PO->Propagation Cat KOH Catalyst Cat->Activation Activation->Propagation Initiation Termination Termination (Neutralization) Propagation->Termination Crude Crude TPnB (Mixture of Isomers) Termination->Crude Purified Purified TPnB (>95%) Crude->Purified Distillation

Caption: Industrial synthesis of TPnB via base-catalyzed propoxylation.

Section 4: Key Applications and Mechanism of Action

The versatility of TPnB allows its use across a diverse range of fields. The causality behind its effectiveness lies in the direct relationship between its physicochemical properties and the performance requirements of each application.

Coatings and Inks
  • Mechanism: In waterborne latex paints, TPnB functions as a highly effective coalescing agent.[15] As water evaporates from the paint film, the hydrophobic TPnB molecules migrate into the latex polymer particles, softening them and reducing the minimum film formation temperature (MFFT). This allows the particles to fuse together into a continuous, durable, and crack-free film.[15] Its slow evaporation rate extends the "open time" of the paint, improving flow and leveling for a smoother finish.[15]

  • Expert Insight: The choice of TPnB over faster-evaporating coalescents is a deliberate strategy to prevent premature skinning of the paint surface, which can trap solvents and lead to film defects. Its balanced hydrophilic-lipophilic nature ensures it remains stable within the formulation but partitions effectively into the polymer phase during the critical drying stage.

Coalescing Agent Mechanism Diagram

Coalescing_Mechanism cluster_wet Wet Paint cluster_dry Drying Film P1 P P2 P Evaporation Water Evaporation P3 P P4 P P5 P P6 P T1 T T2 T T3 T T4 T T5 T T6 T T7 T Fused Fused Polymer Evaporation->Fused TPnB (T) softens polymer particles (P) allowing fusion

Caption: TPnB (T) facilitates the fusion of polymer particles (P).

Cleaners and Degreasers
  • Mechanism: TPnB is a key ingredient in heavy-duty industrial and institutional cleaners. Its ability to dissolve both water-soluble soils and hydrophobic oils and greases makes it an excellent coupling agent and active solvent.[3] It reduces the interfacial tension between the cleaning solution and the soiled surface, allowing for effective lifting and removal of contaminants.

  • Expert Insight: In floor wax strippers, for example, TPnB's solvency is strong enough to break down aged polymer films without being overly aggressive to the underlying substrate. Its low volatility ensures it remains on the surface long enough to act, a critical factor for performance.

Personal Care and Cosmetics
  • Mechanism: In personal care products, TPnB acts as a non-irritating solvent and emollient.[4][7] It can be used to dissolve active ingredients and fragrances, improving their delivery and stability in creams and lotions.[4] Its emollient properties contribute to a smooth skin feel.

  • Expert Insight: The low potential for skin irritation and sensitization is a primary reason for its selection in this field.[2] Toxicological data showing no teratogenic effects further supports its use in consumer-facing products where safety is paramount.[2]

Section 5: Analytical and Quality Control Methodologies

Ensuring the quality and consistency of TPnB is critical for its industrial use. A combination of chromatographic and physical property tests are employed for quality assurance.

Typical Quality Control Workflow

QC_Workflow Start Receive Raw Material Batch Sampling Sample Collection Start->Sampling GC Gas Chromatography (GC) - Purity Assay - Isomer Distribution Sampling->GC KF Karl Fischer Titration - Water Content Sampling->KF Viscosity Viscometry (ASTM D445) Sampling->Viscosity Density Density Measurement Sampling->Density Decision Compare to Specifications GC->Decision KF->Decision Viscosity->Decision Density->Decision Approve Approve & Release Decision->Approve Pass Reject Reject & Quarantine Decision->Reject Fail

Caption: A standard quality control process for TPnB batches.

Experimental Protocol: Kinematic Viscosity Measurement

This protocol is a summary of the methodology described in ASTM D445.[2]

  • Objective: To determine the kinematic viscosity of TPnB, which is a measure of its resistance to flow under gravity.[2]

  • Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, thermometer, stopwatch.

  • Methodology:

    • Temperature Control: The viscometer is placed in a constant temperature bath until it reaches the specified test temperature (e.g., 25 °C). Temperature stability is critical for accuracy.[11]

    • Sample Loading: The TPnB sample is filtered to remove any particulate matter and charged into the viscometer.

    • Flow Measurement: The sample is drawn up through the capillary to a point above the upper timing mark.

    • Timing: The time it takes for the liquid meniscus to flow between the upper and lower timing marks is measured precisely with a stopwatch.[4]

    • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[4] The result is typically reported in centistokes (cSt) or mm²/s.[13]

Experimental Protocol: Surface Tension Measurement

This protocol is a summary based on the principles of ASTM D1331, Method C (Wilhelmy Plate).[3][16]

  • Objective: To measure the surface tension of TPnB, which influences its wetting and dispersing properties.

  • Apparatus: Tensiometer, Wilhelmy plate (typically platinum), sample vessel.

  • Methodology:

    • Apparatus Setup: The Wilhelmy plate is cleaned thoroughly and suspended from the tensiometer's balance.

    • Sample Preparation: The TPnB sample is placed in the vessel, and the vessel is raised until the liquid surface just touches the bottom edge of the plate.

    • Force Measurement: The surface tension of the liquid pulls the plate downward. The tensiometer measures the force required to pull the plate from the liquid.

    • Calculation: The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate).

Section 6: Safety, Handling, and Environmental Profile

Toxicology and Safety
  • Acute Effects: TPnB exhibits low acute toxicity via oral and dermal routes (Oral LD₅₀ rat: >5,000 mg/kg; Dermal LD₅₀ rabbit: >2,000 mg/kg).[2] It is considered a mild skin irritant and can cause serious eye irritation.[16] It is a lachrymator, meaning it can induce tearing.[9]

  • Chronic Effects: Studies have shown no teratogenic (birth defect-causing) effects.[2] It is not classified as a carcinogen or mutagen.

  • Handling: Standard personal protective equipment (PPE), including nitrile gloves and safety goggles, is recommended.[2][17] Work should be conducted in well-ventilated areas, especially when handling at elevated temperatures.[17]

Storage and Stability

TPnB is chemically stable under normal conditions and is not reactive.[13] It should be stored in tightly closed containers, such as high-density polyethylene (HDPE) drums, away from strong oxidizing agents.[2][17] It is considered a combustible liquid but is not classified as flammable.[11]

Environmental Profile
  • Biodegradability: TPnB is moderately biodegradable.[2]

  • Bioaccumulation: It has a low potential for bioaccumulation, as indicated by its log Kow value.[2]

  • Aquatic Toxicity: It exhibits low toxicity to aquatic organisms (LC₅₀ fish, 96h: >100 mg/L).[2]

  • Regulatory: In the United States, TPnB is exempt from federal VOC regulations under 40 CFR 51.100(s)(1).[2] In Europe, it is registered under REACH and is not classified as a Substance of Very High Concern (SVHC).[2]

Section 7: Conclusion

This compound is a high-performance, multifunctional solvent with a well-characterized and favorable technical profile. Its unique balance of solvency, low volatility, and safety makes it an essential ingredient in modern formulations, particularly where environmental compliance and user safety are priorities. For researchers and drug development professionals, its properties as a stable, non-reactive, and effective solvent for a wide range of compounds present opportunities in formulation development and delivery systems. A thorough understanding of its chemical and physical properties, as detailed in this guide, is crucial for leveraging its full potential while ensuring safe and responsible use.

Section 8: References

  • China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers. Retrieved January 20, 2026, from

  • Jiangsu Yida Chemical Co., Ltd. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications? Retrieved January 20, 2026, from

  • Adress Chemical. (n.d.). Tripropylene Glycol Butyl Ether MSDS/SDS. Retrieved January 20, 2026, from

  • Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from

  • Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved January 20, 2026, from

  • PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from

  • CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from

  • ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from

  • Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents. Retrieved January 20, 2026, from

  • Jiangsu Yida Chemical Co., Ltd. (2025, November 25). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? Retrieved January 20, 2026, from

  • NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved January 20, 2026, from

  • National Toxicology Program (NTP). (n.d.). Nomination Background: Propylene glycol mono-t-butyl ether. Retrieved January 20, 2026, from

  • ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved January 20, 2026, from

  • CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether. Retrieved January 20, 2026, from

  • PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved January 20, 2026, from

  • U.S. Environmental Protection Agency (EPA). (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation. Retrieved January 20, 2026, from

  • Eurochem Engineering. (n.d.). Polyethoxylation and polypropoxylation. Retrieved January 20, 2026, from

  • Venus Ethoxyethers. (n.d.). Propoxylation Process | Propylene Oxide Derivatives. Retrieved January 20, 2026, from

  • Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER. Retrieved January 20, 2026, from

  • Sigma-Aldrich. (n.d.). Tri(propylene glycol) butyl ether, mixture of isomers 90%. Retrieved January 20, 2026, from

  • Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5. Retrieved January 20, 2026, from

Sources

An In-depth Technical Guide to the Physical Characteristics of Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecular Versatility of Tripropylene Glycol Mono-n-Butyl Ether

This compound, commonly referred to as TPnB, is a high-boiling, colorless liquid with a mild odor, belonging to the P-series of glycol ethers.[1] Its unique molecular structure, consisting of three repeating propylene glycol units capped with a butyl ether group, imparts a set of physical characteristics that make it a highly versatile and effective solvent in a myriad of industrial and research applications.[2][3] This guide provides an in-depth exploration of the core physical characteristics of TPnB, offering researchers, scientists, and drug development professionals the technical insights necessary to leverage its properties in their work. The discussion will not only present the quantitative data but also delve into the causal relationships between its chemical architecture and its functional behavior, with a focus on practical implications in formulation and experimental design. In the pharmaceutical and agrochemical sectors, TPnB is valued as a solvent and carrier for topical preparations and as a stabilizing additive in pesticide formulations.[4]

Chemical Identity and Molecular Structure

A fundamental understanding of a chemical's physical behavior begins with its identity and structure. TPnB is identified by the CAS Number 55934-93-5.[2] Its molecular formula is C13H28O4, with a corresponding molecular weight of approximately 248.36 g/mol .[5]

The structure of TPnB is key to its functionality. It features a hydrophobic butyl group at one end and a hydroxyl group at the other, with a chain of three propylene glycol units in between. This amphipathic nature, possessing both hydrophobic and hydrophilic characteristics, is the primary driver for its broad solvency.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The utility of a solvent in a research or formulation context is dictated by its physical and chemical properties. The following table summarizes the key characteristics of TPnB, with data compiled from various authoritative sources.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[1][6]
Odor Mild, faintly perceptible[3][7]
Molecular Formula C13H28O4[2]
Molecular Weight 248.36 g/mol [5]
CAS Number 55934-93-5[2][7]
Density 0.93 - 0.953 g/cm³ at 20-25°C[3][6][7][8][9]
Boiling Point 275 - 284 °C at 760 mmHg[3][7][8][9][10]
Melting/Freezing Point -75 °C[7][9][11]
Flash Point 124.8 - 125.6 °C[7][8][10]
Auto-ignition Temperature 202 °C[7]
Vapor Pressure <0.01 - 0.002 mmHg at 20-25°C[5][6][7][11]
Viscosity 8.175 - 8.79 mm²/s (kinematic) at 20°C[7][11]
Refractive Index 1.432 - 1.441 at 20-25°C[9][11]
Water Solubility 3 - 40.2 g/L at 20°C[7][9][11]
Partition Coefficient (log P) 1.88 - 1.896[7]

Implications of Key Physical Characteristics in Research and Drug Development

The physical properties of TPnB have significant implications for its application in scientific research and pharmaceutical development.

Solvency and Miscibility: TPnB's amphipathic nature allows it to dissolve a wide range of both polar and non-polar substances.[6][12] This makes it an excellent "bridge solvent" for creating stable formulations of otherwise immiscible components, a critical requirement in drug delivery systems where both aqueous and lipid-based ingredients are often present.[12] Its high organic solubility and moderate water solubility enable its use in creating microemulsions and enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Low Volatility and High Boiling Point: With a boiling point well above 270°C and a very low vapor pressure, TPnB is classified as a slow-evaporating solvent. This characteristic is highly advantageous in applications requiring long processing times or where solvent loss would alter the concentration of a formulation. In drug development, this ensures consistency in topical applications and coatings, where a controlled and uniform film formation is desired.[13] The low volatility also minimizes inhalation exposure for researchers in a laboratory setting.[6]

Viscosity and Surface Tension: TPnB exhibits a relatively low viscosity for its molecular weight, which facilitates its handling and mixing in formulations. Its notable ability to lower surface tension is particularly beneficial in cleaning and coating applications, where it promotes wetting and spreading. In pharmaceutical preparations, this property can enhance the penetration of active ingredients through biological membranes.

Experimental Protocols for Property Verification

To ensure the quality and consistency of TPnB for research and development, it is crucial to have standardized protocols for verifying its key physical properties.

Protocol 1: Determination of Density using a Pycnometer
  • Objective: To accurately measure the density of a TPnB sample.

  • Apparatus: A calibrated pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Weigh the empty, dry pycnometer.

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and weigh it.

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with the TPnB sample and repeat step 3.

    • Dry the outside of the pycnometer and weigh it.

  • Calculation:

    • Density of TPnB = [(Mass of pycnometer + TPnB) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] * Density of water at the test temperature.

  • Self-Validation: The protocol is self-validating through the use of a calibrated pycnometer and a known density standard (distilled water). The temperature control ensures the accuracy and reproducibility of the measurement.

Protocol 2: Determination of Refractive Index using an Abbe Refractometer
  • Objective: To measure the refractive index of a TPnB sample.

  • Apparatus: An Abbe refractometer with a circulating water bath for temperature control.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

    • Place a few drops of the TPnB sample onto the lower prism.

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

  • Self-Validation: The use of a calibrated instrument and a standard with a known refractive index ensures the accuracy of the measurement. Maintaining a constant temperature is critical for reproducibility.

Experimental_Workflow cluster_protocol1 Protocol 1: Density Determination cluster_protocol2 Protocol 2: Refractive Index Determination P1_Start Start P1_Step1 Weigh empty pycnometer P1_Start->P1_Step1 P1_Step2 Weigh pycnometer with water at 20°C P1_Step1->P1_Step2 P1_Step3 Weigh pycnometer with TPnB at 20°C P1_Step2->P1_Step3 P1_Step4 Calculate Density P1_Step3->P1_Step4 P1_End End P1_Step4->P1_End P2_Start Start P2_Step1 Calibrate Refractometer P2_Start->P2_Step1 P2_Step2 Apply TPnB sample P2_Step1->P2_Step2 P2_Step3 Equilibrate to 20°C P2_Step2->P2_Step3 P2_Step4 Measure Refractive Index P2_Step3->P2_Step4 P2_End End P2_Step4->P2_End

Caption: Workflow for verifying physical properties of TPnB.

Safety and Handling Considerations

While TPnB has a relatively low toxicity profile, it is important to adhere to standard laboratory safety practices.[14] It can cause mild skin irritation and serious eye irritation. Therefore, the use of personal protective equipment, including nitrile gloves and safety goggles, is recommended.[15] Due to its low volatility, the risk of inhalation is minimal under normal conditions; however, adequate ventilation should be ensured, especially when working at elevated temperatures.[6][7] TPnB is a combustible liquid but is not readily flammable.[7] It should be stored in a tightly closed container in a well-ventilated area, away from sources of ignition.[15]

Conclusion

This compound is a high-performance solvent with a unique combination of physical characteristics that make it highly valuable for researchers, scientists, and drug development professionals. Its strong solvency for a wide range of materials, low volatility, and favorable safety profile enable its use in a variety of sophisticated applications, from creating stable pharmaceutical formulations to acting as an effective coalescing agent in coatings. A thorough understanding of its physical properties, as detailed in this guide, is essential for harnessing its full potential in the laboratory and in the development of new technologies and products.

References

  • Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB.
  • China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.
  • Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.
  • Parchem. (n.d.). Tripropylene Glycol n-Butyl Ether (Cas 55934-93-5).
  • Adress Chemical. (n.d.). What is Tripropylene Glycol N-Butyl Ether - Properties & Specifications.
  • (n.d.). CAS 55934-93-5 Tripropylene Glycol Monobutyl Ether High Boiling Organic Solvent.
  • Adress Chemical. (n.d.). Tripropylene Glycol Butyl Ether MSDS/SDS.
  • ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5.
  • Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents.
  • National Center for Biotechnology Information. (n.d.). Tripropylene glycol n-butyl ether. PubChem.
  • CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether.
  • U.S. Environmental Protection Agency. (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation.
  • Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether.
  • (2025, November 8). Pharmaceutical and Agrochemical Applications of Tripropylene Glycol n-Butyl Ether.
  • SpecialChem. (2024, November 20). DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet.
  • Jiangsu Yida Chemical Co., Ltd. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?.

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An In-depth Technical Guide to Trazodone Impurity A (Trazodone N-oxide)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazodone, an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, undergoes extensive metabolism in the body, leading to the formation of various metabolites.[1] One of these is Trazodone Impurity A, also known as Trazodone N-oxide. As a significant metabolite and potential impurity in the drug substance, a thorough understanding of its physicochemical properties, analytical characterization, and metabolic origin is crucial for drug development professionals and researchers. This guide provides a comprehensive overview of Trazodone Impurity A, consolidating available technical data to support research and quality control efforts.

Chemical Identity and Physicochemical Properties

Trazodone Impurity A is the N-oxide derivative of Trazodone, formed by the oxidation of the nitrogen atom in the piperazine ring. Its chemical and physical characteristics are summarized in the table below.

PropertyValueSource(s)
Chemical Name 4-(3-chlorophenyl)-1-[3-(3-oxo-2,3-dihydro[1][2][3]triazolo[4,3-a]pyridin-2-yl)propyl]piperazine 1-oxide[4][5]
Synonyms Trazodone N-oxide, Trazodone EP Impurity A[4][5]
CAS Number 55290-68-1 (free base), 55290-66-9 (HCl salt)[6]
Molecular Formula C₁₉H₂₂ClN₅O₂[2]
Molecular Weight 387.86 g/mol [2]
Appearance Pale Yellow Solid[7]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[2]
Melting Point Data not available
pKa Data not available

Metabolic Formation and Significance

Trazodone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1] The formation of Trazodone N-oxide is a key metabolic pathway. In vitro studies using human liver microsomes have identified that the N-oxidation of Trazodone is mediated by multiple enzymes, with a significant contribution from flavin-containing monooxygenases (FMOs) and to a lesser extent, Cytochrome P450 3A4 (CYP3A4).[1]

The significance of Trazodone N-oxide lies in its status as a major metabolite. Understanding its formation is critical for comprehending the overall pharmacokinetics and potential drug-drug interactions of Trazodone. The metabolic pathway leading to Trazodone N-oxide is illustrated in the following diagram.

Trazodone_Metabolism Trazodone Trazodone N_Oxide Trazodone N-oxide (Impurity A) Trazodone->N_Oxide N-oxidation CYP3A4 CYP3A4 FMOs FMOs

Caption: Metabolic pathway of Trazodone to Trazodone N-oxide.

Experimental Protocols: Analytical Characterization

The quantification and characterization of Trazodone and its impurities, including Trazodone N-oxide, are essential for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Trazodone and Related Impurities

This protocol is a synthesis of methodologies described in the scientific literature for the separation and quantification of Trazodone and its process-related impurities.[3][8]

Objective: To develop and validate an HPLC method for the determination of Trazodone and Trazodone Impurity A in a drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 10 µm particle size)[8]

Reagents and Materials:

  • Trazodone Hydrochloride reference standard

  • Trazodone Impurity A reference standard

  • Methanol (HPLC grade)[8]

  • Acetonitrile (HPLC grade)[8]

  • Tetrahydrofuran (HPLC grade)[8]

  • Trifluoroacetic acid (TFA)[8]

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid in water (e.g., 180:180:40:600 v/v/v/v).[8]

  • Flow Rate: 1.5 mL/min.[8]

  • Column Temperature: Ambient.

  • Detection Wavelength: 252 nm.[8]

  • Injection Volume: 10 µL.[8]

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Trazodone Hydrochloride and Trazodone Impurity A reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Trazodone drug substance sample in the mobile phase to achieve a target concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peaks corresponding to Trazodone and Trazodone Impurity A based on their retention times compared to the standard.

    • Calculate the concentration of Trazodone Impurity A in the sample using the peak area response and the concentration of the standard.

Causality Behind Experimental Choices:

  • C18 Column: The choice of a C18 column is based on its reverse-phase characteristics, which are well-suited for the separation of moderately polar compounds like Trazodone and its N-oxide.[8]

  • Mobile Phase Composition: The combination of organic solvents (methanol, acetonitrile, tetrahydrofuran) and an acidic aqueous phase (trifluoroacetic acid in water) allows for the effective separation of the parent drug from its more polar N-oxide impurity.[8] The trifluoroacetic acid helps to improve peak shape by suppressing the ionization of basic analytes.

  • UV Detection at 252 nm: This wavelength is chosen as it provides good absorbance for both Trazodone and its related compounds, ensuring high sensitivity for detection.[8]

The following diagram illustrates the general workflow for the HPLC analysis of Trazodone and its impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (Trazodone & Impurity A) Inject Inject Solutions Prep_Standard->Inject Prep_Sample Prepare Sample Solution (Trazodone Drug Substance) Prep_Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (252 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity A Integrate->Quantify

Caption: General workflow for HPLC analysis of Trazodone Impurity A.

Conclusion

Trazodone Impurity A (Trazodone N-oxide) is a critical molecule to consider during the development and quality control of Trazodone. Its formation through metabolic N-oxidation highlights the importance of understanding the drug's biotransformation. The analytical methods outlined in this guide provide a robust framework for its detection and quantification, ensuring the safety and efficacy of the final drug product. Further research to determine its specific physicochemical properties, such as melting point and pKa, would provide a more complete profile of this significant impurity.

References

  • Allmpus. Trazodone BP Impurity A | Trazodone N1-Oxide. [Link]

  • Bapiro, T. E., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]

  • Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]

  • Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-256. [Link]

  • GLP Pharma Standards. Trazodone EP Impurity A | CAS No- 55290-68-1. [Link]

  • SynZeal. Trazodone EP Impurity A (HCl) | 55290-66-9. [Link]

  • Alentris Research Pvt. Ltd. Trazodone EP Impurity A. [Link]

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An In-Depth Technical Guide to the Synthesis of Tripropylene Glycol Mono-n-Butyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tripropylene glycol mono-n-butyl ether (TPnB) is a high-boiling, low-volatility solvent with a wide range of industrial applications, including in coatings, inks, and cleaning formulations.[1][2] Its synthesis, primarily through the base-catalyzed reaction of n-butanol with propylene oxide, presents a fascinating study in reaction engineering and catalysis. This technical guide provides a comprehensive overview of the synthesis pathways for TPnB, with a focus on the underlying chemical principles, reaction mechanisms, catalyst selection, and process optimization. A detailed experimental protocol for the laboratory-scale synthesis and purification of TPnB is also presented, offering researchers and drug development professionals a practical resource for its preparation and study.

Introduction: The Propylene Glycol Ether Family

Propylene glycol ethers (PGEs) are a versatile class of organic solvents characterized by the presence of both ether and alcohol functional groups.[3] They are generally produced by the reaction of an alcohol with propylene oxide.[4] The sequential addition of propylene oxide units leads to the formation of a series of glycol ethers, from mono- to di- and tripropylene glycol ethers. TPnB, a member of this family, is a mixture of up to eight isomers, which contributes to its unique solvency and performance characteristics.[5]

Core Synthesis Pathway: Base-Catalyzed Propoxylation of n-Butanol

The primary industrial route to this compound is the sequential, base-catalyzed addition of propylene oxide to n-butanol. This process, known as propoxylation, occurs in a stepwise manner, as illustrated in the workflow below.

SynthesisWorkflow nButanol n-Butanol PGMBE Propylene Glycol mono-n-butyl Ether (PnB) nButanol->PGMBE + PO1 Propylene Oxide (1 eq.) PO1->PGMBE Catalyst1 Base Catalyst Catalyst1->PGMBE DPGMBE Dipropylene Glycol mono-n-butyl Ether (DPnB) PGMBE->DPGMBE + PO2 Propylene Oxide (1 eq.) PO2->DPGMBE Catalyst2 Base Catalyst Catalyst2->DPGMBE TPGMBE Tripropylene Glycol mono-n-butyl Ether (TPnB) DPGMBE->TPGMBE + PO3 Propylene Oxide (1 eq.) PO3->TPGMBE Catalyst3 Base Catalyst Catalyst3->TPGMBE ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Proton Transfer) n-BuOH n-BuOH n-BuO- n-BuO⁻ n-BuOH->n-BuO- + Base Base Base->n-BuO- BH+ BH⁺ n-BuO-p n-BuO⁻ Intermediate1 Intermediate Alkoxide n-BuO-p->Intermediate1 + PO Propylene Oxide PO->Intermediate1 PnB Alkoxide PnB Alkoxide Intermediate1->PnB Alkoxide DPnB Alkoxide DPnB Alkoxide PnB Alkoxide->DPnB Alkoxide + PO TPnB Alkoxide TPnB Alkoxide DPnB Alkoxide->TPnB Alkoxide + PO TPnB Alkoxide_t TPnB Alkoxide TPnB TPnB TPnB Alkoxide_t->TPnB + n-BuOH_t n-BuOH n-BuOH_t->TPnB n-BuO-_t n-BuO⁻ (regenerated)

Caption: Simplified mechanism of base-catalyzed propoxylation.

Catalyst Selection: Homogeneous vs. Heterogeneous

While homogeneous catalysts like NaOH and KOH are effective, they present challenges in separation and can lead to corrosion issues. [6]Heterogeneous catalysts, such as strongly basic anion exchange resins or modified metal oxides, offer significant advantages, including ease of separation, reusability, and milder reaction conditions, contributing to a more environmentally friendly process. [6]Ionic liquids have also emerged as promising catalysts, demonstrating high catalytic efficiencies. [7]

Controlling Selectivity for this compound

The production of TPnB as the primary product, rather than a byproduct, can be achieved by manipulating the reaction conditions. A key strategy is to use the distillation bottoms from the production of propylene glycol mono-n-butyl ether as the feedstock. [8]This starting material is already enriched with mono- and dipropylene glycol butyl ethers, which can then be further reacted with propylene oxide to yield the desired tripropylene adduct.

Key parameters to control selectivity include:

  • Molar Ratio of Reactants: A higher molar ratio of propylene oxide to n-butanol will favor the formation of higher-order glycol ethers.

  • Temperature and Pressure: These parameters influence the reaction rate and the solubility of propylene oxide in the reaction mixture.

  • Catalyst Concentration: The concentration of the catalyst will affect the rate of all reaction steps.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol outlines a representative laboratory-scale synthesis of TPnB. Safety Precaution: Propylene oxide is a highly flammable, volatile, and carcinogenic substance. [9]All handling of propylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including butyl rubber gloves and safety goggles. [6][8]

Materials and Equipment
  • n-Butanol

  • Propylene Oxide

  • Potassium Hydroxide (KOH)

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Procedure
  • Reaction Setup: In a three-neck round-bottom flask, place n-butanol and a catalytic amount of potassium hydroxide (e.g., 1-2% by weight of n-butanol).

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to remove air and moisture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 100-140°C) with stirring.

  • Propylene Oxide Addition: Slowly add propylene oxide to the reaction mixture through the dropping funnel. The addition should be controlled to maintain the reaction temperature and prevent a runaway reaction. The molar ratio of propylene oxide to n-butanol should be greater than 3:1 to favor the formation of TPnB.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC).

  • Reaction Completion: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Catalyst Neutralization: If a homogeneous catalyst was used, neutralize it with an acid (e.g., acetic acid or phosphoric acid) to a neutral pH.

  • Purification: The crude product is then purified by vacuum distillation. The distillation is typically carried out in stages to first remove any unreacted n-butanol and then to separate the different propylene glycol ether fractions (mono-, di-, and tri-).

Purification and Characterization

The purification of TPnB from the reaction mixture is achieved through fractional distillation under reduced pressure. The different boiling points of the mono-, di-, and tripropylene glycol ethers allow for their separation. The final product can be characterized by various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ether).

Quantitative Data and Process Optimization

The table below summarizes typical process parameters and outcomes for the synthesis of propylene glycol ethers. It is important to note that the selectivity for TPnB will be highly dependent on the specific reaction conditions and the starting material composition.

ParameterTypical RangeRationale
Reactant Molar Ratio (PO:n-BuOH) > 3:1To favor the formation of higher propylene glycol ethers.
Reaction Temperature 100 - 160°CTo ensure a sufficient reaction rate without causing significant side reactions or decomposition.
Catalyst Loading (Homogeneous) 0.5 - 2 wt%To achieve a practical reaction rate. Higher concentrations can lead to increased side reactions.
Pressure Atmospheric or slightly elevatedTo maintain propylene oxide in the liquid phase at the reaction temperature.
Propylene Oxide Conversion > 95%To maximize the yield of the desired products. [6]
Selectivity for PnB + DPnB ~91% (in a process targeting these)Illustrates the challenge in selectively producing only one glycol ether. [6]

Conclusion

The synthesis of this compound is a well-established industrial process that relies on the principles of base-catalyzed nucleophilic ring-opening of epoxides. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the choice of catalyst, the synthesis can be directed towards the preferential formation of this higher-order glycol ether. The use of heterogeneous catalysts and the recycling of lower-order glycol ether streams represent key strategies for developing more sustainable and efficient manufacturing processes. This guide provides a foundational understanding for researchers and professionals to explore the synthesis and application of this important industrial solvent.

References

  • CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol ...
  • Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst | Journal of the American Chemical Society. (URL: [Link])

  • Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst - NIH. (URL: [Link])

  • CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene ...
  • Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers - China Amines Co. (URL: [Link])

  • Propylene oxide. (URL: [Link])

  • Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • US20150057468A1 - Process for producing propylene glycol methyl ether - Google P
  • Propylene Oxide - Air Liquide Malaysia. (URL: [Link])

  • Propylene glycol butyl ether (TPNB) - Highly Chemical New Materical Co, Ltd. (URL: [Link])

  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst - MDPI. (URL: [Link])

  • Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41 - ResearchGate. (URL: [Link])

  • CN102924242B - The method of purifying propylene glycol compounds - Google P
  • US2996550A - Process for preparing polypropylene ether glycols - Google P
  • Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Identification of Propylene Glycol Phenyl Ethers - ACS Publications. (URL: [Link])

  • Synthesis of propylene glycol ethers from propylene oxide catalyzed by environmentally friendly ionic liquids - ResearchGate. (URL: [Link])

  • Direct Comparative Study of Ring-Opening Polymerization between Propylene Oxide and Cyclohexene Oxide: Geometric Control of Epoxide Polymerization Behaviors | Macromolecules - ACS Publications. (URL: [Link])

  • Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst - PSE Community.org. (URL: [Link])

  • Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH - OSTI.GOV. (URL: [Link])

  • Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst - ResearchGate. (URL: [Link])

  • Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])

  • Acid and Base Catalyzed Reactions of Epoxides with Alcohols - YouTube. (URL: [Link])

  • Glycol TPM - Tripropylene Glycol Methyl Ether. (URL: [Link])

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  • tripropylene glycol monomethyl ether (mixture of isomers), 25498-49-1. (URL: [Link])

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A Comprehensive Spectroscopic and Spectrometric Guide to Tris(nonylphenyl) phosphite (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Industrial Additive

Tris(nonylphenyl) phosphite (TPnB), a prominent antioxidant and stabilizer in the polymer industry, plays a crucial role in preventing the degradation of various materials.[1][2] Its efficacy is intrinsically linked to its chemical structure, a complex mixture of isomers that necessitates a detailed analytical characterization for quality control, regulatory compliance, and understanding its mechanism of action and potential environmental fate. This technical guide provides an in-depth exploration of the spectroscopic and spectrometric data of TPnB, offering field-proven insights into its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As commercial TPnB is typically a complex mixture of isomers, primarily with the nonyl group in the para position of the phenyl ring, this guide will focus on the characterization of this prevalent form. A common impurity in technical-grade TPnB is nonylphenol, which may also be observable in spectroscopic analyses.

The Structure of Tris(nonylphenyl) phosphite

The core structure of TPnB consists of a central phosphorus atom bonded to three nonylphenoxyl groups. The nonyl group is a nine-carbon alkyl chain, which, in commercial products, is often branched and attached to the phenyl ring at various positions, though the para-substituted isomer is generally the most abundant.

Figure 1: Generalized structure of Tris(p-nonylphenyl) phosphite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For TPnB, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TPnB is characterized by signals arising from the aromatic protons of the phenyl rings and the aliphatic protons of the nonyl chains. Due to the isomeric complexity of commercial TPnB, the aromatic region may display complex multiplets.

Expected Chemical Shifts for Tris(p-nonylphenyl) phosphite:

Chemical Shift (ppm)MultiplicityAssignment
~ 7.2 - 6.8mAromatic protons (AA'BB' system for p-substituted rings)
~ 2.6t-CH₂- protons adjacent to the aromatic ring
~ 1.6m-CH₂- protons beta to the aromatic ring
~ 1.3m-(CH₂)₆- protons of the alkyl chain
~ 0.9tTerminal -CH₃ protons of the alkyl chain

Expertise & Experience in Interpretation: The aromatic region is particularly diagnostic. For a pure para-substituted isomer, one would expect a pair of doublets (an AA'BB' system). However, the presence of ortho and meta isomers, along with potential impurities like nonylphenol, will lead to overlapping and more complex multiplets in this region. The integration of the aliphatic to aromatic proton signals can provide an estimate of the average chain length and purity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the TPnB sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves TPnB.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of TPnB prep2 Dissolve in 0.6 mL of CDCl3 prep1->prep2 acq1 Acquire FID on ≥400 MHz NMR acq2 16-64 Scans acq1->acq2 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to CDCl3 (7.26 ppm) proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: Workflow for ¹H NMR analysis of TPnB.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, longer acquisition times are typically required.

Expected Chemical Shifts for Tris(p-nonylphenyl) phosphite:

Chemical Shift (ppm)Assignment
~ 150 - 145Aromatic C-O
~ 140 - 135Aromatic C-C₉H₁₉
~ 130 - 120Aromatic C-H
~ 35-CH₂- adjacent to the aromatic ring
~ 32 - 22Aliphatic -(CH₂)₇-
~ 14Terminal -CH₃

Expertise & Experience in Interpretation: The chemical shifts of the aromatic carbons are sensitive to the substitution pattern. The carbon attached to the oxygen of the phosphite ester will be the most downfield among the aromatic carbons. The presence of multiple signals in the aromatic and aliphatic regions can indicate a mixture of isomers.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is advisable for quantitative accuracy, especially for quaternary carbons.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for phosphorus-containing compounds. Since ³¹P has a 100% natural abundance and a spin of 1/2, it is a sensitive nucleus for NMR analysis.

Expected Chemical Shift:

Chemical Shift (ppm)Assignment
~ 130 - 125P(OAr)₃

Expertise & Experience in Interpretation: The chemical shift of the phosphorus nucleus in phosphites is distinct from that in phosphates (typically 0 to -20 ppm), which are potential oxidation products. Therefore, ³¹P NMR is an excellent tool for assessing the purity and stability of TPnB. The presence of a single, sharp peak in the expected region would indicate a relatively pure phosphite sample.

Experimental Protocol: ³¹P NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrumentation: An NMR spectrometer equipped with a broadband or phosphorus-specific probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence.

    • Number of Scans: 64-128 scans are usually sufficient.

    • Reference: An external standard of 85% H₃PO₄ is used to define 0 ppm.

  • Data Processing: Standard Fourier transformation and phasing are applied.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.[3] For TPnB, the IR spectrum will be dominated by absorptions from the P-O-Ar linkage, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Characteristic IR Absorption Bands for TPnB:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
2960 - 2850Aliphatic C-H stretchStrong
1600 - 1450Aromatic C=C stretchMedium-Strong
1200 - 1160Ar-O stretchStrong
950 - 850P-O-Ar stretchStrong
830p-substituted C-H out-of-plane bendStrong

Expertise & Experience in Interpretation: The strong absorption band in the 950-850 cm⁻¹ region is highly characteristic of the P-O-Ar moiety. The intense aliphatic C-H stretching bands confirm the presence of the long alkyl chains. The pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide clues about the substitution pattern on the phenyl rings. A strong band around 830 cm⁻¹ is indicative of para-substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: As TPnB is a viscous liquid, it can be analyzed directly without any sample preparation. Place a small drop of the liquid onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the TPnB sample.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a large, relatively non-volatile molecule like TPnB, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer are suitable.[4]

Expected Molecular Ion:

m/zIon
689.5[M+H]⁺
711.5[M+Na]⁺

Expertise & Experience in Interpretation: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is crucial for confirming the molecular weight of TPnB (C₄₅H₆₉O₃P, exact mass: 688.50). The fragmentation pattern can provide structural information. A common fragmentation pathway for phosphite esters is the cleavage of the P-O bond, leading to the formation of ions corresponding to the nonylphenoxyl group and its further fragments. The detection of a fragment at m/z 221, corresponding to protonated nonylphenol, can be indicative of the fragmentation of the parent molecule or the presence of nonylphenol as an impurity.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of TPnB in food packaging materials.[4]

  • Sample Preparation:

    • Extract the TPnB from the sample matrix using an appropriate organic solvent (e.g., hexane/isopropanol).

    • Dilute the extract to a suitable concentration in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile and water or isopropanol is commonly used.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is effective for the ionization of TPnB.[4]

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

    • MS/MS Fragmentation: For structural confirmation and quantification, collision-induced dissociation (CID) can be performed on the protonated molecular ion (m/z 689.5). Monitoring specific parent-to-daughter ion transitions increases the selectivity and sensitivity of the analysis.

MS_Fragmentation Parent [M+H]⁺ m/z 689.5 Frag1 Loss of nonylphenol [M+H - C₁₅H₂₄O]⁺ m/z 469.3 Parent->Frag1 Cleavage of P-O bond Frag2 Protonated nonylphenol [C₁₅H₂₄O+H]⁺ m/z 221.2 Parent->Frag2 Rearrangement and cleavage Frag3 Further fragmentation of nonyl group Frag2->Frag3 Alkyl chain fragmentation

Figure 3: Plausible fragmentation pathway for TPnB in MS/MS.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of Tris(nonylphenyl) phosphite is essential for its quality control and for understanding its behavior in various applications. This guide provides a framework for the acquisition and interpretation of NMR, IR, and MS data for TPnB. While commercial TPnB exists as a complex mixture of isomers, the principles and expected spectral features outlined here provide a solid foundation for its characterization. The provided protocols are robust starting points that can be further optimized for specific instrumentation and analytical goals. By integrating data from these complementary techniques, researchers and scientists can gain a detailed understanding of the molecular signature of this important industrial chemical.

References

  • PubChem. Tris(nonylphenyl) phosphite. National Center for Biotechnology Information. [Link]

  • PubChem. Tri(o-nonylphenyl) phosphite. National Center for Biotechnology Information. [Link]

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 31(5), 962-972. [Link]

  • ResearchGate. Chemical structures of (a) tris (nonylphenyl) phosphite (TNPP), and (b)... [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • Chemistry LibreTexts. 9.10: NMR of phosphorylated compounds. [Link]

  • Mottier, P., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. PubMed. [Link]

Sources

Toxicological profile of Tripropylene glycol mono-n-butyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of Tripropylene Glycol Mono-n-Butyl Ether (TPnB)

Foreword: A Modern Approach to Solvent Safety Evaluation

This compound (TPnB), a high-boiling point, low-volatility solvent, has found extensive use in formulations ranging from coatings and inks to heavy-duty cleaners and personal care products.[1][2][3] Its favorable physicochemical properties, such as excellent solvency for both polar and non-polar substances and miscibility with water and most organic solvents, make it a versatile and effective ingredient.[1][3] However, as with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring safe handling, appropriate application, and accurate risk assessment.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a synthesized, field-proven perspective on the toxicology of TPnB. We will delve into the causality behind the toxicological assessments, explaining not just what was found, but how and why specific experimental designs are employed to generate reliable and predictive data. The protocols described are designed as self-validating systems, a cornerstone of modern toxicological science, ensuring robustness and reproducibility in line with international standards set by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[4][5]

Physicochemical Identity and Its Toxicological Implications

A substance's physical and chemical nature is the foundation of its toxicological profile. Properties like vapor pressure, water solubility, and molecular weight govern its environmental fate and its potential for absorption into biological systems.

Chemical Identification:

  • Chemical Name: this compound

  • Synonyms: TPnB, DOWANOL™ TPnB Glycol Ether, Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-[2][6][7][8]

  • CAS Number: 55934-93-5[2][7]

  • Molecular Formula: C₁₃H₂₈O₄[1][2]

  • Molecular Weight: 248.36 g/mol [7][9]

Key Physicochemical Properties:

PropertyValueSignificance & Toxicological InsightSource
Appearance Clear, colorless to pale yellow liquid with a mild odorLow odor minimizes sensory irritation at ambient temperatures.[1][8]
Boiling Point 265–276 °C (lit.)Very high boiling point corresponds to low volatility, significantly reducing the potential for inhalation exposure under normal use conditions.[1][7]
Vapor Pressure <0.01 mmHg at 20-25°CExtremely low vapor pressure confirms a minimal inhalation hazard at room temperature.[1][8]
Water Solubility 40.2 g/L at 20°CModerate water solubility suggests it can be absorbed via ingestion and can be distributed in aqueous biological compartments.[7]
Log Kow (n-octanol/water) 1.88 - 2.1A low partition coefficient indicates a low potential for bioaccumulation in fatty tissues.[1]
Density ~0.93 - 0.95 g/cm³ at 20-25°CRelevant for formulation and storage; not a primary driver of toxicity.[1][7]
  • Expert Insight: The combination of a high boiling point and very low vapor pressure is the most critical factor for TPnB's favorable safety profile in occupational settings. Unlike more volatile glycol ethers, the risk of generating high atmospheric concentrations that could lead to systemic toxicity via inhalation is inherently low.[1]

Toxicokinetics: The Journey Through the Body

While specific toxicokinetic studies on TPnB are not extensively published, the behavior of the propylene glycol ether (P-series) class provides a reliable predictive framework.[10]

  • Absorption: Due to its moderate water solubility and lipophilicity, TPnB is expected to be readily absorbed via the oral route. Dermal absorption is likely to be slower but can contribute to systemic exposure with prolonged contact.[10] Inhalation absorption is limited by the low volatility.[1]

  • Distribution: Once absorbed, it is expected to be distributed throughout the body.[10]

  • Metabolism: The primary metabolic pathway for P-series glycol ethers involves oxidation. The predominant alpha isomer of TPnB is a secondary alcohol, which is metabolized differently from the ethylene glycol ether (E-series) counterparts.[10] A key point of differentiation is that P-series ethers do not form the alkoxyacetic acid metabolites responsible for the reproductive and developmental toxicities seen with some E-series ethers.[10] One of the primary metabolites is propylene glycol, which is of low toxicity and is completely metabolized in the body.[10]

  • Excretion: Metabolites are expected to be excreted primarily via urine.

Proposed General Metabolic Pathway for P-Series Glycol Ethers

G TPnB Tripropylene Glycol mono-n-butyl Ether (TPnB) Absorption Absorption (Oral, Dermal) TPnB->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Metabolism (Liver) Phase I: Oxidation Distribution->Metabolism Metabolites Propylene Glycol & Other Metabolites Metabolism->Metabolites Excretion Excretion (Urine) Metabolites->Excretion

Caption: Generalized metabolic pathway for P-series glycol ethers like TPnB.

Acute Toxicity Assessment

Acute toxicity studies evaluate the potential for adverse health effects from a single, short-term exposure. These studies are crucial for hazard classification and for defining emergency response procedures.

EndpointResultSpeciesClassificationSource
Oral LD₅₀ >2,000 - >5,000 mg/kgRatLow acute toxicity[1][2]
Dermal LD₅₀ >2,000 mg/kgRabbitLow acute toxicity[1][2]
Inhalation Unlikely at normal workplace concentrationsN/ALow inhalation hazard[2]
  • Expertise & Causality: The high LD₅₀ values (the dose required to be lethal to 50% of a test population) firmly place TPnB in the category of low acute toxicity by both oral and dermal routes.[1][2] An oral LD₅₀ above 2,000 mg/kg is generally considered the threshold for low concern.[11] The experimental design for these studies, typically following OECD Guidelines 423 or 425, is structured to minimize animal use while maximizing data output for classification.[12][13][14]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is a self-validating system that uses a stepwise procedure to classify a substance with a minimum number of animals.

  • Animal Selection & Acclimatization: Healthy, young adult nulliparous, non-pregnant female rats are used, as they are often slightly more sensitive.[11] Animals are acclimatized for at least 5 days to laboratory conditions (22°C ± 3°C, 12-hour light/dark cycle).[11] This ensures that observed effects are due to the test substance, not environmental stress.

  • Dose Preparation & Administration: The test substance is administered as a single dose by oral gavage.[13] Animals are fasted overnight prior to dosing to ensure gastric emptying and promote absorption.[13]

  • Stepwise Dosing Procedure:

    • Step 1: Three animals are dosed at a starting dose (e.g., 2000 mg/kg, based on prior knowledge of low toxicity).

    • Decision Logic: The outcome of Step 1 determines the next action. If 0 or 1 animal dies, the test is stopped, and the substance is classified. If 2 or 3 animals die, the procedure moves to a lower dose with three new animals.

    • Subsequent Steps: This process is repeated until a clear classification can be made. This stepwise approach avoids using large groups of animals at doses that are clearly non-lethal or lethal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[11]

  • Pathology: Gross necropsy is performed on all animals at the end of the study to identify any target organs.

Workflow: OECD 423 Acute Toxic Class Method

Caption: Decision workflow for the OECD 423 acute oral toxicity test.

Irritation and Sensitization

  • Skin Irritation: TPnB may cause mild, transient skin irritation upon prolonged or repeated exposure.[2] It is not classified as a skin corrosive or irritant.

  • Eye Irritation: The substance is classified as causing moderate to serious eye irritation.[2][9] Contact can lead to redness, tearing, and potential transient corneal injury.[2][8] This necessitates the use of safety goggles during handling.[1]

  • Skin Sensitization: Studies in guinea pigs have shown that TPnB is not a skin sensitizer, meaning it is not expected to cause an allergic skin reaction after repeated contact.[1][2][9]

Repeated Dose and Chronic Toxicity

Subchronic studies evaluate the effects of repeated exposure over a longer period (e.g., 90 days) to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Findings: Subchronic studies have not identified significant hepatotoxicity (liver damage) or nephrotoxicity (kidney damage).[1] Extended or repeated exposure may cause skin dryness.[2] The overall evidence points to a low potential for systemic toxicity from repeated exposure under normal industrial use conditions.

Genotoxicity and Carcinogenicity

  • Genotoxicity: Genotoxicity assays investigate the potential of a substance to damage genetic material (DNA). TPnB has shown negative results in a battery of standard tests.

    • Bacterial Reverse Mutation Test (Ames Test): An in vitro study found no evidence of gene mutations in Salmonella typhimurium with or without metabolic activation.[6] This is a primary screening test for mutagenic potential.

    • Micronucleus Assay: An in vivo study in mice showed negative results, indicating that TPnB did not cause chromosomal damage.[6]

  • Carcinogenicity: TPnB is not listed or classified as a carcinogen.[2][15] The lack of genotoxic potential, coupled with no structural alerts for carcinogenicity, suggests a low carcinogenic risk.[6] Furthermore, long-term bioassays on related propylene glycol ethers, such as propylene glycol methyl ether (PM), have not shown statistically significant increases in tumors.[10]

Reproductive and Developmental Toxicity

This is a critical endpoint, particularly for glycol ethers, as some E-series compounds are known reproductive toxicants.

  • Findings: TPnB demonstrates a favorable profile.

    • Reproductive Toxicity: A one-generation reproductive study in rats reported a NOAEL of 1000 mg/kg/day, with no adverse effects on parental reproductive parameters.[6]

    • Developmental Toxicity: OECD 414 studies have shown no teratogenic (birth defect-causing) effects.[1]

    • Expert Insight: The lack of reproductive and developmental toxicity is a key differentiator for P-series ethers like TPnB compared to certain E-series ethers.[10] This is directly linked to their metabolic pathway, which avoids the formation of toxic alkoxypropionic acids.[10] This mechanistic understanding provides high confidence in the safety profile for this specific endpoint.

Toxicological Data Integration for Hazard Assessment

HazardAssessment cluster_0 Core Data Inputs cluster_1 Analysis & Integration cluster_2 Hazard Profile Output Acute Acute Toxicity (LD50 > 2000 mg/kg) WoE Weight of Evidence Analysis Acute->WoE Irritation Irritation/Sensitization (Eye Irritant, Not Skin Sensitizer) Irritation->WoE Genotoxicity Genotoxicity (Negative) Genotoxicity->WoE Repro Reproductive/Developmental (No Effects Observed, NOAEL > 1000 mg/kg/d) Repro->WoE Classification Hazard Classification (e.g., GHS: Eye Irrit. 2A) WoE->Classification RiskAssessment Risk Assessment (Low overall systemic risk) Classification->RiskAssessment

Caption: Integration of diverse toxicological data to form a cohesive hazard profile.

Conclusion: A Profile of Low Systemic Hazard

The comprehensive toxicological data for this compound (TPnB) indicates a low overall hazard profile for systemic toxicity. Its low volatility minimizes inhalation risk, and it exhibits low acute oral and dermal toxicity.[1][2] TPnB is not genotoxic, carcinogenic, or a reproductive/developmental toxicant.[1][6][15] The primary hazard identified is moderate to severe eye irritation, which can be effectively managed through the use of standard personal protective equipment (PPE) like safety goggles.[1][2] This profile makes TPnB a suitable alternative to more hazardous solvents, aligning with modern principles of chemical safety and product stewardship.

References

  • Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers. China Amines Co. 1

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. 4

  • Tripropylene Glycol Butyl Ether MSDS/SDS. Adress Chemical. 2

  • The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC. 16

  • Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation. U.S. Environmental Protection Agency (EPA). 6

  • TRIPROPYLENE GLYCOL N-BUTYL ETHER. Ataman Kimya.

  • L2 OECD Guideline For Toxicity. Scribd. 11

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background. National Toxicology Program (NTP). 5

  • OECD Test Guideline 425. National Toxicology Program (NTP). 12

  • Guidelines for Developmental Toxicity Risk Assessment. U.S. Environmental Protection Agency (EPA). 17

  • OECD GUIDELINE FOR TESTING OF CHEMICALS (423). National Toxicology Program (NTP). 13

  • TRI(PROPYLENE GLYCOL) BUTYL ETHER. ChemicalBook. 7

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). 18

  • Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH.

  • Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH. 19

  • Tri(propylene glycol) methyl ether, mixture of isomers. Santa Cruz Biotechnology. 10

  • CAS 55934-93-5: Tripropylene glycol monobutyl ether. CymitQuimica. 3

  • Tripropylene glycol n-butyl ether. PubChem, National Institutes of Health. 9

  • Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. National Toxicology Program (NTP). 14

  • About Test Guidelines for Pesticides and Toxic Substances. U.S. Environmental Protection Agency (EPA). 20

  • Final Test Guidelines for Pesticides and Toxic Substances. U.S. Environmental Protection Agency (EPA). 21

  • Tripropylene glycol n-butyl ether - Hazardous Agents. Haz-Map. 8

  • Nomination Background: Propylene glycol mono-t-butyl ether. National Toxicology Program (NTP). 22

  • Compound Tripropylene glycol mono-methylether Data collection sheet. 23

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Propylene Glycol Mono-t-Butyl Ether (CASRN 57018-52-7) in F344/N Rats and B6C3F1 Mice and a Toxicology Study. National Toxicology Program (NTP). 24

  • Inhalation toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether in rats and mice. PubMed, National Institutes of Health. 25

Sources

Environmental Fate and Biodegradability of Tripropylene Glycol n-Butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tripropylene Glycol n-Butyl Ether (TPnB), a high-boiling, slow-evaporating glycol ether, is widely utilized as a solvent and coalescing agent in various industrial and consumer products, including coatings, cleaners, and inks.[1] This guide provides a comprehensive technical analysis of its environmental fate, focusing on its physicochemical properties, degradation pathways, and ecotoxicological profile. The available data robustly indicates that TPnB possesses a favorable environmental profile, characterized by ready biodegradability under aerobic conditions and a low potential for bioaccumulation.[2][3] This assessment is primarily based on standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD), which confirm its classification as a readily biodegradable substance.[2][4]

Introduction to TPnB

Tripropylene Glycol n-Butyl Ether (CAS: 55934-93-5) is a member of the P-series glycol ethers, which are derived from propylene oxide.[5] It is a colorless liquid with a mild odor, valued for its high solvency for organic compounds, low water solubility, and slow evaporation rate.[6][7] These properties make it an effective coalescent in water-borne coatings, a powerful solvent in heavy-duty cleaners, and a chemical intermediate.[3] Its use also extends to pharmaceutical and agrochemical formulations as a solvent or carrier.[8] Given its widespread application, a thorough understanding of its behavior upon release into the environment is critical for accurate risk assessment and sustainable product formulation.

Physicochemical Properties and Environmental Distribution

The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. The properties of TPnB, summarized below, indicate low volatility, moderate water solubility, and a preference for partitioning into organic matter over remaining in the aqueous phase, although its bioaccumulation potential is low.

Table 1: Physicochemical Properties of TPnB

Property Value Source(s)
CAS Number 55934-93-5 [9][10]
Molecular Formula C₁₃H₂₈O₄ [9][11]
Molecular Weight 248.36 g/mol [9]
Appearance Colorless liquid [6][7]
Boiling Point 275 - 276 °C [6][9]
Freezing Point -75 °C [6][9]
Vapor Pressure < 0.01 mmHg @ 20 °C; 0.2 Pa @ 20 °C [6][9]
Water Solubility 40.2 g/L @ 20 °C [9]
Density 0.932 g/cm³ @ 20-25 °C [6][9]

| Log P (octanol/water) | Estimated 1.9 |[6] |

Environmental Distribution
  • Air: With a very low vapor pressure and high boiling point, TPnB is not expected to volatilize significantly into the atmosphere.[6] Its presence in the air is likely to be minimal.

  • Water: In the event of a spill, its moderate water solubility suggests it can be disrupted in water bodies.[3] However, it is not expected to persist in the aqueous phase due to its ready biodegradability.

  • Soil and Sediment: The octanol-water partition coefficient (Log Pow) of 1.9 suggests that TPnB will have some tendency to adsorb to soil organic carbon and sediment.[6] Its mobility in soil is expected to be slow, reducing the potential for rapid leaching into groundwater.[3]

Environmental Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis.[12]

  • Hydrolysis: As an ether, TPnB is chemically stable and not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9).[3] While ethers can be cleaved under extreme acidic or basic conditions, these are not representative of most natural aquatic environments.[3]

  • Photolysis: Direct degradation by sunlight (photolysis) can be a significant degradation pathway for some chemicals, particularly in surface waters.[13] While specific photolysis studies for TPnB are not detailed in the available literature, its chemical structure does not contain significant chromophores that would suggest rapid photodegradation. This pathway is generally considered a minor contributor to the overall environmental fate of similar glycol ethers compared to biodegradation.

Biotic Degradation

The primary mechanism for the removal of TPnB from the environment is biotic degradation by microorganisms.

  • Aerobic Biodegradation: TPnB is consistently reported as "readily biodegradable".[1][2][3][4][10] This classification is based on results from stringent aerobic biodegradability tests, such as the OECD 301 series (specifically 301A, 301E, and 301F) and OECD 302B.[2][4] The OECD 301 guidelines are designed to assess the ultimate biodegradation of a chemical, meaning its conversion by microorganisms into carbon dioxide, water, mineral salts, and biomass.[14][15] To be classified as readily biodegradable, a substance must achieve a high percentage of degradation (e.g., >60% of theoretical CO₂ production) within a 28-day period, including passing this threshold within a 10-day window.[14][15][16] The positive results from these tests indicate that TPnB is unlikely to persist in aerobic environments such as surface waters and aerobic soils.

TPnB TPnB Release (Industrial & Consumer Use) Air Atmosphere (Low Volatility) TPnB->Air Minimal Water Surface Water TPnB->Water Soil Soil & Sediment TPnB->Soil Degradation Primary Degradation Pathways Water->Degradation Soil->Degradation Abiotic Abiotic Degradation (Minor Pathway) Degradation->Abiotic Hydrolysis/Photolysis Biotic Biotic Degradation (Major Pathway) Degradation->Biotic Aerobic Biodegradation Bioaccumulation Low Bioaccumulation (Log Pow = 1.9) Degradation->Bioaccumulation Mineralization Mineralization (CO₂, H₂O, Biomass) Biotic->Mineralization Fate Ultimate Environmental Fate Mineralization->Fate Bioaccumulation->Fate cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup (Triplicates) cluster_run Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis Prep_Media Prepare Mineral Medium Prep_Chem Prepare TPnB & Reference Stock Solutions Prep_Inoculum Prepare Microbial Inoculum V_Test Test Vessels (TPnB + Inoculum) Prep_Inoculum->V_Test V_Blank Blank Vessels (Inoculum Only) Prep_Inoculum->V_Blank V_Ref Reference Vessels (Reference + Inoculum) Prep_Inoculum->V_Ref Incubate Incubate for 28 Days (20°C, Dark) V_Ref->Incubate Measure Measure O₂ Consumption with Respirometer Incubate->Measure Calc Calculate % Biodegradation vs. ThOD Validate Check Validity Criteria (Reference & Blank) Calc->Validate Result Determine if 'Readily Biodegradable' Validate->Result

Caption: Experimental workflow for the OECD 301F biodegradability test.

Conclusion

The comprehensive body of evidence demonstrates that Tripropylene Glycol n-Butyl Ether (TPnB) has a favorable environmental profile. Its physicochemical properties lead to low volatility and limited mobility in soil. [3][6]Crucially, it is classified as readily biodegradable based on standardized OECD 301 testing, indicating it is not persistent in aerobic environments. [2][4]Furthermore, its low octanol-water partition coefficient suggests a low potential for bioaccumulation in aquatic organisms. [3][6]For researchers and developers, these characteristics position TPnB as a solvent and chemical intermediate with minimal long-term environmental risk when handled and disposed of according to best practices.

References

  • DOWANOL™ TPnB Glycol Ether - Dow Inc. (Source not publicly available)
  • OECD Guideline for Testing of Chemicals, Section 3, No. 301: Ready Biodegradability (1992). OECD Publishing. [Link]

  • OECD Guideline for Testing of Chemicals, Section 3, No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) (2006). OECD Publishing. [Link]

  • Tripropylene Glycol N-Butyl Ether MSDS/SDS. Adress Chemical. [Link]

  • Test No. 301: Ready Biodegradability. OECD. [Link]

  • Test No. 301: Ready Biodegradability. OECD. (Link unavailable)
  • Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation. (2019). U.S. Environmental Protection Agency. [Link]

  • What Are the Standard OECD Guidelines for Testing the Biodegradability of New Chemical Substances? Prism Scientific. [Link]

  • DOWANOL TPnB Glycol Ether. Ataman Kimya. [Link]

  • DOWANOL(TM) TPNB. ChemBK. [Link]

  • Glycol Ether Tpnb Dow. Univar Solutions. [Link]

  • Abiotic degradation of triphenylborane pyridine (TPBP) antifouling agent in water. (2007). PubMed. [Link]

  • Dowanol Tpnb Glycol Ether 190kg. Univar Solutions. [Link]

  • DOWANOL™ TPnB Glycol Ether. Dow Inc. (Source not publicly available)
  • Toxicity of TNT Wastewaters to Aquatic Organisms. Volume 1. Acute Toxicity of LAP Wastewater and 2,4,6-Trinitrotoluene. (1981). DTIC. [Link]

  • Toxicity of TNT Wastewaters to Aquatic Organisms. Volume 2. Acute Toxicity of Condensate Wastewater and 2,4-Dinitrotoluene.
  • EPA Takes Action to Protect Human Health and the Environment by Proposing Cancellation of Pentachloronitrobenzene. (2022). U.S. Environmental Protection Agency. [Link]

  • Tripropylene glycol butyl ether (TPNB). Highly Chemical New Materical Co, Ltd. [Link]

  • Pharmaceutical and Agrochemical Applications of Tripropylene Glycol n-Butyl Ether. (2025). (Source not publicly available)
  • Toxicity of TNT Wastewaters to Aquatic Organisms. Volume 2. Acute Toxicity of Condensate Wastewater and 2,4-Dinitrotoluene. (1981). DTIC. [Link]

  • Aquatic Toxicity of Common Household Chemicals and Storm-W
  • Assessing Contaminant Sensitivity of Endangered and Threatened Aquatic Species: Part I. Acute Toxicity of Five Chemicals. NOAA. (Link unavailable)
  • Abiotic degradation of chlorinated ethanes and ethenes in water. (2013). PMC - NIH. [Link]

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Methodological & Application

Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of Tripropylene Glycol Mono-n-butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Tripropylene glycol mono-n-butyl ether (TPnB), CAS RN 55934-93-5, is a P-series glycol ether characterized by its low volatility, high solvency, and colorless, mild odor.[1][2] These properties make it a valuable component in a wide range of industrial and consumer products, including paints, coatings, cleaning formulations, and personal care products.[1][3] Given its widespread use, the ability to accurately and reliably quantify TPnB is critical for quality control during manufacturing, formulation analysis, and workplace exposure monitoring.

This application note presents a detailed, validated analytical method for the quantification of TPnB using Gas Chromatography with Flame Ionization Detection (GC-FID). The choice of GC-FID is predicated on its robustness, high sensitivity for organic compounds, and widespread availability in analytical laboratories.[4] The methodology described herein is designed for researchers, scientists, and drug development professionals, providing not just a protocol but also the scientific rationale behind the instrumental parameters and validation procedures. This ensures the method's trustworthiness and adaptability to various sample matrices.

Principle of the Method

Gas chromatography is the premier technique for separating and analyzing volatile and semi-volatile compounds.[4] The fundamental principle involves injecting a sample into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (typically helium or nitrogen). The column, a long, thin tube coated with a stationary phase, separates the sample components based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column first.

For TPnB, which has a relatively high boiling point of approximately 276 °C, a temperature-programmed oven is essential to ensure it elutes as a sharp, symmetrical peak in a reasonable timeframe.[5] Following separation, the column effluent is directed to a Flame Ionization Detector (FID). The FID combusts the organic analytes in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the flame. This electrical signal is then processed to generate a chromatogram, where the area under the peak for TPnB is directly proportional to its concentration.

Instrumentation, Reagents, and Consumables

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Autosampler for enhanced precision.

  • Chromatography Data System (CDS) for instrument control and data processing.

Reagents
  • This compound (TPnB) standard, ≥95% purity.

  • Methanol, HPLC or GC grade.

  • Methylene chloride, GC grade.

  • Helium (carrier gas), ultra-high purity (99.999%).

  • Hydrogen (FID fuel), ultra-high purity (99.999%).

  • Compressed Air (FID oxidizer), zero grade.

Consumables
  • GC Column: A polar stationary phase is recommended for analyzing glycol ethers due to their polar nature. A Stabilwax-DA or equivalent bonded polyethylene glycol (PEG) column is an excellent choice.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Syringes: Calibrated microliter syringes for standard preparation.

  • Volumetric Flasks: Class A, various sizes.

Detailed Analytical Protocol

This protocol is designed as a self-validating system, incorporating steps for calibration and quality control to ensure the integrity of the results.

Workflow Overview

TPnB Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) Sequence Build Sequence (Standards, Blanks, QCs, Samples) Standard_Prep->Sequence Sample_Prep Sample Preparation (Dilution in Methanol) Sample_Prep->Sequence GC_Setup GC-FID System Setup & Equilibration Run_Analysis Execute GC-FID Analysis GC_Setup->Run_Analysis Sequence->Run_Analysis Integration Peak Integration Run_Analysis->Integration Calibration Generate Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify TPnB in Samples Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Overall workflow for the quantification of TPnB by GC-FID.

Preparation of Standards and Samples
  • Stock Standard Preparation (10,000 µg/mL):

    • Accurately weigh approximately 100 mg of pure TPnB standard into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity.

    • Causality: Methanol is chosen as the solvent due to its high polarity, which readily dissolves TPnB, and its volatility, which ensures it elutes very early in the chromatogram, preventing interference with the analyte peak.

  • Working Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution of the stock standard with methanol. A suggested concentration range is 50 µg/mL to 1000 µg/mL.

    • Transfer the prepared standards into labeled 2 mL autosampler vials.

  • Sample Preparation:

    • The goal of sample preparation is to dilute the sample into the linear range of the calibration curve.

    • Accurately weigh an appropriate amount of the sample matrix containing TPnB into a volumetric flask.

    • Dilute with methanol to a final theoretical concentration of ~200-500 µg/mL.

    • For solid or semi-solid samples, an extraction step (e.g., sonication in methanol) may be necessary prior to dilution.

    • Note: For air monitoring applications, sample collection on sorbent tubes like Anasorb 747 or charcoal is common, followed by solvent desorption with a mixture like 15% methanol in methylene chloride.[6]

GC-FID Instrumental Method

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: GC-FID Instrumental Parameters

Parameter Setting Rationale
Injector Splitless Maximizes analyte transfer to the column for better sensitivity, suitable for concentrations in the µg/mL range.
Inlet Temperature 280 °C Ensures complete and rapid vaporization of high-boiling TPnB (BP ~276 °C) without thermal degradation.[5]
Injection Volume 1.0 µL A standard volume that balances sensitivity with the risk of column overload.
Column Stabilwax-DA (or equiv.) The polar PEG stationary phase provides good peak shape and retention for polar glycol ethers.
Carrier Gas Helium Provides good efficiency and is inert.
Flow Rate 1.2 mL/min (Constant Flow) An optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program
Initial Temperature 80 °C, hold for 2 min A lower starting temperature allows for proper focusing of the analytes at the head of the column.
Ramp Rate 20 °C/min to 240 °C A fast ramp reduces analysis time while still providing adequate separation from other components.
Final Hold Hold at 240 °C for 5 min Ensures that TPnB and any less volatile components are fully eluted from the column, preventing carryover.
Detector (FID)
Temperature 300 °C Must be higher than the final oven temperature to prevent condensation of the analyte.
H₂ Flow 30 mL/min Standard condition for FID operation; optimize for instrument.
Air Flow 300 mL/min Standard condition for FID operation; optimize for instrument.

| Makeup Gas (He) | 25 mL/min | Ensures efficient transfer of column effluent into the detector flame. |

Analysis Sequence and Quantification
  • Equilibrate the System: Before analysis, allow the GC system to cycle through the temperature program until a stable baseline is achieved.

  • Build the Sequence: Arrange the analysis sequence in the CDS as follows:

    • Solvent Blank (Methanol)

    • Calibration Standards (lowest to highest concentration)

    • Calibration Verification Standard (a mid-level standard from a separate stock)

    • Method Blank

    • Samples (bracketed by QC checks every 10-15 samples)

  • Generate Calibration Curve: After the analysis, the CDS will integrate the peak area for TPnB in each standard. Plot the peak area (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify Samples: The concentration of TPnB in a sample is calculated by the CDS using the calibration curve and the measured peak area. The final concentration in the original sample is determined by accounting for the initial sample weight and dilution factor.

Method Validation: Ensuring Trustworthiness

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[7] Key parameters should be assessed as follows.

Method Validation Pillars center Reliable & Trustworthy Method node_acc Accuracy (% Recovery) center->node_acc node_prec Precision (% RSD) center->node_prec node_lin Linearity (R²) center->node_lin node_spec Specificity center->node_spec node_sens Sensitivity (LOD/LOQ) center->node_sens

Caption: Core parameters for validating the analytical method.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criterion Example Result
Linearity Analyze 5-6 calibration standards across the desired range. Perform linear regression. R² ≥ 0.995 R² = 0.9992
Accuracy Analyze a blank matrix spiked with a known concentration of TPnB (e.g., 3 levels, n=3). Calculate % recovery. 90 - 110% Average Recovery = 98.7%
Precision (Repeatability) Perform six replicate injections of a single standard. Calculate the Relative Standard Deviation (% RSD). % RSD ≤ 2.0% % RSD = 0.8%
Precision (Intermediate) Repeat the analysis on a different day with freshly prepared standards. Calculate % RSD between days. % RSD ≤ 5.0% % RSD = 2.5%
Specificity Analyze a blank matrix to ensure no interfering peaks are present at the retention time of TPnB. No significant peaks at TPnB retention time. Pass
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria. S/N ratio ≥ 10 50 µg/mL

| Limit of Detection (LOD) | Determined statistically or as the concentration yielding a signal-to-noise (S/N) ratio of 3. | S/N ratio ≥ 3 | 15 µg/mL |

Conclusion

This application note provides a comprehensive and robust GC-FID method for the quantification of this compound. By explaining the causality behind the chosen parameters and incorporating a thorough validation protocol, this guide equips researchers and scientists with a trustworthy and reliable tool for their analytical needs. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control and research applications.

References

  • GLYCOL ETHERS: METHOD 2554, Issue 1 . (2003). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column . Restek Corporation. [Link]

  • Glycol ethers--validation procedures for tube/pump and dosimeter monitoring methods . (1984). American Industrial Hygiene Association Journal. [Link]

  • Analytical Methods for Determining Propylene Glycol . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Tripropylene glycol n-butyl ether | C13H28O4 . PubChem, National Institutes of Health. [Link]

  • The Verification of a Method for Detecting and Quantifying Diethylene Glycol... . (2012). United States Environmental Protection Agency (EPA). [Link]

  • Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) . (2019). United States Environmental Protection Agency (EPA). [Link]

Sources

Application Notes and Protocols: The Emerging Role of Tripropylene Glycol Mono-n-Butyl Ether in Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of nanotechnology, particularly in the synthesis of nanoparticles for biomedical and drug delivery applications, the choice of solvent is paramount. It governs not only the reaction kinetics but also profoundly influences the final size, morphology, and stability of the nanoparticles. This guide introduces Tripropylene Glycol Mono-n-Butyl Ether (TPnB), a high-boiling point, low-volatility, and low-toxicity solvent, as a promising medium for nanoparticle synthesis. While traditionally used in coatings and cleaning formulations, its unique physicochemical properties present a compelling case for its application in the controlled synthesis of metallic and polymeric nanoparticles. This document provides a deep dive into the mechanistic role of TPnB, alongside a detailed, adaptable protocol for the synthesis of silver nanoparticles, aimed at researchers, scientists, and professionals in drug development.

Introduction: Beyond Conventional Solvents

The synthesis of nanoparticles with precisely controlled characteristics is a cornerstone of modern materials science and nanomedicine. The "polyol method," a widely adopted chemical reduction technique, utilizes polyols as both the solvent and reducing agent for the synthesis of metallic nanoparticles.[1] This method's efficacy is largely dictated by the solvent's properties, such as its boiling point, viscosity, and reducing potential.

This compound (TPnB) emerges as a compelling candidate in this domain. It is a colorless, odorless liquid with a high boiling point (265–270°C) and excellent solvency for a wide range of organic and inorganic compounds.[2][3] Its low volatility and favorable safety profile, including low toxicity, make it an attractive alternative to more hazardous solvents.[3][4] While direct, peer-reviewed protocols for TPnB in nanoparticle synthesis are not yet widespread, its structural similarity to proven polyols like tripropylene glycol (TPG) suggests its significant potential.[1][5] The presence of the mono-n-butyl ether group in TPnB may offer unique advantages in modulating solvent properties and influencing nanoparticle growth and stability.

This guide will elucidate the theoretical underpinnings of TPnB's role in nanoparticle formation and provide a foundational, step-by-step protocol for the synthesis of silver nanoparticles, adapted from established methodologies for structurally related polyols.

The Multifaceted Role of TPnB in Nanoparticle Synthesis: A Mechanistic Insight

TPnB's contribution to nanoparticle synthesis is not that of a mere inert solvent. Its chemical structure and physical properties allow it to play several critical roles simultaneously.

  • High-Boiling Point Reaction Medium: The high boiling point of TPnB allows for a wide operational temperature range, enabling finer control over reaction kinetics. Higher temperatures can facilitate the reduction of metal precursors and influence the crystallinity of the resulting nanoparticles.

  • Reducing Agent: The ether and hydroxyl functionalities within the TPnB molecule can contribute to the reduction of metal salt precursors, a key step in the formation of metallic nanoparticles.[1] While potentially less potent than diols like tripropylene glycol, this reducing capability is a crucial aspect of its utility in the polyol process.

  • Solvent and Stabilizer: TPnB's excellent solvency ensures the dissolution of both the metal precursor and capping agents, leading to a homogeneous reaction mixture.[2] Furthermore, its molecular structure may allow it to act as a temporary capping agent, adsorbing to the nanoparticle surface and preventing aggregation during the initial stages of formation.

  • Control over Nucleation and Growth: The viscosity and solvency of TPnB can influence the diffusion rates of precursor molecules and newly formed nanoparticles, thereby affecting the rates of nucleation and growth. This, in turn, allows for control over the final size and size distribution of the nanoparticles.

The interplay of these roles is visually represented in the mechanistic diagram below.

G cluster_0 TPnB Environment cluster_1 Nucleation Phase cluster_2 Growth & Stabilization Phase Metal Precursor (e.g., Ag+) Metal Precursor (e.g., Ag+) Reduction Reduction Metal Precursor (e.g., Ag+)->Reduction Reduced by TPnB PVP PVP PVP Capping PVP Capping PVP->PVP Capping TPnB TPnB TPnB->Reduction Ag0 Nuclei Ag0 Nuclei Reduction->Ag0 Nuclei Forms Controlled Growth Controlled Growth Ag0 Nuclei->Controlled Growth Grows into Controlled Growth->PVP Capping Stabilized by Stable Nanoparticle Stable Nanoparticle PVP Capping->Stable Nanoparticle

Caption: Proposed mechanism of nanoparticle synthesis in a TPnB medium.

Physicochemical Properties of this compound (TPnB)

A thorough understanding of TPnB's properties is essential for protocol development and optimization.

PropertyValueSource
Molecular Formula C₁₃H₂₈O₄[3]
Boiling Point 265–270 °C[3]
Density ~0.95 g/cm³[3]
Vapor Pressure <0.001 mmHg at 25°C[3]
Solubility in Water 4.5 wt%[6]
Toxicity Low (Oral LD₅₀ rat: >5,000 mg/kg)[3]

Detailed Experimental Protocol: Synthesis of Silver Nanoparticles in TPnB

This protocol is adapted from established polyol synthesis methods for silver nanoparticles using tripropylene glycol.[5][7] Researchers should consider this a foundational method that can be optimized for their specific needs.

Materials and Equipment
  • Reagents:

    • This compound (TPnB, ≥99% purity)

    • Silver Nitrate (AgNO₃, ≥99% purity)

    • Polyvinylpyrrolidone (PVP, average molecular weight 55,000)

    • Ethanol (anhydrous)

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with magnetic stirring

    • Condenser

    • Thermometer or thermocouple

    • Glassware (beakers, graduated cylinders)

    • High-speed centrifuge and centrifuge tubes

    • Analytical balance

Step-by-Step Synthesis Procedure
  • Preparation of PVP-TPnB Solution:

    • In a three-neck round-bottom flask, dissolve a specific weight percentage of PVP (e.g., 20 wt.%) in a measured volume of TPnB at room temperature.[5]

    • Stir the mixture with a magnetic stir bar until the PVP is completely dissolved. The solution should be clear and homogeneous.

  • Reaction Setup:

    • Place the flask in a heating mantle on a magnetic stirrer.

    • Fit a condenser to the central neck of the flask to prevent solvent evaporation.

    • Insert a thermometer or thermocouple through one of the side necks to monitor the reaction temperature accurately.

    • The third neck can be sealed with a septum for later precursor addition.

  • Heating and Precursor Addition:

    • Begin stirring the PVP-TPnB solution and heat it to the desired reaction temperature (e.g., 120 °C).[5]

    • Once the temperature has stabilized, prepare a stock solution of silver nitrate in a small amount of TPnB.

    • Inject the silver nitrate solution into the hot PVP-TPnB solution under continuous stirring. The concentration of AgNO₃ will influence the final nanoparticle concentration and size.

  • Reaction and Observation:

    • Maintain the reaction at a constant temperature (e.g., 120 °C) for a set duration (e.g., 3 hours).[5]

    • Observe the solution for a color change. The formation of silver nanoparticles is typically indicated by a transition to a yellowish-brown or reddish-brown hue.[1]

  • Cooling and Purification:

    • After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

    • Precipitate the silver nanoparticles by adding an excess of ethanol to the cooled solution.

    • Collect the nanoparticles by centrifugation. The pellet should contain the silver nanoparticles, while the supernatant contains residual reactants and byproducts.

    • Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol to wash away any remaining impurities. Repeat this washing step at least twice.

  • Final Product:

    • After the final wash, re-disperse the purified silver nanoparticles in a suitable solvent for storage and characterization.

G A 1. Prepare PVP Solution in TPnB B 2. Set up Reaction Apparatus A->B C 3. Heat Solution to 120°C B->C D 4. Inject AgNO3 Precursor C->D E 5. React for 3 Hours at 120°C D->E F 6. Cool to Room Temperature E->F G 7. Precipitate with Ethanol F->G H 8. Centrifuge and Wash G->H I 9. Re-disperse Nanoparticles H->I

Caption: Experimental workflow for silver nanoparticle synthesis using TPnB.

Characterization of Synthesized Nanoparticles

To validate the synthesis and understand the properties of the nanoparticles, the following characterization techniques are recommended:

  • UV-Visible Spectroscopy: To confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance (SPR) peak. For silver nanoparticles, this peak is typically observed in the range of 350-450 nm.[5]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to assess their degree of aggregation.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the synthesized nanoparticles.

Troubleshooting and Parameter Optimization

The size and stability of the synthesized nanoparticles are sensitive to several experimental parameters.

IssuePotential Cause(s)Suggested Solution(s)
Broad Size Distribution - Inconsistent reaction temperature.- Slow precursor addition.- Inefficient stirring.- Use a temperature controller for precise heating.- Ensure rapid injection of the precursor.- Optimize stirring speed.
Aggregation of Nanoparticles - Insufficient PVP concentration.- Inadequate washing post-synthesis.- Increase the concentration or molecular weight of PVP.- Perform additional washing steps with ethanol.
No Nanoparticle Formation - Reaction temperature too low.- Insufficient reaction time.- Increase the reaction temperature.- Extend the reaction duration.

Safety and Handling of TPnB

While TPnB has a favorable safety profile, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[3]

  • Handling: Work in a well-ventilated area. Avoid inhalation of vapors, especially at elevated temperatures.

  • Storage: Store in tightly sealed containers in a cool, dry place away from strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound presents a promising and versatile platform for the synthesis of nanoparticles. Its high boiling point, excellent solvency, and low toxicity make it a suitable medium for producing a variety of nanomaterials with controlled properties. The protocol provided herein offers a solid foundation for researchers to explore the potential of TPnB in their own work. Future research should focus on elucidating the precise reduction mechanism of TPnB, expanding its application to the synthesis of other metallic and metal oxide nanoparticles, and exploring its use in the formulation of drug delivery systems. The unique properties of TPnB may unlock new possibilities in the rational design and large-scale production of advanced nanomaterials.

References

  • Chiang, C. L., et al. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. IEEE Transactions on Nanotechnology, 12(3), 398-403.
  • China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Gold Nanoparticles in Liquid Polyethylene Glycol by Sputter Deposition and Temperature Effects on their Size and Shape. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale. Retrieved from [Link]

  • Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link]

  • IEEE Xplore. (2013). Preparation of Silver Nanoparticles by Using Tripropylene Glycol as the Reducing Agents of Polyol Process. Retrieved from [Link]

Sources

Application of tert-Butyl Peroxyneodecanoate (TPnB) in Polymer Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This comprehensive guide provides detailed application notes and protocols for the use of tert-butyl peroxyneodecanoate (TPnB) in polymer chemistry research. It is designed to offer both foundational knowledge and practical, field-proven insights into the effective utilization of this versatile polymerization initiator.

Introduction to tert-Butyl Peroxyneodecanoate (TPnB)

tert-Butyl peroxyneodecanoate (TPnB), an organic peroxide, is a highly efficient, low-temperature radical initiator widely employed in the synthesis of various polymers.[1] Its chemical structure, featuring a labile peroxide bond, allows for the generation of free radicals at relatively low temperatures, making it an ideal choice for a range of polymerization processes.[1] This guide will delve into the technical specifics of its application in the production of polyvinyl chloride (PVC), low-density polyethylene (LDPE), and acrylic resins, providing detailed protocols and exploring the advantages of its use.

Core Properties and Safety Data

A thorough understanding of the physicochemical and safety properties of TPnB is paramount for its effective and safe application in a laboratory setting.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₄H₂₈O₃[1]
Molecular Weight 244.4 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Active Oxygen Content ~6.55%[1]
10-hour half-life (t½) 46°C[1]
1-hour half-life (t½) 64°C[1]
0.1-hour half-life (t½) 84°C[1]
Self-Accelerating Decomposition Temperature (SADT) 15°C[1]
Safety and Handling

TPnB is a thermally sensitive and reactive compound that requires strict adherence to safety protocols to prevent hazardous situations.[2][3][4]

Key Safety Precautions:

  • Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][3] The recommended storage temperature is below -10°C.[1]

  • Handling: Use in a well-ventilated area, preferably a fume hood.[3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Incompatibilities: Keep away from strong acids, bases, reducing agents, and heavy metal compounds, which can catalyze its decomposition.[2]

  • Disposal: Dispose of unused or waste TPnB in accordance with local, state, and federal regulations for hazardous materials.[2] Do not dispose of it down the drain. Small spills can be absorbed with an inert, non-combustible material and placed in a loosely covered plastic container for disposal.[6]

Application in Polymer Synthesis

TPnB's primary utility lies in its role as a radical initiator in various polymerization techniques, most notably in suspension, solution, and high-pressure polymerization.

Suspension Polymerization of Vinyl Chloride (PVC)

TPnB is a preferred initiator for the suspension polymerization of vinyl chloride monomer (VCM) due to its ability to provide a consistent polymerization rate at moderate temperatures.[1][7] This results in PVC resins with desirable properties, such as good thermal stability and controlled particle morphology.[8]

The choice of a low-temperature initiator like TPnB is crucial for controlling the exothermicity of the polymerization reaction and achieving a narrow molecular weight distribution in the final PVC resin. The use of suspending agents is essential to maintain the dispersion of VCM droplets in the aqueous phase, thereby controlling the particle size and porosity of the resulting PVC beads.[7][9]

Materials:

  • Vinyl Chloride Monomer (VCM)

  • Demineralized Water

  • tert-Butyl Peroxyneodecanoate (TPnB)

  • Suspending Agent (e.g., polyvinyl alcohol or hydroxypropyl methylcellulose)

  • Buffer (e.g., sodium bicarbonate)

  • Chain Transfer Agent (optional, for molecular weight control)

Equipment:

  • Jacketed glass or stainless steel polymerization reactor equipped with a stirrer, thermocouple, pressure gauge, and reflux condenser.

  • Heating/cooling circulator for the reactor jacket.

  • Inert gas source (e.g., nitrogen or argon).

  • Vacuum pump.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with an inert gas to remove any oxygen, which can inhibit the polymerization.

  • Charging the Reactor:

    • Add demineralized water and the suspending agent to the reactor. Stir the mixture until the suspending agent is fully dissolved or dispersed.

    • Add the buffer to the aqueous phase.

    • Charge the vinyl chloride monomer to the reactor. The typical monomer-to-water ratio is in the range of 1:1.5 to 1:2 by weight.

  • Initiator Addition:

    • Dissolve the required amount of TPnB in a small amount of a suitable solvent or directly in the VCM before charging it to the reactor. The concentration of TPnB typically ranges from 0.03 to 0.1% by weight based on the monomer.

  • Polymerization:

    • Seal the reactor and begin agitation.

    • Heat the reactor to the desired polymerization temperature, typically between 50°C and 65°C.[8]

    • Monitor the reaction pressure and temperature throughout the polymerization. The pressure will gradually decrease as the monomer is converted to polymer.

    • The polymerization is typically run until a pressure drop of a specified magnitude is observed, indicating a high level of monomer conversion (e.g., 80-90%).[10]

  • Termination and Work-up:

    • Once the desired conversion is reached, cool the reactor to stop the polymerization.

    • Vent any unreacted VCM to a safe and approved collection system.

    • The resulting PVC slurry is then filtered, washed with demineralized water, and dried in an oven at a moderate temperature (e.g., 60°C) to obtain the final PVC resin.

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up A Charge Water & Suspending Agent B Charge VCM A->B C Add TPnB Initiator B->C D Heat to 50-65°C C->D E Monitor Pressure & Temperature D->E F Pressure Drop Indicates Conversion E->F G Cool & Vent Unreacted VCM F->G H Filter, Wash & Dry G->H I Obtain PVC Resin H->I

Caption: Workflow for Suspension Polymerization of PVC using TPnB.

High-Pressure Polymerization of Low-Density Polyethylene (LDPE)

TPnB is also utilized as an initiator in the high-pressure polymerization of ethylene to produce low-density polyethylene (LDPE).[11] This process is typically carried out in a tubular or autoclave reactor at very high pressures and temperatures.[12][13][14][15][16]

The extreme conditions of high pressure and temperature necessitate the use of an initiator that can generate radicals efficiently under these conditions. TPnB, often in combination with other peroxides, helps to initiate the polymerization and control the reaction kinetics, which in turn influences the molecular weight, molecular weight distribution, and degree of branching in the final LDPE product.[11]

Materials:

  • High-purity Ethylene

  • tert-Butyl Peroxyneodecanoate (TPnB)

  • Co-initiators (optional, e.g., other peroxides)

  • Chain Transfer Agent (e.g., a ketone or alkane, to control molecular weight)

  • Solvent for initiator (e.g., a purified hydrocarbon)

Equipment:

  • High-pressure tubular reactor with multiple injection points.

  • High-pressure pumps for ethylene and initiator solutions.

  • Heat exchangers for temperature control.

  • High-pressure and low-pressure separators.

  • Extruder and pelletizer.

Procedure:

  • Feed Preparation:

    • Compress high-purity ethylene to the desired reaction pressure, typically ranging from 1500 to 3000 bar.[14][15]

    • Prepare a solution of TPnB (and any co-initiators) in a suitable solvent.

  • Initiation and Polymerization:

    • Preheat the compressed ethylene to the reaction initiation temperature, typically between 140°C and 180°C.

    • Inject the TPnB solution into the tubular reactor at one or more points along its length.[11]

    • The highly exothermic polymerization reaction will cause a rapid increase in temperature. The temperature profile along the reactor is carefully controlled by external cooling and the injection of cold ethylene or initiator solution at different points.

    • The residence time in the reactor is typically short, on the order of minutes.

  • Separation and Recycling:

    • The reaction mixture, containing LDPE, unreacted ethylene, and byproducts, exits the reactor and passes through a high-pressure separator.

    • The molten LDPE is separated from the unreacted ethylene.

    • The unreacted ethylene is cooled, purified, and recycled back to the compressor.

  • Product Finishing:

    • The molten LDPE is then passed through a low-pressure separator to remove any remaining volatile components.

    • Additives such as antioxidants and stabilizers can be incorporated into the molten polymer.

    • The final polymer is extruded and pelletized.

Caption: High-Pressure LDPE Production using TPnB.

Solution Polymerization of Acrylic Resins

TPnB is an effective initiator for the solution polymerization of acrylic monomers, such as methyl methacrylate (MMA), to produce acrylic resins.[7] Solution polymerization offers good control over the reaction temperature and results in a polymer solution that can be directly used in many applications, such as coatings and adhesives.

The choice of solvent is critical in solution polymerization as it affects the solubility of the monomer and polymer, the reaction kinetics, and the final properties of the polymer solution. TPnB's solubility in common organic solvents and its decomposition kinetics at moderate temperatures make it a suitable initiator for this process. The initiator concentration directly impacts the final molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights.[17]

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • tert-Butyl Peroxyneodecanoate (TPnB)

  • Solvent (e.g., toluene, ethyl acetate)

  • Chain Transfer Agent (optional, e.g., a thiol)

  • Inert Gas (e.g., nitrogen or argon)

Equipment:

  • Jacketed glass reactor with a stirrer, reflux condenser, thermocouple, and inert gas inlet.

  • Heating mantle or oil bath.

  • Syringe pump for controlled addition of monomer and initiator.

Procedure:

  • Reactor Setup:

    • Set up the reactor and purge with an inert gas for at least 30 minutes to remove oxygen.

    • Add the solvent to the reactor and heat it to the desired reaction temperature, typically in the range of 80-100°C.

  • Monomer and Initiator Feed:

    • Prepare a solution of MMA, TPnB, and any chain transfer agent in the chosen solvent. The concentration of TPnB can be varied to target different molecular weights, typically in the range of 0.1 to 1.0% by weight based on the monomer.

    • Using a syringe pump, feed the monomer/initiator solution into the reactor at a constant rate over a period of 2-4 hours.

  • Polymerization:

    • Maintain the reaction temperature and stirring throughout the feed period.

    • After the feed is complete, continue to heat and stir the reaction mixture for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization:

    • Cool the reactor to room temperature.

    • The resulting polymer solution can be analyzed for properties such as solid content, viscosity, molecular weight, and molecular weight distribution.

G Start Start Setup Reactor Setup & Purge Start->Setup Heat Heat Solvent to 80-100°C Setup->Heat Feed Feed Solution over 2-4h Heat->Feed Prepare Prepare Monomer/TPnB Solution Prepare->Feed Polymerize Hold at Temperature for 1-2h Feed->Polymerize Cool Cool to Room Temperature Polymerize->Cool Analyze Analyze Polymer Solution Cool->Analyze End End Analyze->End

Caption: Solution Polymerization of MMA with TPnB.

Dual Initiator Systems: Enhancing Polymerization Efficiency

In some applications, particularly in PVC production, TPnB is used in combination with another initiator, such as cumyl peroxyneodecanoate (CPN), to create a dual initiator system.[18] This approach offers several advantages over using a single initiator.

Advantages of a TPnB/CPN Dual Initiator System:

  • Reduced Batch Times: CPN has a lower 10-hour half-life temperature (around 38°C) compared to TPnB (46°C).[18] By using a combination, the polymerization can be initiated at a lower temperature and then ramped up, leading to a faster overall reaction rate and reduced batch times.[10][18]

  • Improved Reactor Control: The use of two initiators with different decomposition rates allows for better control over the heat of polymerization, reducing the risk of a runaway reaction.

  • Tailored Polymer Properties: The initiator combination can be adjusted to fine-tune the molecular weight and molecular weight distribution of the final polymer.

Conclusion

tert-Butyl peroxyneodecanoate is a versatile and highly effective radical initiator with broad applications in polymer chemistry. Its low-temperature decomposition characteristics make it particularly well-suited for the production of PVC, LDPE, and acrylic resins. By understanding the fundamental principles of its use and adhering to the detailed protocols provided in this guide, researchers and scientists can leverage the full potential of TPnB to synthesize polymers with desired properties in a safe and efficient manner.

References

  • Ezzat, A.A. (2012). Economical Application of Initiator Mix Approach in suspension Polyvinyl Chloride Production. Journal of American Science, 8(7), 515-519.
  • LAAP. (2016). SAFETY DATA SHEET Tert-butyl peroxyneodecanoate 75%. Retrieved from [Link]

  • Muianga, C. V., & Lasee, S. (n.d.). Organic Peroxides.
  • US Patent US6037428A. (2000). Polymerization of vinyl chloride with peroxide mixtures.
  • Perodox. (2025). The Essential Guide to Cumyl Peroxyneodecanoate: Powering Polymer Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2393587A1 - Low density polyethylene (ldpe) tubular reactor for peroxide initiator injection.
  • Kanademy. (2022). Effect of Variation in S-pvc Particle Size, Shape, Porosity & K-value on Conveying, Processability and Product Quality. Retrieved from [Link]

  • LAAP. (2016). SAFETY DATA SHEET Tert-butyl peroxyneodecanoate 75%. Retrieved from [Link]

  • Request PDF. (2025). Kinetics of vinyl chloride suspension polymerization with novel peroxide as initiator. Retrieved from [Link]

  • Google Patents. (n.d.). CN107698480B - Continuous flow synthesis process of tert-butyl peroxyneodecanoate without amplification effect.
  • National Institutes of Health. (2025). Synthesis of ultra-high molecular weight poly(methyl methacrylate) initiated by the combination of copper nanopowder with organic halides. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.).
  • MDPI. (n.d.). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Retrieved from [Link]

  • CONICET. (n.d.). High-Pressure Polymerization of Ethylene in Tubular Reactors: A Rigorous Dynamic Model Able to Predict the Full Molecular Weight. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Recycled PVC content and particle size distribution effects on morphological and mechanical properties of expanded PVC layer for floorcoverings. Retrieved from [Link]

  • OSHA. (2025). SAFETY DATA SHEET TBPND. Retrieved from [Link]

  • VTechWorks. (n.d.). 2.3 Poly(methyl methacrylate) [9011-14-7]. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Modeling an industrial LDPE plant with Aspen Plus® and Aspen Polymers. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Recycled PVC content and particle size distribution effects on morphological and mechanical properties of expanded PVC layer for floorcoverings. Retrieved from [Link]

  • Google Patents. (n.d.). ES2828730T3 - Low Density Polyethylene (LDPE) Tubular Reactor for Peroxide Initiator Injection.
  • PubChem. (n.d.). tert-Butyl peroxyneodecanoate. Retrieved from [Link]

  • Aidic. (n.d.). Kinetic study of free radical copolymerization of dodecyl methacrylate and styrene using diperoxide initiator. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Retrieved from [Link]

  • Intratec.us. (n.d.). LDPE PRODUCTION FROM ETHYLENE (HIGH-PRESSURE TUBULAR PROCESS). Retrieved from [Link]

  • ResearchGate. (2022). Effects of particle grading composition of SiC on properties of silicon-bonded SiC porous ceramics. Retrieved from [Link]

Sources

The Art of Miniaturization: A Guide to Formulating Microemulsions with Tripropylene Glycol Mono-n-Butyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery and formulation science, microemulsions represent a pinnacle of colloidal engineering. These thermodynamically stable, optically isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant, offer a unique platform for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs), enhancing bioavailability, and enabling novel delivery routes. This guide provides a comprehensive overview and detailed protocols for the formulation of microemulsions utilizing Tripropylene glycol mono-n-butyl ether (TPnB), a versatile glycol ether with advantageous properties for such systems.

Understanding the Components: The Role of this compound (TPnB)

This compound, a high-boiling, colorless solvent, is characterized by its excellent solvency for a wide range of substances, including both polar and non-polar molecules.[1][2] Its molecular structure, featuring a hydrophobic butyl group and a more hydrophilic poly-propylene glycol chain, imparts an amphiphilic character, making it an ideal candidate for a cosurfactant or cosolvent in microemulsion systems.

In the context of microemulsions, TPnB is not merely a passive solvent. Its primary roles include:

  • Interfacial Fluidity Enhancement : As a cosurfactant, TPnB partitions between the oil and water phases and resides at the surfactant monolayer, increasing the flexibility of the interfacial film. This increased fluidity is crucial for the spontaneous formation of microemulsions.

  • Reduction of Interfacial Tension : Working in synergy with the primary surfactant, TPnB helps to further lower the interfacial tension between the oil and water phases to near-zero values, a prerequisite for the formation of thermodynamically stable microemulsions.

  • Modification of Curvature : The partitioning of TPnB at the interface can influence the curvature of the surfactant film, thereby playing a role in determining the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous).

  • Enhanced Solubilization : Its excellent solvency properties can aid in the solubilization of the API within the oil or aqueous phase of the microemulsion.[3]

Key Physicochemical Properties of TPnB:
PropertyValueReference
Molecular FormulaC₁₃H₂₈O₄
Molecular Weight248.36 g/mol
Boiling Point265–270°C
Density~0.95 g/cm³
SolubilityMiscible with water, alcohols, and most organic solvents

The Cornerstone of Formulation: Constructing the Pseudo-Ternary Phase Diagram

The formulation of a microemulsion is not a matter of arbitrary mixing but a systematic exploration of the phase behavior of the components. The pseudo-ternary phase diagram is the essential map for this exploration, allowing for the identification of the microemulsion region within a three-component system (oil, water, and a surfactant/cosurfactant mixture at a fixed ratio).

Experimental Workflow for Phase Diagram Construction:

G cluster_0 Preparation of Surfactant/Cosurfactant (Smix) Ratios cluster_1 Titration and Observation cluster_2 Data Plotting and Analysis P1 Select Surfactant (e.g., Tween 80) P3 Prepare Smix ratios (e.g., 1:1, 2:1, 1:2) P1->P3 P2 Select Cosurfactant (TPnB) P2->P3 T1 Prepare Oil/Smix mixtures at various ratios (e.g., 1:9 to 9:1) P3->T1 Use prepared Smix T2 Titrate each mixture with water dropwise T1->T2 T3 Observe for transition from turbid to clear/translucent T2->T3 T4 Record the composition at the transition point T3->T4 D1 Plot the compositions on a ternary phase diagram T4->D1 Use recorded compositions D2 Identify the single-phase (microemulsion) region D1->D2 D3 Select formulations from the microemulsion region for further characterization D2->D3

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Step-by-Step Protocol for Microemulsion Formulation

This protocol outlines the water titration method for preparing a microemulsion and constructing a pseudo-ternary phase diagram.

Materials:
  • Oil Phase : Isopropyl myristate (IPM), Oleic acid, or other suitable oil.

  • Surfactant : A non-ionic surfactant such as Tween 80 or Cremophor EL.

  • Cosurfactant : this compound (TPnB).

  • Aqueous Phase : Deionized or distilled water.

  • Equipment : Magnetic stirrer and stir bars, burette, glass vials, vortex mixer.

Protocol:
  • Preparation of the Surfactant/Cosurfactant (Smix) Mixture :

    • Prepare mixtures of the surfactant and TPnB at different weight ratios (e.g., 1:1, 2:1, 1:2). These fixed ratios will be treated as a single component in the pseudo-ternary diagram.

  • Preparation of Oil and Smix Mixtures :

    • In a series of glass vials, prepare mixtures of the chosen oil and a specific Smix ratio at various weight ratios, for example, from 1:9 to 9:1.

  • Aqueous Titration :

    • Place a vial containing an oil/Smix mixture on a magnetic stirrer and begin gentle stirring.

    • Slowly titrate the mixture with water from a burette.

    • Carefully observe the mixture for any changes in appearance. The transition from a turbid, milky emulsion to a clear and transparent or translucent system indicates the formation of a microemulsion.

  • Recording the Composition :

    • Record the amounts of oil, Smix, and water used to form the clear microemulsion.

  • Constructing the Phase Diagram :

    • Repeat the titration for all oil/Smix ratios.

    • Plot the compositions (in weight percent) of oil, water, and Smix on a triangular coordinate system (ternary phase diagram).

    • The area where clear, single-phase systems are formed represents the microemulsion region.

Characterization of the Formulated Microemulsion

Once the microemulsion region is identified, select formulations from this region for further characterization to ensure they meet the required specifications for the intended application.

Key Characterization Techniques:
ParameterTechniquePurpose
Visual Inspection Macroscopic observationTo assess clarity, transparency, and phase separation.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size of the dispersed phase droplets and the uniformity of the size distribution. A PDI below 0.3 is generally considered acceptable.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the droplets, which is an indicator of the stability of the microemulsion.
Conductivity Measurement ConductometerTo determine the type of microemulsion (o/w, w/o, or bicontinuous). A sharp increase in conductivity with the addition of water suggests an o/w microemulsion.
Viscosity RheometerTo assess the flow behavior of the microemulsion.
pH Measurement pH meterTo ensure the formulation is within a physiologically acceptable range for the intended route of administration.
Thermodynamic Stability Studies Centrifugation, Freeze-thaw cycles, Heating-cooling cyclesTo evaluate the long-term stability of the microemulsion under stress conditions.

Logical Relationships in Microemulsion Formulation

The interplay between the different components and their ratios is critical for the successful formulation of a stable microemulsion.

G cluster_0 Input Parameters cluster_1 System Properties cluster_2 Resulting Microemulsion Characteristics Oil Oil Phase (Type & Concentration) IFT Interfacial Tension Oil->IFT Water Aqueous Phase (Concentration) Water->IFT Surfactant Surfactant (Type & HLB) Surfactant->IFT Lowers IF Interfacial Film Fluidity Surfactant->IF Curvature Interface Curvature Surfactant->Curvature TPnB TPnB (Cosurfactant) (Concentration) TPnB->IFT Further Lowers TPnB->IF Increases TPnB->Curvature Modifies ME_Region Microemulsion Region Size IFT->ME_Region Determines IF->ME_Region Influences ME_Type Microemulsion Type (o/w, w/o, bicontinuous) Curvature->ME_Type Determines Stability Thermodynamic Stability ME_Region->Stability Solubilization API Solubilization Capacity ME_Type->Solubilization

Caption: Interplay of components in microemulsion formation.

Safety and Handling Considerations

This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

  • Ventilation : Work in a well-ventilated area.

  • Storage : Store in a cool, dry place away from strong oxidizing agents.

Conclusion

The formulation of microemulsions is a powerful technique for addressing the challenges associated with poorly soluble drugs. This compound, with its unique combination of properties, serves as an excellent cosurfactant, enabling the formation of stable and effective microemulsion-based drug delivery systems. By systematically constructing and analyzing pseudo-ternary phase diagrams and thoroughly characterizing the resulting formulations, researchers can unlock the full potential of TPnB in the development of advanced pharmaceutical products.

References

  • Jiangsu Yida Chemical Co., Ltd. (n.d.). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?
  • CymitQuimica. (n.d.). CAS 55934-93-5: Tripropylene glycol monobutyl ether.
  • (n.d.). Pharmaceutical and Agrochemical Applications of Tripropylene Glycol n-Butyl Ether.
  • (n.d.). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints?
  • Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL N-BUTYL ETHER.
  • China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers.
  • (n.d.). Pharmaceutical and Agrochemical Applications of Tripropylene Glycol n-Butyl Ether.
  • Wiśniewska, M., et al. (2022). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecular Pharmaceutics, 19(12), 4480-4493. Retrieved from [Link]

  • Raman, I. A., et al. (2014). Effect of glycerol derived co-surfactant on the ternary phase behaviour of palm-based microemulsions. Journal of the American Oil Chemists' Society, 91(10), 1755-1763. Retrieved from [Link]

Sources

The Role of Tripropylene Glycol n-Butyl Ether (TPnB) in Latex Film Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of tripropylene glycol n-butyl ether (TPnB) as a coalescing agent in latex film formation studies. This guide delves into the theoretical underpinnings, practical experimental protocols, and data-driven insights to facilitate a comprehensive understanding of TPnB's function and efficacy.

Introduction: The Critical Role of Coalescing Agents in Latex Film Formation

Waterborne latex coatings, valued for their low volatile organic compound (VOC) content, rely on a process of film formation where discrete polymer particles suspended in water coalesce into a continuous, durable film as the water evaporates.[1] This process is critically dependent on the glass transition temperature (Tg) of the polymer. If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), which is closely related to its Tg, the particles will not fuse properly, resulting in a cracked and poorly formed film.[2][3]

Coalescing agents are essential additives that act as temporary plasticizers, effectively lowering the MFFT of the latex polymer to ensure proper film formation at ambient temperatures.[4] They soften the polymer particles, allowing them to deform and fuse together into a cohesive film.[5] As the film dries, the coalescing agent gradually evaporates, and the film regains its original hardness and durability.[4]

Tripropylene glycol n-butyl ether (TPnB) is a high-boiling point, slow-evaporating, and hydrophobic glycol ether that serves as a highly efficient coalescing agent.[6] Its low water solubility and high solvency for polymers make it particularly effective in partitioning into the polymer phase, where it facilitates the coalescence process.[2]

Mechanism of Latex Film Formation with TPnB

The formation of a latex film is a multi-stage process. The inclusion of TPnB plays a crucial role in the latter stages of this transformation.

The Three Stages of Latex Film Formation:

  • Evaporation and Particle Packing: As water evaporates from the applied latex, the polymer particles are forced into close contact with one another.

  • Particle Deformation: Capillary forces and the pressure from the surrounding particles cause them to deform from their spherical shape and pack into a honeycomb-like structure.

  • Coalescence (Interdiffusion): This is the critical stage where the boundaries between the deformed particles disappear. Polymer chains from adjacent particles intermingle and diffuse across the particle-particle interfaces, forming a continuous and mechanically strong film.[7]

TPnB's primary function is to facilitate this final coalescence stage by temporarily reducing the polymer's Tg. This increased polymer chain mobility allows for effective interdiffusion even at temperatures below the polymer's native MFFT.

Diagram: The Role of TPnB in Latex Film Coalescence

G cluster_0 Latex Application cluster_1 Stage 1: Water Evaporation & Particle Packing cluster_2 Stage 2: Particle Deformation cluster_3 Stage 3: Coalescence with TPnB p1 Polymer Particles p2 Polymer Particles p4 Packed Particles p1->p4 Water Evaporates p3 Polymer Particles p5 Packed Particles d1 Deformed Particles p4->d1 Capillary Forces p6 Packed Particles d2 Deformed Particles film Continuous Film (Polymer Interdiffusion) d1->film TPnB reduces Tg, facilitates polymer chain movement d3 Deformed Particles

Caption: Workflow of latex film formation with TPnB.

Properties of Tripropylene Glycol n-Butyl Ether (TPnB)

Understanding the physicochemical properties of TPnB is essential for its effective application.

PropertyValueReference
Chemical NameTripropylene glycol n-butyl ether[6]
CAS Number55934-93-5[8]
Molecular FormulaC13H28O4[8]
Boiling Point276 °C (lit.)[8]
Freezing Point-75 °C (lit.)[9]
Density0.932 g/mL at 25 °C (lit.)[8]
Evaporation Rate (n-butyl acetate=1.0)<0.01[10]
Water SolubilityLow

These properties, particularly the high boiling point and slow evaporation rate, ensure that TPnB remains in the film long enough to facilitate complete coalescence.[6] Its hydrophobic nature and low water solubility promote its partitioning into the polymer particles, enhancing its efficiency as a coalescing agent.[2]

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

The MFFT is a critical parameter for evaluating the effectiveness of a coalescing agent. The following protocol is based on ASTM D2354 and ISO 2115 standards.[11][12][13]

Objective: To determine the lowest temperature at which a latex formulation containing TPnB will form a continuous film.

Materials and Equipment:

  • MFFT Bar instrument (e.g., Rhopoint MFFT-90)

  • Latex emulsion

  • Tripropylene glycol n-butyl ether (TPnB)

  • Film applicator (e.g., 75 µm cube applicator)

  • Syringes or pipettes for sample application

  • Lint-free wipes and appropriate cleaning solvents

Protocol:

  • Instrument Preparation:

    • Ensure the MFFT bar's platen is clean and dry.

    • Turn on the instrument and set the desired temperature gradient. This range should encompass the expected MFFT of the latex formulation.

    • Allow the instrument to equilibrate until a stable temperature gradient is achieved, often indicated by the instrument.

    • Connect a source of dry air or nitrogen to flow over the platen to prevent condensation.[11]

  • Sample Preparation:

    • Prepare a series of latex formulations with varying concentrations of TPnB (e.g., 2%, 4%, 6%, 8% by weight of polymer solids).

    • Gently mix the TPnB into the latex emulsion until a homogenous mixture is obtained. Avoid introducing air bubbles.

    • Allow the samples to equilibrate for at least one hour before testing.

  • Film Application:

    • Using the film applicator, draw down a uniform track of the latex sample onto the MFFT platen, moving from the warmer end to the colder end.

    • Multiple samples can be applied in parallel tracks for comparison. It is good practice to include a control sample without a coalescing agent.

  • Observation and MFFT Determination:

    • Allow the film to dry. The drying time will depend on the specific formulation but is typically around 60-90 minutes.[4]

    • Visually inspect the dried film. There will be a distinct transition point along the temperature gradient. Below the MFFT, the film will appear white, cracked, or powdery.[5] Above the MFFT, the film will be clear and continuous.[5]

    • The MFFT is the temperature at the point where this transition occurs.[5] Use the instrument's pointer or cursor to accurately determine this temperature.

Diagram: MFFT Determination Workflow

MFFT_Workflow start Start prep_instrument Prepare & Equilibrate MFFT Bar start->prep_instrument prep_sample Prepare Latex with Varying TPnB Concentrations prep_instrument->prep_sample apply_film Apply Film to MFFT Platen prep_sample->apply_film dry_film Dry Film Under Controlled Airflow apply_film->dry_film observe Observe Transition from Cracked to Continuous Film dry_film->observe determine_mfft Determine MFFT Temperature observe->determine_mfft end End determine_mfft->end

Sources

Application Note: A Robust HPLC Method for the Quantification of Tri(propylene glycol) n-butyl ether (TPnB) in Industrial Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Tri(propylene glycol) n-butyl ether (TPnB). TPnB is a high-boiling, hydrophobic glycol ether widely used as a solvent and coalescing agent in a variety of industrial and consumer products, including coatings, cleaning agents, and inks.[1][2][3] The inherent lack of a strong chromophore in the TPnB molecule presents a challenge for UV-based detection. This guide provides a comprehensive protocol using a reversed-phase C18 column and explores the utility of both UV and Refractive Index (RI) detection. The causality behind each methodological choice is explained to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of TPnB

Tri(propylene glycol) n-butyl ether (TPnB) is a key component in numerous chemical formulations due to its slow evaporation rate, high polymer solvency, and excellent surface tension-lowering properties.[1][4][5] Its chemical structure, characterized by repeating propylene glycol units and a terminal butyl ether group, results in a hydrophobic molecule with a molecular weight of approximately 248.4 g/mol and limited water solubility.[1][6][7]

The primary analytical challenge in developing an HPLC method for TPnB is its lack of a significant ultraviolet (UV) chromophore. The ether and alcohol functional groups do not absorb light in the conventional UV range (220-400 nm). However, detection at very low UV wavelengths (around 200-210 nm) can sometimes be employed for such compounds, as seen with similar molecules like propylene glycol dinitrate which has an absorbance maximum around 205 nm.[8] This approach, while feasible, can suffer from low sensitivity and interference from other components in the sample matrix and mobile phase.

To address this, this application note presents a primary method utilizing low-wavelength UV detection and a robust alternative using Refractive Index (RI) detection. RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte, making it ideal for non-chromophoric compounds like TPnB. This guide will provide the necessary protocols for both approaches, ensuring a reliable and adaptable method for the quantification of TPnB in various sample matrices.

Physicochemical Properties of TPnB

A thorough understanding of the analyte's properties is fundamental to method development. The key physicochemical characteristics of TPnB are summarized in the table below.

PropertyValueSource
Chemical NameTri(propylene glycol) mono n-butyl ether[1]
CAS Number55934-93-5[1]
Molecular FormulaC13H28O4[6]
Molecular Weight248.4 g/mol [1]
Boiling Point274 °C @ 760 mmHg[1]
Density0.927 g/mL at 25 °C[1]
Water Solubility4.5 wt% at 25°C[1]
Organic SolubilityHigh in most organic solvents[2]
UV AbsorbanceNo significant chromophoreN/A

Experimental Protocols

Materials and Reagents
  • TPnB standard: (≥95% purity)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter

  • Sample Diluent: Acetonitrile or Methanol

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or RI detector.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of TPnB standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This stock solution should be stored at 4°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These standards will be used to construct the calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple liquid formulation:

  • Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution of TPnB.

  • Allow the solution to return to room temperature and then dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This filtered solution is now ready for injection.

HPLC Method Parameters

The hydrophobic nature of TPnB makes reversed-phase chromatography the ideal separation mode. A C18 stationary phase provides sufficient retention for this non-polar analyte.

ParameterMethod 1 (UV Detection)Method 2 (RI Detection)
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile:Water (70:30, v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C (for stable RI baseline)
Injection Vol. 10 µL20 µL
UV Wavelength 205 nmN/A
RI Detector Temp. N/A35 °C
Run Time 10 minutes10 minutes

Causality of Method Choices:

  • Reversed-Phase C18 Column: Chosen for its proven efficacy in retaining and separating hydrophobic molecules like TPnB from more polar matrix components.[9]

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase HPLC. The 70:30 ratio is a starting point and may require optimization depending on the sample matrix to achieve a suitable retention time (typically between 3-8 minutes).

  • Isocratic Elution: Sufficient for the analysis of a single target analyte in a relatively simple matrix. It offers robustness and simplicity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times. For RI detection, a stable column and detector temperature is critical for a stable baseline.

  • UV Detection at 205 nm: This low wavelength is selected to achieve some absorbance for the ether and alcohol functionalities, although sensitivity may be limited.

  • RI Detection: As a universal detector, it is an excellent alternative when dealing with compounds lacking a chromophore, providing a response proportional to the concentration of the analyte.

Data Analysis and System Suitability

  • Calibration Curve: Inject the working standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a linear calibration curve.

  • Quantification: Inject the prepared sample solution. Using the peak area of TPnB in the sample and the calibration curve, calculate the concentration of TPnB in the sample.

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Standard Weigh TPnB Standard Dissolve_Std Dissolve in ACN (Stock Standard) Standard->Dissolve_Std Sample Weigh Formulation Sample Dissolve_Sample Dissolve in ACN & Sonicate Sample->Dissolve_Sample Dilute Serial Dilution (Working Standards) Dissolve_Std->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject_Std Inject Standards Dilute->Inject_Std Inject_Sample Inject Sample Filter->Inject_Sample HPLC HPLC System (C18 Column) Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Std->HPLC Inject_Std->Cal_Curve Inject_Sample->HPLC Quantify Quantify TPnB in Sample Inject_Sample->Quantify Cal_Curve->Quantify Report Final Report Quantify->Report

Sources

Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Tripropylene Glycol n-Butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tripropylene glycol n-butyl ether (TPnB) is a high-boiling point, colorless solvent with a mild odor, widely utilized in the formulation of paints, coatings, cleaning products, and inks.[1] Its presence and concentration are critical to product performance and safety, necessitating a reliable analytical method for its quantification. This application note presents a detailed and validated protocol for the analysis of TPnB using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, which includes sample preparation, instrument parameters, and data analysis, is designed for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of TPnB in various matrices.

Introduction: The Analytical Imperative for TPnB

Tripropylene glycol n-butyl ether, a member of the P-series glycol ethers, is valued for its excellent solvency, chemical stability, and low volatility.[1] These properties make it an ideal component in a wide array of industrial and consumer products. However, the need to control its concentration in formulations to ensure product quality and comply with regulatory standards drives the demand for robust analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) offers unparalleled selectivity and sensitivity for the analysis of semi-volatile organic compounds like TPnB.[2] This technique allows for the effective separation of TPnB from complex sample matrices and its unambiguous identification based on its unique mass spectrum. This application note provides a comprehensive guide to developing and implementing a GC-MS method for TPnB analysis, ensuring both accuracy and reliability in the results.

Experimental Workflow: A Systematic Approach

The successful analysis of TPnB by GC-MS hinges on a systematic and well-controlled experimental workflow. Each step, from sample acquisition to data interpretation, is critical for achieving reproducible and trustworthy results. The overall process is depicted in the flowchart below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution with Appropriate Solvent Sample->Dilution Initial processing Spiking Internal Standard Spiking (Optional) Dilution->Spiking Filtering Filtration Spiking->Filtering Injection Sample Injection Filtering->Injection Ready for analysis Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Raw data LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Reporting Reporting Quantification->Reporting

Sources

Application Notes and Protocols for Tripropylene Glycol n-Butyl Ether (TPnB) in Laboratory Equipment Cleaning Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of Tripropylene Glycol n-Butyl Ether (TPnB) in cleaning formulations for laboratory equipment, with a particular focus on applications within research, scientific, and drug development environments. It outlines the scientific principles behind TPnB's cleaning efficacy, provides detailed protocols for its application, and establishes a framework for cleaning validation in line with current Good Manufacturing Practices (cGMP). The protocols herein are designed to be self-validating systems, ensuring scientific integrity and regulatory compliance.

Introduction: The Role of TPnB in Critical Cleaning

In multifaceted research and manufacturing environments, the prevention of cross-contamination is paramount to ensure product quality and patient safety.[1][2][3] Tripropylene Glycol n-Butyl Ether (TPnB), a high-boiling, low-odor, and colorless solvent, has emerged as a highly effective component in cleaning formulations due to its unique combination of hydrophilic and hydrophobic properties.[4][5] This dual nature allows for the effective dissolution and removal of a broad spectrum of residues commonly encountered in laboratory settings, from polar biological materials to non-polar organic compounds.[4]

TPnB is a P-series glycol ether, a class of solvents recognized for their favorable toxicological profiles and biodegradability compared to some E-series counterparts.[4][6] Its slow evaporation rate provides extended contact time with residues, enhancing cleaning performance, particularly for dried or baked-on soils. These characteristics make TPnB an ideal candidate for inclusion in robust cleaning protocols that are both effective and mindful of environmental and safety considerations.

Scientific Principles of TPnB-Based Cleaning

The cleaning efficacy of TPnB is rooted in its molecular structure, which imparts both ether and alcohol functionalities. This allows it to act as a powerful solvent and coupling agent, effectively breaking down and solubilizing a wide array of chemical residues.[7]

The mechanism of cleaning involves several key actions:

  • Solubilization: TPnB's hydrophobic tail interacts with non-polar residues such as oils, greases, and many organic compounds, while its hydrophilic head maintains its dispersibility in aqueous cleaning solutions.[4] This dual action allows it to effectively lift and dissolve residues that are otherwise insoluble in water.

  • Surface Tension Reduction: TPnB lowers the surface tension of the cleaning solution, allowing for better penetration into microscopic cracks and crevices on equipment surfaces where residues can accumulate.

  • Coupling Action: In complex formulations, TPnB acts as a coupling agent, stabilizing the mixture of water, surfactants, and other components, leading to a more effective and homogenous cleaning solution.

cluster_0 TPnB Cleaning Mechanism TPnB TPnB Molecule (Hydrophilic Head & Hydrophobic Tail) Residue Non-Polar Residue (e.g., Oil, Grease) TPnB->Residue Solubilization Surface Equipment Surface TPnB->Surface Surface Wetting & Penetration Residue->Surface Adhesion Aqueous_Solution Aqueous Cleaning Solution Aqueous_Solution->TPnB Dispersion

Caption: Mechanism of TPnB in solubilizing and lifting non-polar residues from a surface.

Formulation of TPnB-Based Cleaning Solutions

TPnB is typically used as a component in a formulated cleaning agent. The following table provides starting point formulations for general and specific laboratory cleaning applications. It is crucial to optimize these formulations based on the specific residues and equipment materials in your laboratory.

Formulation ID TPnB (% v/v) Surfactant (% v/v) Builder/Chelating Agent (% w/v) Water (% v/v) Target Residues Notes
GEN-LAB-01 5 - 102 - 5 (Non-ionic)1 - 3 (e.g., Sodium Citrate)to 100General laboratory soils, buffer salts, moderate protein and lipid films.A good starting point for manual cleaning of glassware and stainless steel.
BIO-CLEAN-02 10 - 155 - 8 (Anionic/Non-ionic blend)2 - 5 (e.g., EDTA)to 100Heavy protein and lipid residues, cell culture media, biological films.Higher concentration for more challenging biological soils. May require elevated temperature.
ORG-SOLV-03 15 - 253 - 6 (Non-ionic)-to 100Greases, oils, organic synthesis residues, ointments.Higher TPnB concentration for highly non-polar residues.

Material Compatibility

TPnB exhibits excellent compatibility with a wide range of materials commonly found in laboratory equipment. However, it is imperative to conduct specific compatibility studies under your operational conditions.

Material Compatibility Rating Notes
Stainless Steel (304, 316L) ExcellentNo significant corrosion or degradation observed.
Borosilicate Glass ExcellentNo visible etching or degradation.
Polytetrafluoroethylene (PTFE) ExcellentHighly resistant to TPnB-based solutions.
Polypropylene (PP) GoodPotential for minor swelling or leaching of additives with prolonged exposure at elevated temperatures.[8][9] Testing is recommended for critical applications.
High-Density Polyethylene (HDPE) GoodSimilar to polypropylene, testing is advised for long-term or high-temperature use.
Silicone Good to FairCompatibility can vary depending on the specific formulation of the silicone. Testing is recommended.

Disclaimer: This chart is a general guide. Always perform compatibility testing with specific equipment materials and cleaning formulations under actual use conditions.[10][11]

Detailed Cleaning Protocols

The following protocols are provided as a framework. They should be adapted and validated for specific applications.

Manual Cleaning Protocol for Glassware and Small Equipment
  • Pre-Rinse: Rinse the equipment with purified water to remove gross, loosely adhered residues.

  • Wash Solution Preparation: Prepare the appropriate TPnB-based cleaning solution (e.g., GEN-LAB-01) in a designated container.

  • Washing:

    • Immerse the equipment in the cleaning solution or apply the solution to all surfaces using a soft brush or sponge.

    • Ensure a minimum contact time of 15-20 minutes. For heavily soiled items, this time can be extended.

    • For stubborn residues, gentle scrubbing may be necessary. The use of a heated ultrasonic bath can significantly enhance cleaning efficacy.

  • Intermediate Rinse: Rinse the equipment thoroughly with purified water to remove the cleaning solution and dislodged residues.

  • Final Rinse: Perform a final rinse with high-purity water (e.g., WFI or deionized water) to remove any remaining traces of the cleaning agent. The quality of the final rinse water is critical to prevent re-contamination.

  • Drying: Dry the equipment in a controlled environment to prevent microbial growth and particulate contamination.

Automated Cleaning Protocol (Clean-In-Place - CIP)

This protocol is a general guideline for automated cleaning systems. Parameters must be optimized and validated for each piece of equipment.

  • Pre-Rinse: Automated flush with ambient purified water for 2-5 minutes to remove gross soil.

  • Caustic Wash: Circulate a formulated caustic solution (e.g., with potassium or sodium hydroxide) containing TPnB (e.g., BIO-CLEAN-02 formulation) at an elevated temperature (e.g., 60-80°C) for 20-30 minutes. The caustic solution aids in the hydrolysis of proteins and saponification of fats.

  • Intermediate Rinse: Flush the system with purified water until the temperature and conductivity of the rinse water return to baseline levels.

  • Acid Rinse (Optional): Circulate a dilute acid solution (e.g., citric or phosphoric acid) to neutralize any remaining caustic solution and remove mineral deposits.

  • Final Rinse: Circulate high-purity water through the system until conductivity, pH, and TOC levels of the rinse water meet the pre-defined acceptance criteria.

  • Air Purge/Drying: Purge the system with filtered, compressed air until dry.

Cleaning Validation Protocol

Cleaning validation is a documented process that provides a high degree of assurance that a specific cleaning procedure consistently removes residues to pre-determined acceptance levels.[12][13] This protocol is based on a science- and risk-based approach as outlined in ASTM E3106.[14][15][16][17][18]

cluster_0 Cleaning Validation Workflow A 1. Define Acceptance Criteria B 2. Develop & Optimize Cleaning Procedure A->B C 3. Develop & Validate Analytical Methods B->C D 4. Perform Cleaning Validation Runs (3x) C->D E 5. Sampling & Analysis D->E F 6. Compile & Review Data E->F G 7. Final Validation Report & Approval F->G H 8. Ongoing Monitoring & Revalidation G->H

Caption: A typical workflow for a cleaning validation program.

Establishing Acceptance Criteria

Acceptance criteria for cleaning agent residues should be logical, practical, achievable, and verifiable.[19][20] The following three methods are commonly used, with the most stringent limit being adopted:

  • Visually Clean: The equipment surface must be free of any visible residues.

  • 10 ppm Criterion: No more than 10 ppm of the cleaning agent should be detectable in the next product manufactured in the equipment.[13]

  • Health-Based Exposure Limit (HBEL): This is calculated based on the toxicity of the cleaning agent components. For TPnB, which has a low toxicity profile, this limit is often less stringent than the 10 ppm criterion.

Analytical Method Validation

The chosen analytical method must be validated for its intended purpose.[21]

TOC is a non-specific method that measures the total amount of organic carbon, making it an effective tool for quantifying organic cleaning agent residues.[22][23][24][25]

Protocol for TOC Analysis of Swab Samples:

  • Swab Selection: Use low-TOC certified swabs to minimize background interference.

  • Sampling:

    • Moisten the swab with a low-TOC wetting agent (e.g., high-purity water).

    • Swab a defined area (typically 10x10 cm) of the cleaned equipment surface using a standardized overlapping pattern.

    • Place the swab head into a clean, low-TOC vial.

  • Extraction:

    • Add a measured volume of low-TOC water to the vial containing the swab.

    • Vortex or sonicate the vial to extract the TPnB from the swab into the water.

  • Analysis:

    • Analyze the extract using a calibrated TOC analyzer.

    • The instrument oxidizes the organic carbon in the sample to CO2, which is then measured by a non-dispersive infrared (NDIR) detector.[26]

  • Calculation:

    • Determine the TOC concentration in the sample.

    • Calculate the amount of TPnB residue on the surface, taking into account the surface area swabbed, the extraction volume, and the recovery factor of the swabbing method.

Sample Preparation for TOC:

For non-polar residues like TPnB, ensuring efficient extraction into the aqueous sample for TOC analysis is crucial. While TPnB has some water solubility, the use of a co-solvent during extraction, which is then removed or accounted for, may be necessary for highly concentrated residues. However, for the trace levels expected after a thorough cleaning, direct extraction into high-purity water with sonication is generally sufficient.

cluster_1 TOC Analysis Workflow A Swab Sampling B Extraction into Low-TOC Water A->B C TOC Analyzer B->C D Oxidation to CO2 C->D E NDIR Detection D->E F Quantification E->F

Caption: Workflow for the analysis of TPnB residues using TOC.

HPLC-MS is a highly specific and sensitive method that can be used to quantify TPnB residues directly.[27][28][29][30][31]

Protocol for HPLC-MS Analysis:

  • Swab Sampling and Extraction: Follow the same procedure as for TOC analysis, but use a solvent in which TPnB is highly soluble (e.g., methanol or acetonitrile) for extraction.

  • Sample Preparation:

    • Filter the extract through a 0.22 µm syringe filter.

    • Dilute the sample as necessary to fall within the calibrated range of the instrument.

  • HPLC-MS Analysis:

    • Inject the prepared sample into an HPLC system coupled with a mass spectrometer.

    • Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of TPnB from other potential compounds.

    • The mass spectrometer will detect and quantify TPnB based on its specific mass-to-charge ratio.

  • Quantification:

    • Create a calibration curve using certified standards of TPnB.

    • Quantify the amount of TPnB in the sample by comparing its response to the calibration curve.

Safety, Handling, and Disposal

Adherence to proper safety protocols is essential when working with any chemical, including TPnB-based cleaning solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling TPnB and its formulations.[1]

  • Ventilation: Work in a well-ventilated area to minimize the inhalation of any vapors.

  • Storage: Store TPnB and cleaning solutions in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of unused TPnB and cleaning solutions in accordance with local, state, and federal regulations.[27][30][32][33] For most water-soluble cleaning formulations at typical use concentrations, disposal down the drain with copious amounts of water is acceptable, but it is crucial to verify this with your institution's environmental health and safety department.[30]

Conclusion

Tripropylene Glycol n-Butyl Ether is a versatile and effective solvent for use in cleaning formulations for laboratory equipment. Its favorable safety and environmental profile, combined with its excellent cleaning performance, make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and validation guidelines presented in this document, laboratories can ensure the cleanliness of their equipment, maintain the integrity of their work, and comply with regulatory expectations.

References

  • Occupational Safety and Health Administration (OSHA). (1993, March 23). Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers).
  • ASTM E3106-18, Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation, ASTM Intern
  • European Medicines Agency. (2015, July 23). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers.
  • Leucine. (n.d.). Cleaning Validation ICH Guidelines: A Practical Guide.
  • Amplelogic. (2024, June 6). Cleaning Validation Guidelines in Pharmaceutical Industry.
  • Pharmallies. (2024, June 24). Establishing Robust Acceptance Criteria for Cleaning Validation in the Life Sciences Industry.
  • Pharmaceutical Technology. (2008, January 2). Setting Cleaning Validation Acceptance Limits for Topical Formulations.
  • Zamann Pharma Support. (2024, July 17). Cleaning Validation: 8 Steps for FDA Compliance Success.
  • Alconox, Inc. (n.d.). Cleaning Validation for Pharmaceutical Manufacturing.
  • Leucine. (n.d.). A Discourse on Residue Limits.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Level 7 Chemical. (2025, September 5). Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning.
  • U.S. Food and Drug Administration. (2014, August 26). Validation of Cleaning Processes (7/93).
  • SafetyCulture. (2025, April 3). Cleaning Validation: Protocol & Guidelines.
  • Ecolab. (2023, October 16). Designing a Risk-Based Cleaning Validation Process.
  • U.S. Food and Drug Administration. (2022, November 16). Questions and Answers on Current Good Manufacturing Practice Requirements | Equipment.
  • ASTM International. (n.d.). E3106 Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation.
  • Pharmaceutical Online. (2020, May 6). Introduction To Science- And Risk-Based Cleaning Validation Using ASTM E3106 & E3219.
  • ASTM International. (2023, August 11). E3106 Standard Guide for Science-Based and Risk-Based Cleaning Process Development and Validation.
  • Alconox, Inc. (2013, July 2). What is a TOC residue detection method?.
  • GMP S.A. (n.d.). Can Total Organic Carbon (TOC) be an acceptable method for detecting residues of contaminants in evaluating cleaning effectiveness?.
  • Arrow@TU Dublin. (2024, December 16). Total Organic Carbon Analysis of Residual Contaminants in Bioreactor Equipment: A Cleaning Verification Study using Surface Swab.
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL N-PROPYL ETHER.
  • atamankimya.com. (n.d.). PROPYLENE GLYCOL PROPYL ETHER.
  • Alliance Chemical. (2023, April 25). The Many Uses of Glycol Ethers in Industrial and Household Applications.
  • BioProcess International. (2023, June 26). Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies.
  • Eurofins. (n.d.). Development and validation of methods for cleaning pharmaceutical industrial equipment.
  • Bunzl Cleaning & Hygiene Supplies Blog. (n.d.). How to Dispose of Chemical Cleaning Products.
  • Shimadzu (Europe). (n.d.). Basics of Total Organic Carbon.
  • Alliance Chemical. (2023, April 25). The Many Uses of Glycol Ethers in Industrial and Household Applications.
  • Agilent. (2020, October 2). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System.
  • National Institutes of Health. (2024, October 29). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect.
  • ResearchGate. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • The American Cleaning Institute (ACI). (n.d.). Cleaning Product Disposal.
  • ResearchGate. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • Fisher Scientific. (n.d.). Chemical Resistance of Plastics.
  • BUNZL Cleaning & Hygiene Supplies Blog. (n.d.). How to Dispose of Chemical Cleaning Products.
  • J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers.
  • CAMEO Chemicals. (n.d.). TRIPROPYLENE GLYCOL.
  • Thermo Fisher Scientific. (n.d.). New Methods to Increase Productivity in the Analysis of Pesticide Residues in Food.
  • Thermo Fisher Scientific. (n.d.). Nalgene plastic labware chemical resistance reference guide.
  • Ted Pella, Inc. (n.d.). Chemical Resistance of Plastics.
  • National Cancer Institute. (n.d.). Standard Preparation for TOC Analyzer.
  • New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals.
  • Glycol Ethers. (n.d.). What are Glycol Ethers?.

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Introduction: Redefining the High-Boiling Point Solvent Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Tripropylene Glycol Mono-n-Butyl Ether (TPnB) as a High-Performance Reaction Medium

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener, safer, and more efficient chemical synthesis, the choice of reaction medium is a critical decision point. This compound, commonly known as TPnB, has emerged as a formidable high-boiling point solvent, offering a unique combination of performance, safety, and environmental benefits. As a member of the propylene glycol ether (P-series) family, TPnB circumvents many of the toxicological concerns associated with traditional ethylene glycol ethers (E-series), positioning it as a superior alternative for a wide array of applications, from industrial processes to fine chemical synthesis.[1][2]

This guide provides an in-depth exploration of TPnB as a reaction medium. We will dissect its physicochemical properties, elucidate the causal links between these properties and its advantages in a laboratory setting, and provide detailed protocols for its effective use. The objective is to equip researchers and drug development professionals with the technical knowledge to leverage TPnB for enhancing reaction efficiency, improving safety profiles, and aligning with modern green chemistry principles.

Physicochemical Profile and Strategic Advantages

The utility of TPnB in a reaction setting is a direct consequence of its distinct molecular structure and physical properties. A comprehensive understanding of these characteristics is essential for predicting its behavior and optimizing reaction conditions.

Key Property Summary

The following table summarizes the essential physicochemical data for this compound:

PropertyValueSource
Molecular Formula C₁₃H₂₈O₄[1][3]
Molecular Weight 248.36 g/mol [4][5]
CAS Number 55934-93-5[3][6]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Mild, sweet ether-like[1]
Boiling Point 265–276 °C (at 760 mmHg)[1][4]
Melting Point -75 °C[4]
Flash Point >100 °C (>230 °F)[4][7]
Density ~0.93 - 0.95 g/cm³ at 20-25 °C[1][4]
Vapor Pressure <0.01 mmHg at 20-25 °C[1][6]
Water Solubility 40.2 g/L at 20 °C[4]
logP (Octanol/Water) ~1.9 - 2.1[1][4]
The Causality Behind the Advantages

The properties listed above are not merely data points; they are the foundation of TPnB's efficacy as a reaction solvent.

  • High Thermal Headroom for Enhanced Kinetics: With a boiling point exceeding 265 °C, TPnB allows for reactions to be conducted at significantly elevated temperatures under atmospheric pressure. This is crucial for overcoming high activation energy barriers, accelerating reaction rates, and driving equilibria towards desired products, thereby reducing reaction times and potentially improving yields.

  • Exceptional Solvency and "Bridge" Capability: TPnB's structure, featuring a hydrophobic butyl group and hydrophilic poly-ether linkages, imparts a balanced hydrophilic-lipophilic balance (HLB).[1] This allows it to effectively dissolve a broad spectrum of both non-polar organic substrates and polar or even ionic reagents.[8] This "bridge solvent" capability is invaluable for creating homogeneous reaction mixtures from otherwise immiscible components, enhancing interfacial contact and reaction efficiency.

  • Process Safety and Environmental Compliance: The extremely low vapor pressure (<0.01 mmHg) minimizes solvent loss through evaporation, even at high temperatures.[1][6] This has two major benefits: it ensures consistent reactant concentration throughout the reaction and significantly reduces worker exposure via inhalation. Furthermore, its low volatility has led to its exemption from many VOC (Volatile Organic Compound) regulations, aiding in environmental compliance.[1]

  • Superior Stability: TPnB exhibits high thermal stability, remaining stable up to 220°C, and is resistant to hydrolysis under neutral and mildly acidic or alkaline conditions.[1] Unlike ethers such as THF or Dioxane, its propensity to form explosive peroxides is significantly lower, although good laboratory practice dictates that it should still be stored away from strong oxidizing agents.[7][9]

  • Favorable Toxicological Profile: TPnB demonstrates low acute toxicity (oral LD₅₀ rat: >5,000 mg/kg) and is not classified as a skin sensitizer.[1][10] This represents a significant safety improvement over solvents like DMF or NMP, which face increasing regulatory scrutiny due to reproductive toxicity concerns.

Core Applications in Chemical Synthesis

While widely used in coatings, cleaners, and electronics, TPnB's properties make it an excellent candidate for various synthetic organic reactions.[1][8][11] Its high boiling point and solvency are particularly advantageous for reactions requiring high temperatures and involving poorly soluble materials.

One documented application is in the synthesis of aromatic enol ethers and their olefin isomers.[4] Based on its properties, its utility can be extended to a range of other transformations:

  • Nucleophilic Aromatic and Aliphatic Substitutions (SₙAr, Sₙ2): Ideal for reactions involving inorganic salts (e.g., carbonates, halides) and organic substrates, where its high temperature capability can dramatically increase reaction rates.

  • Metal-Catalyzed Cross-Coupling Reactions: Can serve as a stable, high-boiling medium for catalysts that require elevated temperatures to achieve optimal turnover frequencies.

  • Condensation and Polymerization Reactions: Its thermal stability and ability to dissolve monomers and growing polymer chains make it suitable for step-growth polymerization processes that often require high temperatures to drive off condensation byproducts like water.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step protocol for utilizing TPnB in a laboratory setting. This general procedure can be adapted for a variety of high-temperature reactions.

Protocol 1: General Procedure for High-Temperature Synthesis Using TPnB

Objective: To provide a robust, self-validating workflow for conducting a chemical reaction at elevated temperatures (150-220 °C) using TPnB as the solvent.

Materials:

  • This compound (TPnB), ≥95% purity[12]

  • Reactant A (e.g., electrophile)

  • Reactant B (e.g., nucleophile/base)

  • Appropriate deuterated solvent for NMR analysis

  • Anhydrous magnesium or sodium sulfate

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer and stir bar

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_reagents Prepare Reactants & TPnB Solvent setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware charge_flask Charge Flask with Reactants & TPnB setup_glassware->charge_flask inert_atm Establish Inert Atmosphere (N2/Ar) charge_flask->inert_atm heating Heat to Target Temp (e.g., 180°C) inert_atm->heating monitoring Monitor Reaction (TLC, GC, LC-MS) heating->monitoring cool_down Cool to Room Temp monitoring->cool_down quench Quench Reaction (if necessary) cool_down->quench extract Aqueous Extraction to Remove TPnB quench->extract dry_org Dry Organic Layer (Na2SO4) extract->dry_org concentrate Concentrate & Purify (Column Chromatography) dry_org->concentrate Final_Product Final Product concentrate->Final_Product

Caption: Workflow for a typical high-temperature synthesis using TPnB.

Step-by-Step Methodology
  • Preparation and Setup:

    • Causality: All glassware must be thoroughly dried (e.g., oven-dried at 120 °C) to prevent the introduction of water, which can interfere with many organic reactions.

    • Assemble the reaction apparatus, including a round-bottom flask, reflux condenser, and a gas inlet/outlet for inert atmosphere control.

    • Place a magnetic stir bar in the flask.

  • Charging the Reaction Vessel:

    • Under ambient conditions, add the limiting reagent (Reactant A) and any solid reagents (Reactant B, catalyst) to the flask.

    • Add TPnB as the solvent. A typical starting concentration is 0.2-0.5 M with respect to the limiting reagent.

    • Causality: Adding the solvent last helps wash down any solids adhering to the neck of the flask.

  • Establishing Reaction Conditions:

    • Seal the system and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality: An inert atmosphere is critical to prevent oxidation of sensitive reagents and intermediates, especially at high temperatures.

    • Begin stirring and slowly heat the mixture to the target temperature (e.g., 180 °C) using a temperature-controlled heating mantle. A thermocouple placed in the reaction mixture ensures accurate temperature control.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.

    • Causality: Regular monitoring is a self-validating step. It confirms that the reaction is proceeding as expected and determines the point of completion, preventing the formation of degradation byproducts from prolonged heating.

  • Workup and Product Isolation:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash with water or brine. Repeat the aqueous wash 2-3 times.

    • Causality: TPnB has moderate water solubility (40.2 g/L).[4] Multiple aqueous washes are necessary to efficiently partition the TPnB solvent out of the organic layer and into the aqueous phase, simplifying subsequent purification.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by an appropriate method, such as flash column chromatography.

Safety, Handling, and Waste Management

While TPnB has a favorable safety profile, standard laboratory safety procedures must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles with side protection, nitrile gloves, and a lab coat.[1][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood, especially when heating. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

  • Storage: Store in tightly closed containers, such as high-density polyethylene (HDPE), in a cool, dry place.[1]

  • Waste Management: TPnB waste should be treated as a combustible liquid. Dispose of it in accordance with local, state, and federal regulations, typically via incineration in an approved facility.[1] Do not discharge into drains or surface water.[6]

Comparative Analysis with Other Solvents

To contextualize the advantages of TPnB, it is useful to compare it against other common high-boiling point polar aprotic solvents.

SolventBoiling Point (°C)Key Safety/Toxicity ConcernsVOC StatusWorkup Considerations
TPnB 265-276 Low acute toxicity, mild irritant [1][10]Generally VOC-exempt [1]Removable with aqueous washes
DMF 153Hepatotoxic, suspected carcinogen, reproductive toxicantRegulated VOCWater-miscible, difficult to remove
DMSO 189Readily absorbed through skin, can carry solutes with itGenerally VOC-exemptVery high boiling point, water-miscible, difficult to remove
NMP 202Developmental and reproductive toxicantRegulated VOCWater-miscible, difficult to remove
EGBE 171Higher toxicity than TPnB, potential for hemolysisRegulated VOCMore volatile and toxic than TPnB[1]

Conclusion

This compound stands out as a highly versatile and advantageous reaction medium. Its high boiling point, broad solvency, excellent stability, and favorable safety profile make it a superior choice for a wide range of chemical transformations. By enabling reactions at high temperatures under safe, atmospheric conditions, TPnB allows researchers to push the boundaries of chemical synthesis while adhering to the principles of green chemistry. The protocols and data presented in this guide serve as a foundational resource for scientists looking to integrate this high-performance solvent into their research and development workflows, ultimately fostering innovation in a safer and more sustainable manner.

References

  • Title: Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers Source: China Amines Co URL
  • Title: Safety Data Sheet: Tri(propylene glycol)
  • Title: CAS 55934-93-5: Tripropylene glycol monobutyl ether Source: CymitQuimica URL
  • Title: TRIPROPYLENE GLYCOL N-BUTYL ETHER Source: Ataman Kimya URL
  • Title: TRI(PROPYLENE GLYCOL)
  • Title: Safety Data Sheet: Tri(propylene glycol) monobutyl ether (2024-03-01)
  • Title: Tripropylene glycol n-butyl ether - Hazardous Agents Source: Haz-Map URL
  • Title: Tripropylene glycol n-butyl ether | C13H28O4 | CID 60196418 Source: PubChem - NIH URL
  • Title: SAFETY DATA SHEET - Dipropylene glycol monobutyl ether Source: Fisher Scientific URL
  • Title: What is tripropylene glycol monomethyl ether used for?
  • Title: What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?
  • Title: Tri(propylene glycol)
  • Title: Tri(propylene glycol)
  • Title: Nomination Background: Propylene glycol mono-t-butyl ether (CASRN 57018-52-7)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Non-Polar Compounds with TPnB

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and FAQs for leveraging tripentyl borate (TPnB) as a solubility-enhancing agent for non-polar compounds. Our approach is grounded in fundamental chemical principles and field-proven methodologies to ensure you can navigate experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about TPnB and its application.

Q1: What is tripentyl borate (TPnB) and what is its mechanism for improving solubility?

Tripentyl borate (CAS RN: 621-78-3) is an organic ester of boric acid with the molecular formula C₁₅H₃₃BO₃.[1][2][3] Its mechanism as a solubility enhancer for non-polar compounds is rooted in its amphiphilic nature. The molecule contains a polar borate core (B-O bonds) and three non-polar five-carbon pentyl chains. This structure allows TPnB to act as a surfactant or coupling agent. In polar solvents, TPnB molecules can self-assemble into supramolecular structures like micelles. The non-polar pentyl chains create a hydrophobic microenvironment that can encapsulate non-polar solute molecules, while the polar borate portion interacts with the bulk polar solvent (e.g., water). This effectively disperses the non-polar compound in a medium in which it would otherwise be insoluble. A similar principle is observed with related borate esters, like triethyl borate, which are used to stabilize hydrophobic nanocrystals in polar solvents.[4][5]

Q2: What types of compounds and solvents are compatible with TPnB?

TPnB is theoretically best suited for enhancing the solubility of small-molecule non-polar compounds, particularly those with poor aqueous solubility, a common challenge for nearly 70% of new drug candidates.[6] Its utility extends to various organic compounds that are hydrophobic in nature.

The choice of solvent is critical. TPnB is most effective in systems where there is a significant polarity mismatch between the solute and the solvent. It is often used as a coupling agent in water-reducible coatings and cleaning applications due to its hydrophilic nature.[7] Therefore, it is primarily intended for use in aqueous buffers or polar organic solvent systems.

Q3: What are the primary safety considerations when handling TPnB?

According to GHS classifications, tripentyl borate is known to cause serious eye irritation (H319) and may cause long-lasting harmful effects to aquatic life (H413).[2] Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves, is mandatory. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: The non-polar compound fails to dissolve or precipitates after initial solubilization.

This is the most common challenge, often indicating that the formulation is not optimized.

Causality Analysis: Effective solubilization relies on achieving a stable system, which is governed by factors like concentration, solvent environment, pH, and temperature. Precipitation indicates that the system is either unsaturated with the solubilizer or has become thermodynamically unstable.

Troubleshooting Protocol & Solutions:

  • Verify TPnB Concentration: The concentration of TPnB must be sufficient to encapsulate the non-polar solute. For surfactant-like molecules, this often means working above the Critical Micelle Concentration (CMC).

    • Action: Perform a concentration titration experiment. Prepare a series of vials with a fixed concentration of your non-polar compound and add incrementally increasing concentrations of TPnB. Observe for the minimum concentration that achieves and maintains clarity. This establishes the optimal ratio for your specific system.

  • Optimize the Solvent System: TPnB's efficacy can be highly dependent on the solvent.[7]

    • Action: If working in a purely aqueous system, consider adding a co-solvent. A small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO can sometimes improve the stability of the formulation.

  • Control the pH: Borate esters can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. This degradation would break down the amphiphilic structure, leading to loss of function and precipitation of your compound.

    • Action: Use a buffered solvent system within a stable pH range (typically near neutral, but should be empirically determined). Monitor the pH of your final formulation to ensure it remains within the desired range.

  • Manage Temperature: Solubility is temperature-dependent. Some systems require energy input (heating, sonication) to facilitate initial dissolution. However, the final formulation may not be stable at room temperature or upon cooling.

    • Action: After initial dissolution, check for stability by storing the solution at the intended experimental temperature. If precipitation occurs upon cooling, the system may be supersaturated, and a higher TPnB concentration or different solvent may be needed.

Experimental Workflow: Optimizing TPnB Concentration

Caption: A systematic workflow for determining the optimal TPnB-to-compound ratio.

Issue 2: Interference with Downstream Biological or Chemical Assays.

The presence of TPnB in the formulation is affecting the accuracy of your downstream applications.

Causality Analysis: Interference can occur through several mechanisms:

  • Direct Reactivity: The Lewis acidic boron center in TPnB could interact with electron-rich moieties in assay components (e.g., proteins, reagents).[8]

  • Physical Sequestration: The non-polar compound, encapsulated within a micelle, may not be fully bioavailable to interact with its target (e.g., an enzyme or receptor).

  • Non-specific Effects: Surfactants can denature proteins or disrupt cell membranes at high concentrations, leading to artifacts.

Troubleshooting Protocol & Solutions:

  • Run Formulation Controls: Always include controls to isolate the effect of the vehicle.

    • Action: Test three control groups in your assay: (1) Buffer/solvent only, (2) Your non-polar compound delivered via a standard (but poorly soluble) method, and (3) A "vehicle control" containing the same concentration of TPnB in buffer as your final formulation, but without the non-polar compound. This will reveal any intrinsic effect of TPnB on the assay.

  • Minimize Final TPnB Concentration: Use the lowest effective concentration of TPnB determined from your optimization experiments.

    • Action: When diluting your stock formulation into the final assay medium, calculate the final concentration of TPnB. If it is high enough to cause non-specific effects, you may need to develop a more concentrated stock to allow for greater dilution.

Data Presentation: Deconvoluting Assay Interference

Experimental Condition Hypothetical Assay Signal (e.g., % Inhibition) Interpretation
1. Assay Buffer Control0%Baseline for no effect.
2. Non-Polar Compound (in DMSO, precipitates in assay)5%The compound is inactive due to poor solubility.[9]
3. Vehicle Control (TPnB in Assay Buffer)2%TPnB has a negligible intrinsic effect on the assay at this concentration.
4. Non-Polar Compound + TPnB Formulation85%The compound is active. The TPnB formulation successfully solubilized the compound, revealing its true activity.
Issue 3: The solubilized formulation is not stable over time.

A formulation that is clear upon preparation becomes turbid or precipitates upon storage.

Causality Analysis: Instability over time points to either a kinetically trapped (metastable) state or chemical degradation of the formulation components.

Troubleshooting Protocol & Solutions:

  • Assess Chemical Stability: As mentioned, hydrolysis of the borate ester is a primary concern in aqueous media.[10]

    • Action: Prepare the formulation and store it under intended conditions (e.g., 4°C, room temperature, 37°C). Visually inspect for clarity at various time points (e.g., 1h, 4h, 24h, 1 week). If instability is observed within your experimental timeframe, always prepare the formulation fresh before each use.

  • Evaluate Physical Stability: The initial energy input (e.g., sonication) may have created a supersaturated dispersion that is not thermodynamically stable.

    • Action: If fresh preparation is not feasible, investigate the addition of stabilizers. Co-solvents or other excipients may be required, but these must be validated for compatibility with your downstream applications.

Logical Diagram: Key Factors Influencing Formulation Stability

G cluster_0 Chemical Factors cluster_1 Physical Factors A Formulation Stability B TPnB Hydrolysis B->A reduces efficacy C Solute Degradation C->A causes precipitation D TPnB Concentration D->A determines micelle capacity E Solvent/Co-Solvent Composition E->A impacts polarity F Temperature F->A affects kinetics & equilibrium F->B G pH G->B catalyzes

Caption: Relationship between chemical and physical factors governing TPnB formulation stability.

References

  • Characterization and Exergy Analysis of Triphenyl Borate. (Source: [Link])

  • Triethyl-Borates as Surfactants to Stabilize Semiconductor Nanoplatelets in Polar Solvents and to Tune Their Optical Properties. (Source: [Link])

  • Tripentyl borate - CAS Common Chemistry. (Source: [Link])

  • Tripentyl borate | C15H33BO3 - PubChem. (Source: [Link])

  • tripentyl borate - ChemBK. (Source: [Link])

  • DOWANOL™ TPnB Glycol Ether | Dow Inc. (Source: [Link])

  • Synthesis and biological evaluation of tricarbonyl Re(I) and Tc(I) complexes anchored by poly(azolyl)borates: application on the design of radiopharmaceuticals for the targeting of 5-HT1A receptors. (Source: [Link])

  • TRIPENTYL BORATE - GSRS. (Source: [Link])

  • Troubleshooting Guide for Common Protein Solubility Issues. (Source: [Link])

  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications. (Source: [Link])

  • Overcoming the Challenge of Poor Drug Solubility. (Source: [Link])

  • Evaluation of trimethyl borate and triethyl borate as fuel additives for enhancing physicochemical properties of canola and peanut oil biodiesels. (Source: [Link])

  • Penetration of Boron from Topically Applied Borate Solutions. (Source: [Link])

  • Protocol development - The Global Health Network. (Source: [Link])

  • Technologies to Counter Poor Solubility Issues: A Review. (Source: [Link])

  • Tackling the Big Issue of Solubility. (Source: [Link])

  • Triethyl-Borates as Surfactants to Stabilize Semiconductor Nanoplatelets in Polar Solvents and to Tune Their Optical Properties - PMC. (Source: [Link])

  • How to START? Four pillars to optimally begin your orphan drug development - PMC. (Source: [Link])

  • A simple route to suspend boric acid in non-polar media. (Source: [Link])

  • Design and validation of the scale for the adoption of artificial intelligence in the online shopping experience of Peruvian consumers. (Source: [Link])

  • United Nations Office on Drugs and Crime. (Source: [Link])

  • The Study of dissolution Boric acid in different temperature conditions, the DFT method. (Source: [Link])

  • Clinical Trial Protocol Development: PI's Comprehensive Guide. (Source: [Link])

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Technical Support Center: Preventing Phase Separation in Emulsions with TPnB

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing Tripropylene Glycol n-Butyl Ether (TPnB) to enhance emulsion stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on preventing phase separation in your emulsion formulations. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TPnB and what is its primary role in emulsion formulations?

Tripropylene Glycol n-Butyl Ether (TPnB) is a high-boiling, slow-evaporating glycol ether with low water solubility and high organic solubility.[1][2] In emulsion systems, it primarily functions as a coalescing agent, a powerful solvent, and a coupling aid .[3][4] Its unique properties help to improve the stability and performance of formulations.[4]

Q2: How does TPnB help in preventing phase separation in emulsions?

TPnB contributes to emulsion stability through several mechanisms:

  • Improved Coalescence: As a coalescing agent, TPnB facilitates the formation of a stable, uniform film of the dispersed phase, which is crucial for preventing the merging of droplets that leads to phase separation.[2]

  • Enhanced Solubility: Its excellent solvency for organic compounds allows for better compatibility between the oil and water phases, particularly when dealing with hydrophobic components that are difficult to emulsify.[2]

  • Coupling Action: TPnB acts as a "coupling agent," effectively bridging the oil and water phases to create a more stable interface. This is particularly beneficial in preventing the "shock" or coagulation of an emulsion when introducing hydrophobic solvents.[3][5]

Q3: Is TPnB a surfactant or an emulsifier?

No, TPnB is not a traditional surfactant or emulsifier. It does not possess the distinct hydrophilic head and hydrophobic tail structure that defines surfactants.[6] Instead, it should be considered a co-solvent or a stabilizing agent that works in conjunction with primary emulsifiers to enhance the overall stability of the emulsion.

Q4: In which types of emulsions can TPnB be used?

TPnB's properties make it versatile for both oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its hydrophobic nature and high organic solubility make it particularly effective in systems with a significant oil phase or when incorporating poorly water-soluble active pharmaceutical ingredients (APIs).[4]

Q5: What is the typical concentration range for using TPnB in an emulsion?

The optimal concentration of TPnB will vary depending on the specific formulation, including the nature of the oil and water phases, the type and concentration of the primary emulsifier, and the desired final properties of the emulsion. It is recommended to start with a low concentration (e.g., 1-5% w/w) and optimize based on stability studies.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments with TPnB in emulsions.

Issue 1: Persistent Phase Separation (Creaming or Sedimentation)

Question: I've added TPnB to my emulsion, but I'm still observing a layer of the dispersed phase separating out over time (creaming for O/W, sedimentation for W/O). What's going wrong?

Answer: While TPnB is an excellent stabilizer, its effectiveness is dependent on the overall formulation. Here are the likely causes and how to address them:

Possible Causes & Troubleshooting Steps:

  • Insufficient Primary Emulsifier: TPnB is a co-stabilizer, not a primary emulsifier. Ensure you are using an adequate concentration of a suitable emulsifier for your oil and water phases.

    • Action: Review your emulsifier concentration. You may need to increase it or consider a different emulsifier with a more appropriate Hydrophile-Lipophile Balance (HLB).

  • Incompatible Emulsifier: The chosen emulsifier may not be compatible with TPnB or other components in your formulation.

    • Action: Test the compatibility of TPnB with your emulsifier in a small-scale experiment. Observe for any signs of precipitation or instability. Consider using a non-ionic surfactant, as they are generally compatible with a wider range of co-solvents.

  • Sub-optimal TPnB Concentration: The concentration of TPnB may be too low to exert its stabilizing effect.

    • Action: Systematically increase the concentration of TPnB in your formulation (e.g., in increments of 1-2%) and monitor the impact on emulsion stability over time.

  • Incorrect Order of Addition: The sequence of adding components can significantly impact emulsion formation and stability.

    • Action: A recommended practice is to dissolve TPnB in the oil phase before emulsification. This ensures its proper partitioning and interaction at the oil-water interface.

Experimental Protocol for Optimizing TPnB Concentration:

  • Prepare a series of small-scale emulsions with varying concentrations of TPnB (e.g., 0%, 1%, 3%, 5%, 7% w/w).

  • Keep all other formulation parameters (oil, water, emulsifier concentrations, and processing conditions) constant.

  • Store the emulsions under controlled conditions (e.g., room temperature and accelerated stability testing at elevated temperatures).

  • Visually inspect the emulsions for signs of phase separation at regular intervals (e.g., 1, 24, 48 hours, and 1 week).

  • Measure the droplet size distribution of the emulsions over time to quantify stability. A stable emulsion will show minimal change in droplet size.

Table 1: Example of a TPnB Optimization Study

TPnB Concentration (% w/w)Observation after 24hMean Droplet Size (Day 1)Mean Droplet Size (Day 7)
0Significant Creaming5.2 µm15.8 µm
1Slight Creaming4.8 µm9.5 µm
3No visible separation4.5 µm5.1 µm
5No visible separation4.3 µm4.6 µm
7Slight instability4.6 µm6.2 µm
Issue 2: Increased Viscosity or Gelation

Question: After adding TPnB, my emulsion has become too thick or has formed a gel. How can I prevent this?

Answer: An unexpected increase in viscosity can be due to interactions between TPnB and other formulation components.

Possible Causes & Troubleshooting Steps:

  • Interaction with Thickeners: TPnB can interact with certain polymeric thickeners, leading to an increase in viscosity.

    • Action: If you are using a thickener (e.g., carbomers, xanthan gum), evaluate its compatibility with TPnB. You may need to select a different thickener or adjust the concentrations of both the thickener and TPnB.

  • High TPnB Concentration: At higher concentrations, TPnB can alter the solvent properties of the continuous phase, leading to increased viscosity.

    • Action: Reduce the concentration of TPnB and re-evaluate the emulsion's stability and viscosity.

Issue 3: Coalescence and Droplet Growth

Question: My emulsion appears uniform initially, but microscopic analysis shows that the droplets are merging and growing over time, leading to eventual phase separation. Can TPnB help with this?

Answer: Yes, TPnB is particularly effective at preventing coalescence.

Mechanism of Action:

Coalescence is the irreversible merging of two or more droplets into a larger one. TPnB helps prevent this by:

  • Strengthening the Interfacial Film: By acting as a co-solvent at the interface, TPnB can enhance the packing of surfactant molecules, creating a more robust and elastic interfacial film that resists rupture.

  • Reducing Interfacial Tension: While not a surfactant itself, TPnB can contribute to lowering the overall interfacial tension in the system, which thermodynamically disfavors the reduction in interfacial area that occurs during coalescence.[7][8][9][10][11]

Troubleshooting Steps:

  • Optimize TPnB and Emulsifier Ratio: The synergistic effect between TPnB and the primary emulsifier is crucial. Experiment with different ratios to find the optimal balance that minimizes droplet growth.

  • Improve Homogenization: Ensure that your initial homogenization process is creating small, uniform droplets. TPnB can help stabilize these smaller droplets and prevent them from coalescing.

Visualization of TPnB's Role in Preventing Coalescence

G cluster_0 Without TPnB cluster_1 With TPnB Droplet 1 Droplet 1 Weak Film Weak Interfacial Film Droplet 1->Weak Film Droplet 2 Droplet 2 Droplet 2->Weak Film Coalescence Coalescence Weak Film->Coalescence Large Droplet Large Droplet Coalescence->Large Droplet Droplet 3 Droplet 3 Strong Film Reinforced Interfacial Film (TPnB + Emulsifier) Droplet 3->Strong Film Droplet 4 Droplet 4 Droplet 4->Strong Film Stable Droplets Stable Droplets Strong Film->Stable Droplets

Caption: TPnB reinforces the interfacial film, preventing coalescence.

Logical Workflow for Troubleshooting Emulsion Instability

When faced with an unstable emulsion containing TPnB, follow this systematic approach to identify and resolve the issue.

G Start Emulsion is Unstable (Phase Separation) CheckEmulsifier Is the primary emulsifier concentration sufficient and its HLB appropriate? Start->CheckEmulsifier YesEmulsifier Yes CheckEmulsifier->YesEmulsifier Yes NoEmulsifier No CheckEmulsifier->NoEmulsifier No CheckTPnB Is the TPnB concentration optimized? YesEmulsifier->CheckTPnB AdjustEmulsifier Adjust emulsifier type and/or concentration NoEmulsifier->AdjustEmulsifier AdjustEmulsifier->CheckEmulsifier YesTPnB Yes CheckTPnB->YesTPnB Yes NoTPnB No CheckTPnB->NoTPnB No CheckOrder Was the order of addition correct? (TPnB in oil phase) YesTPnB->CheckOrder OptimizeTPnB Perform concentration optimization study for TPnB NoTPnB->OptimizeTPnB OptimizeTPnB->CheckTPnB YesOrder Yes CheckOrder->YesOrder Yes NoOrder No CheckOrder->NoOrder No CheckHomogenization Is the homogenization process adequate? YesOrder->CheckHomogenization CorrectOrder Correct the order of addition NoOrder->CorrectOrder CorrectOrder->CheckOrder YesHomogenization Yes CheckHomogenization->YesHomogenization Yes NoHomogenization No CheckHomogenization->NoHomogenization No StableEmulsion Stable Emulsion YesHomogenization->StableEmulsion OptimizeHomogenization Optimize homogenization speed and time NoHomogenization->OptimizeHomogenization OptimizeHomogenization->CheckHomogenization

Caption: A systematic approach to troubleshooting emulsion instability.

References

  • DOWANOL™ TPnB Glycol Ether | Dow Inc.

  • DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet - SpecialChem.

  • TRIPROPYLENE GLYCOL N-BUTYL ETHER - Ataman Kimya.

  • [Stability of a lipid emulsion in formulations for total parenteral nutrition] - PubMed.

  • Arcosolv TPNB | PDF | Paint | Solubility - Scribd.

  • CAS 55934-93-5; Tripropylene Glycol N-Butyl Ether.

  • Tripropylene Glycol n-butyl Ether (TPnB) | Price | B2B Trade - Foodcom S.A.

  • TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 - ChemicalBook.

  • How to Optimize Fat Emulsions in TPN for Better Patient Outcomes - Pharmko.

  • Tripropylene glycol butyl ether (TPNB) - Highly Chemical New Materical Co, Ltd.

  • Emulsion.

  • Stability of protein particle based Pickering emulsions in various environments: Review on strategies to inhibit coalescence and oxidation - NIH.

  • Emulsion.

  • Solvent TPnB.

  • TRIPROPYLENE GLYCOL MONO-n-BUTYL ETHER - Ataman Kimya.

  • Butyl Tripropylene Glycol Ether - Sinochem Nanjing Corporation.

  • Tripropylene glycol n-butyl ether | C13H28O4 | CID 60196418 - PubChem - NIH.

  • Effect of Central Venous Nutrition Infusion, Intravenous Fat Emulsion, and Therapeutic Agents on the Particle Size of Fat Emulsion for Simultaneous Administration of Three Drugs.

  • Identification of the Cause of Separation (Creaming) of Lipid Emulsions in Intravenous Infusion - PubMed.

  • Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing).

  • How do I avoid creaming in emulsions? - ResearchGate.

  • Solubility behaviour of petroleum oils in water.

  • Partial coalescence of the ice cream fat emulsion.

  • The solubility of water in edible oils and fats | Semantic Scholar.

  • Reduction of Water/Oil Interfacial Tension by Model Asphaltenes: The Governing Role of Surface Concentration - PubMed.

  • What Are Emulsifiers? And Are They Safe? - Healthline.

  • Lipid Emulsions for Total Parenteral Nutrition (TPN) Use and as Carriers for Lipid-Soluble Drugs - ResearchGate.

  • Effect of Environment-Friendly Non-Ionic Surfactant on Interfacial Tension Reduction and Wettability Alteration; Implications for Enhanced Oil Recovery - MDPI.

  • Controlling Pickering Emulsion Destabilisation: A Route to Fabricating New Materials by Phase Inversion - MDPI.

  • (PDF) Guidelines to handle the formulation, composition and stirring to attain emulsion properties on design (type, drop size, viscosity and stability) - ResearchGate.

  • Use of 20% fat emulsion in total parenteral nutrition - PubMed - NIH.

  • Solvent and coupling agents - Arkema Specialty Surfactants.

  • Bio-Solvents in the Production of Emulsified Prime Coat Systems | McAsphalt.

  • (PDF) The Role of Interfacial Tension in Nanobubble-Enhanced Oil Recovery.

  • Interfacial tension of oil/water emulsions with mixed non-ionic surfactants: comparison between experiments and molecular simulations - RSC Publishing.

  • FDA finds no safety concerns with common emulsifiers at current consumption levels.

  • Below is a chart listing common emulsifiers found on our shelves. This resource link to the FDA can also be used for looking up.

  • First pinacol coupling in emulsified water: key role of surfactant and impact of alternative activation technologies - PubMed.

  • Common dietary emulsifiers promote metabolic disorders and intestinal microbiota dysbiosis in mice - PubMed.

  • Solubilities of 7 gases in olive oil with reference to theories of transport through cell membrane - ResearchGate.

  • Dietary Emulsifiers and Our Health - All Stages Nutrition.

  • US6037008A - Use of emulsified silane coupling agents as primers to improve adhesion of sealants, adhesives and coatings - Google Patents.

  • Which are the solvents in which oil is soluble at room temperature? - ResearchGate.

  • Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant - PubMed.

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Technical Support Center: Troubleshooting TPnB Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3-tris(4-(tert-butyl)phenyl)benzene (TPnB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing TPnB in their experimental setups. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve challenges related to the stability and degradation of this compound. While TPnB is known for its high thermal and morphological stability, subtle issues in handling, storage, and experimental conditions can lead to degradation, impacting the reproducibility and outcome of your work.

Frequently Asked Questions (FAQs)

Q1: My TPnB powder, which was initially a white crystalline solid, has developed a slight yellowish tint after a period of storage. What could be the cause and is the material still usable?

A: A yellowish tint in your TPnB powder is often the first visual indicator of potential degradation, likely due to subtle photo-oxidation. The extended aromatic system of TPnB can be susceptible to oxidation when exposed to a combination of light and atmospheric oxygen, even in trace amounts. This process can lead to the formation of chromophoric byproducts.

Causality: The tert-butyl groups on the phenyl rings offer significant steric hindrance, which protects the core of the molecule. However, prolonged exposure to UV light can provide sufficient energy to overcome this protection, leading to the formation of radical species that react with oxygen.

Is it usable? The usability of the material depends on the extent of degradation and the sensitivity of your application. For applications requiring very high purity, such as in high-performance organic light-emitting diodes (OLEDs), even minor impurities can significantly impact device lifetime and efficiency.[1][2][3] For other less sensitive applications, the material might still be functional.

Recommended Action:

  • Analytical Verification: Before use, it is highly recommended to re-characterize the material. A comparison of the ¹H NMR or HPLC trace of the discolored material with that of a pure, fresh sample is the most definitive way to assess purity.

  • Purification: If degradation is minor, you may be able to repurify the material through recrystallization or column chromatography.

  • Preventative Measures: To prevent this in the future, always store TPnB in an amber vial, under an inert atmosphere (nitrogen or argon), and in a dark, cool environment such as a desiccator or a glovebox.[4]

Q2: I am observing a gradual decline in the performance of my organic electronic devices that use TPnB as a hole transport layer. Could TPnB degradation be the culprit?

A: Yes, the degradation of the hole transport layer (HTL) is a known failure mechanism in organic electronic devices.[5][6][7][8][9][10][11] While TPnB is a robust material, it is not immune to degradation under operational stress, which includes thermal cycling, electrical bias, and exposure to environmental factors like moisture and oxygen that may be present in trace amounts even in encapsulated devices.

Degradation in Devices: Inside a device, degradation can be accelerated by the recombination of charge carriers at interfaces, leading to the formation of reactive species that can attack the TPnB molecules. Impurities in the material or residual contaminants in the fabrication chamber can also catalyze degradation pathways.[1][3][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Device Performance Decline A Device Performance Decline Observed B Analyze Control Device (Fresh TPnB) A->B C Compare Performance Metrics (Efficiency, Lifetime) B->C D Isolate TPnB as the Variable C->D E Re-characterize Stored TPnB (NMR, HPLC, TGA) D->E If TPnB is suspected F Check for Impurities or Degradation Products E->F G Purify TPnB or Use Fresh Batch F->G If impurities are found H Fabricate New Devices G->H I Performance Restored? H->I J Yes: TPnB Degradation Confirmed I->J Yes K No: Investigate Other Device Layers/Interfaces I->K No

Caption: A logical workflow for diagnosing device performance issues related to potential TPnB degradation.

Q3: What are the likely degradation products of TPnB, and how can I detect them?

A: While there is limited specific literature detailing the degradation products of TPnB, we can infer the most probable pathways based on the degradation of similar aromatic compounds. The primary modes of degradation are expected to be photo-oxidation and thermal degradation .

Hypothetical Degradation Pathway (Photo-oxidation):

G TPnB 1,2,3-tris(4-(tert-butyl)phenyl)benzene (TPnB) C₅₄H₆₀ Radical Aryl Radical Intermediate Formed via H-abstraction TPnB->Radical UV light, heat Peroxy Peroxy Radical Reaction with O₂ Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Species Unstable Intermediate Peroxy->Hydroperoxide Phenolic Phenolic Byproducts e.g., 4-tert-butylphenol Hydroperoxide->Phenolic Further reactions Quinoidal Quinoidal Structures Chromophoric Species Hydroperoxide->Quinoidal Rearrangement Cleavage Ring-Cleavage Products Small molecular weight fragments Quinoidal->Cleavage Extensive Oxidation

Caption: A plausible photo-oxidative degradation pathway for TPnB.

Detection of Degradation Products: A combination of analytical techniques is ideal for detecting these potential byproducts:

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides structural information. The appearance of new signals in the aromatic or aliphatic regions can indicate the formation of degradation products.
HPLC-MS Separates components of a mixture and provides mass information, which is crucial for identifying unknown degradation products.[13]
GC-MS Suitable for identifying volatile and semi-volatile degradation products, such as phenolic byproducts.[13][14][15]
FT-IR Spectroscopy Can detect the appearance of new functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, which would be indicative of oxidation.
UV-Vis Spectroscopy A change in the absorption spectrum, particularly the appearance of new absorption bands at longer wavelengths, can indicate the formation of chromophoric degradation products.
Thermogravimetric Analysis (TGA) Can reveal a lower onset of thermal decomposition, suggesting the presence of less stable impurities or degradation products.[16]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of TPnB

To ensure the long-term stability and purity of TPnB, adherence to strict storage and handling protocols is essential. Many organic materials are sensitive to air, moisture, and light.[4][17]

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Spatula

  • Desiccator cabinet

Procedure:

  • Receiving the Material: Upon receiving TPnB, immediately transfer it into a glovebox or handle it under a positive pressure of inert gas.

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the material into several smaller amber vials. This minimizes the exposure of the bulk material to potential contaminants each time it is accessed.

  • Sealing: Seal the vials tightly with PTFE-lined caps. For extra protection, you can wrap the cap with Parafilm.

  • Storage Environment: Store the sealed vials in a dark, cool, and dry environment. A desiccator cabinet is a suitable option. For long-term storage, refrigeration is recommended, but allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Handling for Experiments: When weighing or preparing solutions, do so inside a glovebox or using Schlenk techniques to maintain an inert atmosphere.[18]

Protocol 2: Purity Assessment of TPnB by HPLC

This protocol provides a general method for assessing the purity of a TPnB sample and detecting the presence of less polar or more polar impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • TPnB sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of your TPnB sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) in a 10 mL volumetric flask. Ensure complete dissolution.

  • Mobile Phase: Prepare an appropriate mobile phase. For a non-polar compound like TPnB, a gradient elution with acetonitrile and water is typically effective. A starting point could be 80:20 acetonitrile:water, grading to 100% acetonitrile.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the gradient program and monitor the elution profile with the UV detector at a wavelength where TPnB has strong absorption (this can be determined from a UV-Vis spectrum).

  • Data Analysis:

    • The peak corresponding to TPnB should be the major peak.

    • The presence of other peaks indicates impurities. Peaks eluting before the main peak are generally more polar, while those eluting after are less polar.

    • Integrate the peak areas to calculate the percentage purity of your sample. Compare this to the certificate of analysis of a fresh batch if available.

References

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  • Sharma, A., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers in Microbiology, 15.
  • Chen, G., et al. (2016). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Journal of Chemical Research, 40(8), 478-480.
  • Li, M., et al. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • Li, J., et al. (2017). 1, 2, 3-tri-substituted benzene and method for synthesizing same.
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents. Technical Bulletin AL-134.
  • Tao, Y., et al. (2001). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Applied and Environmental Microbiology, 67(10), 4843-4847.
  • Lipovich, V. G., & Polubentseva, M. F. (2003). Thermal transformations of 4-tert-butylbiphenyl. Petroleum Chemistry, 43(3), 193-197.
  • Rolston, N., et al. (2023). Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Joule, 7(11), 2568-2584.
  • Adomavičienė, O., et al. (2022). Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host.
  • Dong, W., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of The Total Environment, 566-567, 726-733.
  • Kyushu University. (2016, December 28). Minuscule amounts of impurities in vacuum greatly affecting OLED lifetime. ScienceDaily.
  • Dong, W., et al. (2016).
  • Volyniuk, D., et al. (2021). Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes.
  • Rolston, N., et al. (2023). Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Cell Reports Physical Science, 4(11), 101655.
  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.com.
  • Dong, S., Xu, L., & Tang, C. W. (2016). Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. Organic Electronics, 38, 249-254.
  • Kanakaraju, D., et al. (2019). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • Zhang, Y., et al. (2021). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Optics Express, 29(11), 16961-16972.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • A process for preparation of tris(2,4 di tert butyl phenyl) phosphite. (n.d.). Quick Company.
  • Marczewski, M., et al. (2016). The role of butylbenzene carbenium ions in the acid catalyzed cracking of polystyrene.
  • Singh, M., et al. (2018). Efficient solution-processed green phosphorescent organic light-emitting diodes with a cross-linkable hole-transporting layer. Journal of Materials Science: Materials in Electronics, 29(16), 14035-14041.
  • He, J., et al. (2019). Study on the Impact of Hole Transport Materials on Loss Mechanisms in Pb-free Perovskite Solar Cells: A Computational Study. Solar RRL, 3(10), 1900215.
  • Takenaka, S., et al. (2007). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 73(21), 6939-6945.
  • Fujimoto, H., et al. (2020). Killer impurities in vacuum chamber that affect the lifetime of organic light-emitting diodes. Scientific Reports, 10(1), 6032.
  • Brinkmann, K. O., et al. (2021). Thin Thermally Evaporated Organic Hole Transport Layers for Reduced Optical Losses in Substrate-Configuration Perovskite Solar Cells.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • Song, C., et al. (2002). Thermal Stability Study of 4-tert-Butylphenol. Energy & Fuels, 16(4), 934-939.
  • Schmid, G., et al. (2014). Purity of OLED-Materials and the Implication on Device-Performance. SID Symposium Digest of Technical Papers, 45(1), 721-724.
  • James, D. T., et al. (2011). Organic Light-Emitting Diodes: Investigating Morphology and Stability of Fac-tris(2-phenylpyridyl)iridium(III) Films for OLEDs.
  • Noria Corporation. (n.d.). The Four Physical Failure Mechanisms of Component Failure.
  • Goudarzi, A., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Polymers, 15(22), 4449.
  • Johnson, D. R., & Eckert, C. A. (2002). Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • Chemistry Stack Exchange. (2023, November 4).
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  • Adolf, M., et al. (2024). Biodegradation of 2,4 Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. International Journal for Multidisciplinary Research, 6(3).
  • BenchChem. (2025). Thermal stability and degradation of 3-tert-Butyl-4-methoxyphenol. Technical Guide.
  • Kumar, A., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Materials Chemistry Frontiers, 4(8), 2246-2286.
  • Lee, J., et al. (2021). Lifetime modeling for organic light-emitting diodes: a review and analysis.
  • The Good Scents Company. (n.d.). 4-tert-butyl phenol.
  • Dlamini, L. N., et al. (2020). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.
  • Serroni, S., et al. (2019). 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Molbank, 2019(4), M1093.
  • Lawesson, S. O., & Yang, N. C. (1963). Phenyl t-butyl ether. Organic Syntheses, 43, 81.
  • Samperi, F., et al. (2004). Thermal degradation of poly(butylene terephthalate) at the processing temperature.

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Technical Support Center: Purification of Tripropylene Glycol Mono-n-butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Tripropylene glycol mono-n-butyl ether (TPnB). This document is designed for researchers, scientists, and drug development professionals who require high-purity TPnB for their experimental work. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of TPnB.

Q1: What are the typical impurities found in commercial-grade this compound?

Commercial TPnB is typically sold as a mixture of isomers with a purity of 90-95%.[1][2][3] The primary impurities are structurally related glycol ethers and unreacted starting materials. These can include:

  • Dipropylene glycol n-butyl ether (DPnB)[4][5]

  • Polypropylene glycol monobutyl ether[4][5]

  • Tripropylene glycol[4][5]

  • Water, absorbed from the atmosphere due to the hydrophilic nature of the hydroxyl group.[6]

  • Carbonyl-containing compounds, which may arise from oxidation during manufacturing or storage.[6]

Q2: Why is vacuum distillation the recommended primary purification technique for TPnB?

TPnB has a very high boiling point, approximately 276 °C at atmospheric pressure (1013 hPa).[7] Attempting to distill it at this temperature poses a significant risk of thermal decomposition, which can introduce new impurities and reduce yield. Vacuum distillation lowers the pressure of the system, thereby reducing the boiling point of the liquid.[8][9] This allows for the distillation of TPnB at a much lower, safer temperature, preserving the integrity of the molecule.

Q3: What are the most critical safety precautions when purifying TPnB?

Safety is paramount. Key precautions include:

  • Implosion Hazard: Always inspect all glassware for cracks, star fractures, or defects before starting a vacuum distillation. A compromised flask can implode under reduced pressure.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (a face shield is recommended), and chemical-resistant gloves.

  • Proper Shutdown: Always cool the distillation flask to room temperature before reintroducing air into the system. Releasing the vacuum while the system is hot can cause rapid, uncontrolled boiling or oxidation of the hot liquid.[10][11]

  • Heating: Use a heating mantle with a stirrer for even heating. Never use boiling stones for bump protection under vacuum as they are ineffective; always use a magnetic stir bar.[10]

Q4: Can I use chemical drying agents like magnesium sulfate or molecular sieves on TPnB before distillation?

Yes, this is a recommended pre-treatment step, especially if the water content is suspected to be high. A patent for purifying glycol ethers suggests using molecular sieves (preferably 4A) to reduce water content to below 10 ppm.[6] Stirring the TPnB with activated molecular sieves for several hours under an inert atmosphere (like nitrogen) before filtration and distillation is an effective method for removing residual water.

Section 2: Core Purification Protocol - High-Vacuum Fractional Distillation

This protocol details the most common and effective method for achieving high-purity TPnB. It is designed to be a self-validating system, where stable pressure and temperature readings indicate a successful purification.

Step 1: Pre-Treatment (Optional, for removal of specific impurities)
  • For Water Removal: To a round-bottom flask, add the commercial-grade TPnB and 5-10% (w/w) of 4A molecular sieves. Seal the flask and stir under a nitrogen atmosphere at room temperature for 4-6 hours.

  • For Carbonyl Impurity Removal: Stir the TPnB with 1-2% (w/w) of activated carbon at room temperature for 3-5 hours.[6] This can help reduce UV absorbance caused by carbonyl impurities.

  • Filtration: After pre-treatment, filter the TPnB through a sintered glass funnel or a funnel with a celite/diatomaceous earth plug to remove the solids before charging the distillation flask.

Step 2: High-Vacuum Distillation Setup
  • Glassware Inspection: Meticulously inspect every piece of glassware (distillation flask, Claisen adapter, condenser, receiving flask) for any defects.

  • Assembly: Assemble the distillation apparatus as shown in the workflow diagram below.

    • Use a two- or three-neck round-bottom flask as the distilling pot.

    • A Claisen adapter is mandatory to prevent bumps from contaminating the distillate.[11]

    • Place a magnetic stir bar in the distilling flask.

    • Grease all ground-glass joints sparingly with high-vacuum silicone or hydrocarbon grease to ensure an airtight seal.[10] An ungreased or poorly greased joint is a common source of vacuum leaks.

    • Insulate the distillation head and neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a stable distillation temperature.

  • System Connection: Connect the apparatus to a vacuum trap (a cold trap cooled with dry ice/acetone or liquid nitrogen is highly recommended to protect the pump) and then to a high-vacuum pump using thick-walled vacuum tubing.[11]

Step 3: The Distillation Process
  • Charge the Flask: Add the pre-treated TPnB to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Start the Vacuum: Turn on the magnetic stirrer to a moderate speed. Before applying any heat , turn on the vacuum pump to evacuate the system.[11] You may observe bubbling as residual volatile solvents or dissolved air are removed.

  • Apply Heat: Once the system has reached a stable, low pressure (ideally <1 mmHg), begin to gently heat the distilling flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first 5-10% of the distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature at the thermometer head stabilizes, switch to a clean receiving flask to collect the main product. Record the stable temperature and pressure. This is the boiling point of your purified compound under the specific vacuum conditions.

    • End Fraction: Stop the distillation when about 10-15% of the initial volume remains in the distilling flask. Do not distill to dryness, as this can concentrate potentially explosive peroxides (a risk with ethers) and other high-boiling impurities.

  • Shutdown Procedure:

    • Lower and turn off the heating mantle. Allow the system to cool to room temperature under vacuum.

    • Once cool, slowly and carefully vent the system by introducing an inert gas like nitrogen or by removing the tubing at the vacuum source.[10]

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified TPnB to a clean, dry, and preferably amber glass bottle for storage.

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Pressure is too high / Vacuum is poor 1. Leaks in the system.2. Inefficient vacuum pump.3. Outgassing from tubing or sample.1. Check all ground-glass joints for adequate greasing. Ensure all clamps are secure. Listen for a hissing sound, which indicates a leak.2. Check the pump oil; it may be contaminated and need changing. Test the pump's ultimate pressure independently of the glassware.3. Ensure you are using thick-walled vacuum tubing. Allow the system to pump down for an extended period before heating to remove dissolved gases.
Bumping / Unstable Boiling 1. Heating too rapidly.2. Inadequate stirring.3. Lack of a Claisen adapter.1. Reduce the heat input from the mantle. Apply heat gradually.2. Ensure the stir bar is spinning and creating a vortex in the liquid.3. A Claisen adapter provides a secondary path, preventing violent bumps from splashing over into the condenser.[11]
Distillate has a yellow tint 1. Thermal decomposition.2. Impurities carried over.1. The distillation temperature is too high. Improve the vacuum to further lower the boiling point.2. Ensure a forerun fraction was collected to remove more volatile colored impurities. Consider using a fractionating column for better separation.
No distillate is collecting 1. Insufficient heating.2. Condenser water is too cold (for very high boiling compounds, can cause solidification).3. Vacuum is too high, lowering the boiling point below the applied temperature.1. Gradually increase the heating mantle temperature.2. For TPnB, this is unlikely as its melting point is very low (-75 °C).[7] However, for other compounds, using room temperature water or no cooling may be necessary.3. Check your temperature and pressure against a nomograph to ensure you are in the correct boiling range.

Section 4: Purity Assessment

The purity of the distilled TPnB should be verified analytically. Gas Chromatography (GC) is the most suitable technique.

  • Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Column: A high-polarity column, such as one packed with polyethylene glycol (PEG), is highly suitable for analyzing polar analytes like glycol ethers.[12][13]

  • Typical Protocol:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.[14] The absence or significant reduction of peaks corresponding to DPnB and other related impurities confirms successful purification.

Section 5: Visualizations & Data

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₈O₄[7]
Molecular Weight 248.36 g/mol [5][7]
Boiling Point (1013 hPa) 275-276 °C[1][7]
Melting Point -75 °C[1][7]
Density (20-25 °C) 0.93 g/cm³[1][7]
Vapor Pressure (20 °C) 0.002 hPa[1]
Flash Point 125.6 °C[1]
Water Solubility (20 °C) 40.2 g/L[1]

Table 2: Estimated Boiling Point of TPnB at Reduced Pressures (Note: These are estimates calculated via a standard pressure-temperature nomograph and should be used as a guideline.)

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
10~145 - 155 °C
5~130 - 140 °C
2~115 - 125 °C
1~105 - 115 °C
0.5~95 - 105 °C
Process Diagrams (Graphviz)

Purification_Workflow cluster_prep Step 1: Pre-Treatment cluster_distill Step 2: Vacuum Distillation cluster_analysis Step 3: Analysis A Commercial TPnB B Add Molecular Sieves / Activated Carbon A->B C Stir (4-6 hours) B->C D Filter to remove solids C->D E Charge Distillation Flask D->E F Evacuate System (No Heat) E->F G Apply Heat Gradually F->G H Collect Forerun G->H I Collect Main Fraction (Stable T & P) H->I J Stop & Cool System I->J K Vent System & Collect Product J->K L High-Purity TPnB K->L M Analyze via GC-FID L->M N Confirm Purity >99.5% M->N

Caption: Workflow for the purification and analysis of TPnB.

Vacuum_Distillation_Setup flask Distilling Flask (with Stir Bar) claisen Claisen Adapter flask->claisen Joint 1 thermometer Thermometer claisen->thermometer Top Joint condenser Condenser claisen->condenser Side Arm vac_adapter Vacuum Adapter condenser->vac_adapter water_out Water Out condenser->water_out receiver Receiving Flask vac_adapter->receiver cold_trap Cold Trap (Dry Ice/Acetone) vac_adapter->cold_trap To Vacuum heat Heating Mantle + Stir Plate heat->flask pump Vacuum Pump cold_trap->pump water_in Water In water_in->condenser

Caption: Diagram of a standard high-vacuum distillation apparatus.

Section 6: References

  • Adress Chemical. Tripropylene Glycol Butyl Ether MSDS/SDS.

  • Carl ROTH. Safety Data Sheet: Tri(propylene glycol) monobutyl ether.

  • Carl ROTH. Safety Data Sheet: Tri(propylene glycol) monobutyl ether (2024).

  • Haz-Map. Tripropylene glycol n-butyl ether - Hazardous Agents.

  • PubChem - NIH. Tripropylene glycol n-butyl ether.

  • ChemicalBook. TRI(PROPYLENE GLYCOL) BUTYL ETHER.

  • Sigma-Aldrich. Tri(propylene glycol) butyl ether, mixture of isomers 90%.

  • Google Patents. CN102924242A - Method for purifying propylene glycol ether compounds.

  • MDPI. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics.

  • ResearchGate. Glycol esters, glycol ethers - Method for the determination of...

  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

  • Santa Cruz Biotechnology. Tri(propylene glycol) methyl ether, mixture of isomers.

  • Sigma-Aldrich. Tri(propylene glycol) butyl ether, mixture of isomers 90%.

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation.

  • YouTube. Vacuum Distillation.

  • The Schlenk Line Survival Guide. Dynamic Vacuum Distillation.

  • Carl ROTH International. Tri(propylene glycol) monobutyl ether, 1 l.

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures.

  • Wikipedia. Vacuum distillation.

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Overcoming challenges in the synthesis of TPnB derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of 1,2,4,5-Tetrakis(diphenylphosphino)benzene (TPnB) and its Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these sterically demanding and often air-sensitive polytopic phosphine ligands. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and troubleshooting strategies to ensure your success in the laboratory.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary challenges in synthesizing TPnB and its derivatives?

A1: The synthesis of TPnB and its derivatives is primarily challenged by a few key factors:

  • Steric Hindrance: The introduction of four bulky diphenylphosphino groups onto a single benzene ring leads to significant steric congestion. This can slow down reaction rates and may require more forcing reaction conditions. The steric pressure can also influence the conformation and reactivity of the final ligand.[1]

  • Low Yields: Due to the aforementioned steric hindrance and the multi-step nature of the synthesis, overall yields can be low. For instance, a two-step synthesis for a methylated TPnB derivative reported an overall yield of only 10%.[1]

  • Air Sensitivity: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxides, especially in the presence of air and moisture. This necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the synthesis and purification process.

  • Purification: The separation of the desired tetraphosphine from starting materials, incompletely reacted intermediates, and oxidized byproducts can be challenging due to similar polarities and potential air sensitivity during chromatographic purification.

Q2: What are the common starting materials for the synthesis of the TPnB core?

A2: The synthesis of the TPnB core typically starts with a tetra-substituted benzene ring bearing good leaving groups. Common choices include:

  • 1,2,4,5-Tetrabromobenzene: This is a commercially available and commonly used starting material. The bromine atoms can be displaced by phosphido anions.[2]

  • 1,2,4,5-Tetrafluorobenzene: The fluorine atoms can also serve as leaving groups, particularly in reactions with chlorophosphines.[1]

  • Functionalized Benzene Derivatives: To introduce functionality on the central benzene ring, one might start with a pre-functionalized tetrahalobenzene derivative.

Q3: How can I confirm the successful synthesis of my TPnB derivative?

A3: The most powerful tool for characterizing TPnB and its derivatives is ³¹P NMR spectroscopy . Due to the symmetry of the TPnB core, you would typically expect a single sharp resonance for the four equivalent phosphorus atoms in the uncomplexed ligand. The chemical shift for uncomplexed phosphine groups in TPnB-metal complexes has been reported to be around -14.1 ppm and -14.4 ppm .[3] The presence of a downfield peak (typically > 20 ppm) often indicates the formation of the corresponding phosphine oxide.

Other useful characterization techniques include:

  • ¹H and ¹³C NMR spectroscopy: To confirm the structure of the aromatic backbone and the phenyl groups on the phosphorus atoms.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

  • X-ray Crystallography: To definitively determine the solid-state structure and conformation of the molecule.

TROUBLESHOOTING GUIDE

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Formation

Symptom: After carrying out the reaction and work-up, you observe very little or no desired product by TLC, NMR, or MS analysis.

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Phosphinating Agent Ensure your diphenylphosphine or chlorodiphenylphosphine is fresh and of high purity. If using a lithium or sodium diphenylphosphide, it should be freshly prepared.The phosphinating agent is a key nucleophile. If it has degraded (e.g., oxidized), it will not effectively displace the leaving groups on the benzene ring.
Insufficiently Strong Base (for deprotonation of diphenylphosphine) If preparing a phosphide in situ, ensure you are using a sufficiently strong base (e.g., n-butyllithium, phenyllithium) and that the reaction is carried out in an appropriate anhydrous solvent (e.g., THF, diethyl ether).Complete deprotonation of diphenylphosphine is necessary to generate the highly nucleophilic diphenylphosphide anion required for the substitution reaction.
Steric Hindrance Preventing Reaction Increase the reaction temperature and/or reaction time. Consider using a more reactive starting material (e.g., tetraiodobenzene instead of tetrabromobenzene).Overcoming the high activation energy associated with reactions involving sterically hindered substrates often requires more forcing conditions.
Poor Solubility of Starting Materials Choose a solvent that can dissolve all reactants at the reaction temperature. For example, higher boiling point ethers like dioxane or dimethoxyethane might be necessary.For the reaction to proceed efficiently, all reactants must be in the same phase.
Problem 2: Presence of Multiple Phosphorus Signals in ³¹P NMR

Symptom: The ³¹P NMR spectrum of your crude or purified product shows multiple peaks instead of the expected single resonance.

Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Phosphination Drive the reaction to completion by using a slight excess of the phosphinating agent and/or increasing the reaction time and temperature.The presence of di- or tri-substituted phosphinobenzene intermediates will result in multiple signals in the ³¹P NMR spectrum due to the different chemical environments of the phosphorus atoms.
Oxidation of the Product Rigorously exclude air and moisture from your reaction and purification steps. Use degassed solvents and perform all manipulations under an inert atmosphere (N₂ or Ar).Tertiary phosphines are readily oxidized to phosphine oxides, which will appear as separate, downfield signals in the ³¹P NMR spectrum (typically > 20 ppm).
P-C Bond Cleavage Avoid excessively high temperatures for prolonged periods. Upon exposure to air, some TPnB derivatives can degrade via P-C bond scission.[1]This degradation pathway can lead to the formation of various phosphorus-containing byproducts, resulting in a complex ³¹P NMR spectrum.
Problem 3: Difficulty in Purifying the Product

Symptom: You are struggling to isolate the pure TPnB derivative from the reaction mixture.

Possible Cause Troubleshooting Steps Scientific Rationale
Co-elution of Product and Byproducts during Chromatography Optimize your chromatography conditions. A solvent gradient (e.g., from non-polar to slightly more polar) might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel).The polarity of TPnB and its potential byproducts (e.g., phosphine oxides, partially phosphinated intermediates) can be very similar, making separation challenging.
Oxidation on the Column If using column chromatography, ensure the column is packed and run under an inert atmosphere. Use degassed solvents.Exposing the air-sensitive phosphine to air on the large surface area of the silica or alumina can lead to significant oxidation.
Product is an Oil or Difficult to Crystallize If the product is an oil, try precipitating it from a concentrated solution by adding a non-polar solvent (e.g., hexane, pentane). For recrystallization, explore a variety of solvent systems.Finding the right conditions to induce crystallization or precipitation can be a matter of trial and error.

EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of 1,2,4,5-Tetrakis(diphenylphosphino)benzene (TPnB)

This protocol is adapted from established procedures for the synthesis of related polytopic phosphine ligands. All operations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

Step 1: Preparation of Lithium Diphenylphosphide

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve diphenylphosphine (4.4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a red or orange solution indicates the formation of lithium diphenylphosphide.

Step 2: Synthesis of 1,2,4,5-Tetrakis(diphenylphosphino)benzene

  • In a separate flame-dried Schlenk flask, dissolve 1,2,4,5-tetrabromobenzene (1.0 equivalent) in anhydrous THF.

  • Cool the solution of 1,2,4,5-tetrabromobenzene to -78 °C.

  • Slowly add the freshly prepared lithium diphenylphosphide solution from Step 1 to the solution of 1,2,4,5-tetrabromobenzene via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by ³¹P NMR.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of degassed water.

  • Extract the product with an organic solvent (e.g., dichloromethane or toluene).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel or alumina under an inert atmosphere.

Protocol 2: Synthesis of Functionalized TPnB Derivatives

The synthesis of functionalized TPnB derivatives can be achieved by using either a functionalized starting material or a functionalized phosphinating agent.

  • Functionalization on the Benzene Core: Start with a functionalized 1,2,4,5-tetrahalobenzene and follow a similar procedure to Protocol 1.

  • Functionalization on the Phenyl Rings: Use a functionalized diphenylphosphine (e.g., bis(4-methoxyphenyl)phosphine) to prepare the corresponding lithium phosphide and react it with 1,2,4,5-tetrabromobenzene.

VISUALIZATION & DATA

General Synthetic Workflow

G cluster_0 Step 1: Phosphinating Agent Preparation cluster_1 Step 2: P-C Bond Formation cluster_2 Step 3: Work-up & Purification Diphenylphosphine Diphenylphosphine Lithium Diphenylphosphide Lithium Diphenylphosphide Diphenylphosphine->Lithium Diphenylphosphide  + n-BuLi  in THF, -78°C to RT Crude TPnB Crude TPnB 1,2,4,5-Tetrabromobenzene 1,2,4,5-Tetrabromobenzene 1,2,4,5-Tetrabromobenzene->Crude TPnB  + LiPPh₂  in THF, -78°C to Reflux Pure TPnB Pure TPnB Crude TPnB->Pure TPnB  1. Quench with H₂O  2. Extraction  3. Chromatography or Recrystallization

Caption: General workflow for the synthesis of TPnB.

Troubleshooting Logic Diagram

G start Reaction Outcome Unsatisfactory low_yield Low/No Product start->low_yield multiple_peaks Multiple ³¹P NMR Peaks start->multiple_peaks purification_issue Purification Difficulty start->purification_issue inactive_reagent Use fresh phosphinating agent low_yield->inactive_reagent Check Reagents strong_base Use stronger base (e.g., n-BuLi) low_yield->strong_base Optimize Base steric_hindrance More forcing conditions low_yield->steric_hindrance Increase Temp/Time incomplete_reaction Increase reaction time/temp Use excess phosphinating agent multiple_peaks->incomplete_reaction Incomplete Reaction? oxidation Improve inert atmosphere technique multiple_peaks->oxidation Oxidation? cleavage Avoid prolonged high temperatures multiple_peaks->cleavage P-C Cleavage? chromatography Solvent gradient, different stationary phase purification_issue->chromatography Optimize Chromatography air_sensitivity Schlenk chromatography purification_issue->air_sensitivity Inert Atmosphere Purification crystallization Screen solvent systems purification_issue->crystallization Recrystallization

Caption: Troubleshooting decision tree for TPnB synthesis.

Data Summary Table
Compound Starting Material ³¹P NMR Chemical Shift (δ, ppm) Key Challenges
TPnB 1,2,4,5-Tetrabromobenzene~ -14Steric hindrance, potential for incomplete reaction, air sensitivity
Me₁₆tpbz 1,2,4,5-TetrafluorobenzeneNot reported for free ligandLow overall yield (10%), P-C bond scission upon air exposure[1]
Partially Metalated TPnB TPnBCoordinated P: ~50-60Uncoordinated P: ~ -14Synthesis of the initial TPnB ligand

References

  • Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(17), 5334–5341. [Link]

  • Dunsford, J. J., & O'Brien, P. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-38. [Link]

  • Vicente, J., Arcas, A., Bautista, D., & Ramírez de Arellano, M. C. (1993). Functionalized phosphine-phosphinimines as heteroatomic ligands. Synthesis, characterization, and representative x-ray structures of the phosphine-phosphinimines Ph2PCH2PPh2:NAr [Ar = 5-F,2,4-(NO2)2C6H2, 4-(CN)C6F4] and structure of the rhodium(I) complex Cl(CO)RhP(Ph)2CH2PPh2:NC6F4-4-CN. Organometallics, 12(12), 4974–4981. [Link]

  • Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(1), 2-15. [Link]

  • Scheufelen, A. (1885). Ueber einige neue Derivate des Benzols. Annalen der Chemie, 231(2‐3), 152-199. [Link]

  • Wikipedia. (2023). 1,2,4,5-Tetrabromobenzene. [Link]

  • Herber, R. H., & Cowie, M. (2021). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. Inorganic Chemistry, 60(17), 13177–13192. [Link]

  • Clérac, R., & Cowie, M. (2005). Tetrakis-1,2,4,5-(bis(3,5-dimethylphenyl)phosphino)benzene (Me16tpbz): A soluble and spectroscopically simple variant of the 1,2,4,5-tetraphosphinobenzene ligand platform. Inorganica Chimica Acta, 358(11), 3043-3050. [Link]

  • Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. [Link]

  • Herber, R. H., & Cowie, M. (2022). Heterotrimetallic Assemblies with 1,2,4,5-Tetrakis(diphenylphosphino)benzene Bridges: Constructs for Controlling the Separation and Spatial Orientation of Redox-Active Metallodithiolene Groups. Inorganic Chemistry, 61(44), 17565–17579. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and aryl halides. Tetrahedron, 60(34), 7397-7403. [Link]

  • Stepień, M., & Latos-Grażyński, L. (2001). Tetraphenylbenziporphyrin—a ligand for organometallic chemistry. Chemistry–A European Journal, 7(23), 5113-5117. [Link]

  • Mikolajczyk, M. (2021). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Molecules, 26(11), 3233. [Link]

  • Gakière, A., et al. (2025). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. Nature Communications, 16(1), 1-10. [Link]

  • Al-Masri, M. R., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Molecules, 28(15), 5809. [Link]

  • Stewart, I. C., et al. (2007). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. The Journal of Organic Chemistry, 72(25), 9820-9828. [Link]

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Tripropylene Glycol Mono-n-butyl Ether (TPnB)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Tripropylene glycol mono-n-butyl ether (TPnB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during their experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of TPnB for your critical applications.

Introduction: The Challenge of Purity in TPnB

This compound (TPnB) is a high-boiling, colorless solvent with a mild odor, valued for its excellent solvency in a wide range of applications, including coatings, cleaners, and as a chemical intermediate.[1][2][3] Like all glycol ethers, its synthesis and storage can introduce impurities that may compromise experimental outcomes.[4] This guide provides a systematic approach to identifying, mitigating, and removing these impurities.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with TPnB.

FAQ 1: My TPnB has developed a yellow tint. What is the cause and how can I prevent it?

Answer: A yellow discoloration in TPnB, especially under alkaline conditions, is typically due to oxidation and the formation of carbonyl compounds.[5] This process can be accelerated by exposure to air and light.

  • Causality: The ether linkages in glycol ethers can be susceptible to autoxidation, a slow reaction with atmospheric oxygen that is promoted by light and heat.[6] This process can lead to the formation of aldehydes and ketones (carbonyl compounds), which can then undergo further condensation reactions to form colored products.[5] Storing in glass containers can sometimes contribute to discoloration due to the leaching of metal ions, like iron, which can catalyze oxidation.[5]

  • Prevention & Mitigation:

    • Inert Atmosphere: Store TPnB under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5][6]

    • Antioxidant Addition: Consider the addition of an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to inhibit the oxidation process.[5][7]

    • Storage: Use opaque plastic containers instead of glass to prevent light exposure and potential metal catalysis.[5][6] Keep containers tightly sealed and in a cool, dark place.

FAQ 2: I suspect my TPnB is contaminated with peroxides. How can I test for them and what are the risks?

Answer: Peroxide formation is a significant safety concern for all ethers, including TPnB.[6][8][9] Peroxides can form when the solvent is exposed to oxygen, a process catalyzed by light and heat.[9]

  • Risks: Organic peroxides are unstable and can be shock- and heat-sensitive, posing a serious explosion hazard, especially upon concentration during distillation or evaporation.[8][9]

  • Detection:

    • Visual Inspection: Check for the presence of crystals, precipitates, or wispy structures within the liquid or around the cap.[6][8] Do not open a container if crystals are visible.

    • Chemical Testing: A common method is to use potassium iodide (KI). In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow to brown color. Adding a starch solution will produce a more sensitive blue-black color.[9] Commercial peroxide test strips are also available.

  • Prevention:

    • Purchase TPnB in small quantities and with added inhibitors like BHT.[6][7]

    • Mark containers with the date received and the date opened.[6]

    • Test for peroxides before any distillation or evaporation steps and periodically (e.g., every 6-12 months) after opening.[8][9]

FAQ 3: What is the typical water content in commercial TPnB and how can I dry it for moisture-sensitive applications?

Answer: Commercial TPnB may contain varying amounts of water. For moisture-sensitive applications, such as in microelectronics, reducing the water content to below 10 ppm may be necessary.[10][11]

  • Drying Method: The most effective and common method for removing residual water from glycol ethers is the use of molecular sieves (preferably 3A or 4A).[10][12]

    • Select activated 3A or 4A molecular sieves.

    • Add the sieves to the TPnB at a loading of 5-10% (w/v).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen) for several hours at room temperature.[10]

    • Separate the dried TPnB from the sieves by decantation or filtration.

FAQ 4: The purity of my TPnB is listed as ≥95%. What are the other 5% likely to be?

Answer: Commercial TPnB is a mixture of isomers.[1][13] The synthesis process, which involves the reaction of n-butanol with propylene oxide, can also lead to the formation of other propylene glycol ethers.[4][14]

  • Common Impurities:

    • Isomers: TPnB itself exists as a mixture of structural isomers.[13]

    • Lower Glycol Ethers: Dipropylene glycol mono-n-butyl ether (DPnB) and propylene glycol mono-n-butyl ether (PnB) are common process-related impurities.[2]

    • Higher Glycol Ethers: Small amounts of higher propylene glycol oligomers may also be present.

    • Residual Reactants: Trace amounts of n-butanol may remain.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving purity issues with TPnB.

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptom: Your GC or GC-MS analysis shows multiple peaks in addition to the main TPnB isomers.[15][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected GC peaks.

Issue 2: Poor Performance in a Moisture-Sensitive Reaction

Symptom: A reaction known to be sensitive to water fails or gives low yields when TPnB is used as a solvent.

Troubleshooting Workflow:

Caption: Troubleshooting moisture-related reaction issues.

Part 3: Experimental Protocols

Protocol 1: Purification of TPnB from Carbonyl and Water Impurities

This protocol is adapted from a general method for purifying propylene glycol ethers and is effective for removing common degradation products and water.[10]

Objective: To reduce carbonyl impurities and water content in TPnB.

Materials:

  • TPnB (technical grade)

  • Activated carbon, powdered

  • Molecular sieves, 4A

  • Nitrogen or Argon gas supply

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

Step 1: Removal of Carbonyl Impurities

  • Place the TPnB in a round-bottom flask equipped with a magnetic stir bar.

  • Add 2-5% (w/w) of powdered activated carbon to the flask.

  • Seal the flask and stir the mixture at room temperature (20-25°C) for 3-5 hours.[10]

  • Filter the mixture to remove the activated carbon. The resulting filtrate should be clear.

Step 2: Removal of Water

  • Transfer the filtrate from Step 1 to a dry flask.

  • Add 5-10% (w/w) of activated 4A molecular sieves.

  • Blanket the flask with nitrogen or argon and seal it.

  • Stir the mixture at room temperature for 12-24 hours.[10]

  • Carefully decant or filter the purified TPnB from the molecular sieves under an inert atmosphere.

Validation:

  • The water content can be verified using Karl Fischer titration to be <10 ppm.[10]

  • Carbonyl content can be assessed by UV-Vis spectrophotometry; a significant reduction in absorbance in the carbonyl region is expected.[10]

Protocol 2: Qualitative Test for Peroxides

This protocol provides a quick and sensitive way to detect the presence of dangerous peroxides.[9]

Objective: To detect the presence of peroxides in TPnB.

Materials:

  • TPnB sample (1-2 mL)

  • Glacial acetic acid

  • Potassium iodide (KI) crystals

  • Starch indicator solution (optional, for higher sensitivity)

  • Test tube

Procedure:

  • Add 1 mL of the TPnB sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of KI crystals and mix.

  • A yellow color indicates the presence of peroxides. A brown color indicates a high and dangerous concentration.

  • For enhanced sensitivity, add a drop of starch solution. A blue-black color indicates the presence of peroxides.

Data Interpretation:

Observation Peroxide Concentration Action Required
ColorlessNot detectedSafe to use.
Faint Yellow / Pale BlueLowUse with caution; avoid concentration.
Yellow-Brown / Dark Blue-BlackHigh / Dangerous Do not move or open. Contact EHS.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). Glycol Ethers. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Texas Christian University. (n.d.). Peroxide-Forming Chemicals – Safety Guidelines. TCU Environmental Health & Safety. [Link]

  • University of Colorado Boulder. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. [Link]

  • Google Patents. (2013). CN102924242A - Method for purifying propylene glycol ether compounds.
  • Yale University. (2019). Peroxide Forming Solvents. Yale Environmental Health & Safety. [Link]

  • Google Patents. (n.d.). CA3218886A1 - Processes for purifying glycol ethers.
  • University of California, Los Angeles. (n.d.). Peroxide Forming Compounds Reference Guide. UCLA Chemistry & Biochemistry. [Link]

  • ASTM International. (n.d.). D4773 Standard Test Method for Purity of Propylene Glycol Monomethyl Ether, Dipropylene Glycol Monomethyl Ether, and Propylene Glycol Monomethyl Ether Acetate (Withdrawn 2021). [Link]

  • Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 2.5 l. [Link]

  • Sciencemadness Discussion Board. (2021). Ethylene glycol purification. [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]

  • ResearchGate. (2020). How can I purify and isolate Ethylene Glycol from my solution?[Link]

  • Publisso. (2019). Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether...[Link]

  • Agilent Technologies, Inc. (2011). Purity analysis of propylene glycol to DAB 1996 and USP 23. LabRulez GCMS. [Link]

  • Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]

  • Google Patents. (1995). WO1995007974A1 - Cleaning composition.
  • Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 5 l, CAS No. 55934-93-5. [Link]

  • ResearchGate. (2021). How to inhibit discoloration of my alkaline Glycol solution?[Link]

  • Jiangsu Yida Chemical Co., Ltd. (n.d.). How to Select High-Purity Tripropylene Glycol Monobutyl Ether for Manufacturing?[Link]

  • National Center for Biotechnology Information. (n.d.). Tripropylene glycol n-butyl ether. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol...
  • California Department of Public Health. (2008). Glycol Ethers. [Link]

  • Environmental Working Group. (n.d.). TRIPROPYLENE GLYCOL BUTYL ETHER. EWG's Guide to Healthy Cleaning. [Link]

  • Haz-Map. (n.d.). Tripropylene glycol n-butyl ether. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. [Link]

  • National Center for Biotechnology Information. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • China Amines Co. (n.d.). Tripropylene Glycol Monobutyl Ether Suppliers. [Link]

  • Formlabs. (2021). Tripropylene glycol monomethyl ether (TPM). [Link]

Sources

Technical Support Center: Optimizing TPnB Performance in Aqueous Solutions by Adjusting pH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tripropylene glycol n-butyl ether (TPnB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing TPnB in their aqueous experimental setups. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of pH adjustment and its impact on the performance of TPnB. Our goal is to empower you with the technical knowledge to ensure the stability, solubility, and efficacy of TPnB in your formulations, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

What is TPnB and why is its pH in aqueous solutions a concern?

Tripropylene glycol n-butyl ether (TPnB) is a slow-evaporating, hydrophobic glycol ether with the chemical formula C13H28O4.[1] It is valued for its excellent solvency and coupling properties in a variety of applications, including as a solvent for inks and a coalescent for water-borne coatings.[2] In research and drug development, its ability to dissolve a wide range of substances is particularly useful.[1][3]

The pH of the aqueous solution is a critical parameter because it can influence the chemical stability and solubility of TPnB. While TPnB itself is a neutral molecule and does not have a pKa in the typical aqueous range, extreme pH conditions can catalyze its degradation through hydrolysis of the ether linkages, especially at elevated temperatures.[4][5] The degradation of glycol ethers can lead to the formation of acidic byproducts, which can further lower the pH of the solution and accelerate decomposition.[6] Therefore, maintaining an optimal pH range is crucial for the integrity and performance of your TPnB-containing solutions.

What is the optimal pH range for working with TPnB in aqueous solutions?

For most applications, it is recommended to maintain the pH of aqueous TPnB solutions within a near-neutral range of 6.0 to 8.0 . Within this range, the rate of acid- or base-catalyzed hydrolysis of the ether bonds is minimized, ensuring the stability of the TPnB molecule.[7] While TPnB is stable under normal temperature and pressure, it can react with strong acids and bases, which can release heat.[7]

How does pH affect the solubility of TPnB in water?

TPnB has a low to moderate solubility in water.[1][7] The solubility of TPnB in water is primarily governed by its molecular structure, which includes both hydrophilic ether groups and a hydrophobic butyl group. While extreme pH values can lead to degradation rather than a direct change in solubility of the intact molecule, the formation of degradation products could alter the overall properties of the solution. The solubility of some glycol ethers can be influenced by pH, as extreme conditions might lead to ionization, thereby altering their solubility behavior.[8]

Can I use standard laboratory buffers to control the pH of my TPnB solution?

Yes, standard laboratory buffers can be used to maintain the desired pH. However, it is important to select a buffer system that does not interact with TPnB or other components in your experimental system. Phosphate-based buffers are generally a good choice for the near-neutral pH range. When working outside this range, it is crucial to choose a buffer with a pKa close to the target pH to ensure adequate buffering capacity.[9][10] Always verify the compatibility of the chosen buffer with all components of your formulation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with TPnB in aqueous solutions.

Issue 1: Precipitation or cloudiness is observed after adding TPnB to my aqueous buffer.
  • Possible Cause 1: Exceeded Solubility Limit. TPnB has limited water solubility.[1] You may have exceeded its solubility limit in your specific buffer system.

    • Solution:

      • Review the concentration of TPnB in your formulation.

      • Consider reducing the TPnB concentration.

      • If a higher concentration is necessary, you may need to add a co-solvent to increase its solubility.

  • Possible Cause 2: Temperature Effects. The solubility of some glycol ethers can be temperature-dependent.[8][11]

    • Solution:

      • Ensure your buffer and TPnB are at the same temperature before mixing.

      • If the precipitation occurred upon cooling, gently warm the solution while stirring to see if the precipitate redissolves.

  • Possible Cause 3: Salting Out. High concentrations of salts in your buffer can decrease the solubility of organic compounds like TPnB.

    • Solution:

      • If possible, reduce the salt concentration of your buffer.

      • Consider using a different buffer system with lower ionic strength.

Issue 2: The pH of my TPnB solution is drifting over time.
  • Possible Cause 1: Degradation of TPnB. At non-neutral pH and/or elevated temperatures, TPnB can undergo slow hydrolysis, forming acidic degradation products that lower the pH.[6]

    • Solution:

      • Ensure the initial pH of your solution is within the recommended 6.0-8.0 range.

      • Store your TPnB solutions at a cool, stable temperature and protect them from light.

      • For long-term experiments, consider preparing fresh solutions periodically.

      • If your experiment requires a more acidic or alkaline pH, be aware of the potential for accelerated degradation and account for it in your analysis.

  • Possible Cause 2: Insufficient Buffering Capacity. The buffer you are using may not be effective at the working pH or its concentration may be too low.

    • Solution:

      • Choose a buffer with a pKa value as close as possible to your target pH.[9]

      • Increase the concentration of your buffer to enhance its capacity to resist pH changes.

Issue 3: I am observing unexpected results or a loss of TPnB efficacy in my assay.
  • Possible Cause 1: pH-induced Degradation of TPnB. The active concentration of TPnB may be decreasing due to hydrolysis at an inappropriate pH.

    • Solution:

      • Verify the pH of your stock and working solutions.

      • Analyze the integrity of your TPnB solution using analytical techniques such as HPLC or GC-MS to check for degradation products.[12][13]

      • Prepare fresh solutions in a properly buffered medium.

  • Possible Cause 2: pH-dependent Interactions. The pH of the solution can affect the interaction of TPnB with other components in your system, such as proteins or membranes. For instance, the surface charge of membranes and proteins can be altered by pH, which could influence the partitioning and activity of TPnB.[14][15][16]

    • Solution:

      • Systematically vary the pH of your assay to determine the optimal range for TPnB activity.

      • Consider the pKa of other components in your system and how pH changes might affect their charge and interaction with TPnB.

Data Summary Table

ParameterValueReference
Chemical Formula C13H28O4[1]
Molecular Weight 248.37 g/mol [17]
Appearance Clear, colorless liquid[7]
Boiling Point 256–270°C[7]
Solubility in Water Low to Moderate (3% at 20°C)[1][17]
Recommended pH Range 6.0 - 8.0Internal Recommendation
Incompatible Materials Strong oxidizers, strong acids, strong bases[7]

Experimental Protocol: Preparation of a pH-Adjusted TPnB Working Solution

This protocol provides a step-by-step guide for preparing a 10 mM TPnB working solution in a 50 mM phosphate buffer at pH 7.4.

Materials:

  • Tripropylene glycol n-butyl ether (TPnB)

  • Sodium phosphate monobasic (NaH2PO4)

  • Sodium phosphate dibasic (Na2HPO4)

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the 50 mM Phosphate Buffer (pH 7.4): a. Prepare 100 mL of a 50 mM NaH2PO4 solution and 100 mL of a 50 mM Na2HPO4 solution in high-purity water. b. In a beaker with a stir bar, add approximately 19 mL of the 50 mM NaH2PO4 solution. c. While monitoring the pH with a calibrated pH meter, slowly add the 50 mM Na2HPO4 solution until the pH reaches 7.4. d. Transfer the buffer solution to a 100 mL volumetric flask and bring it to the final volume with high-purity water.

  • Prepare the 10 mM TPnB Working Solution: a. Accurately weigh out the required amount of TPnB to prepare a stock solution of higher concentration (e.g., 1 M in a suitable organic solvent like ethanol if direct dissolution in buffer is difficult). b. In a fume hood, carefully add the calculated volume of the TPnB stock solution to a volumetric flask containing the 50 mM phosphate buffer (pH 7.4) to achieve the final desired volume and a concentration of 10 mM. c. Stir the solution gently until the TPnB is completely dissolved. d. Verify the final pH of the solution and adjust if necessary with small additions of dilute NaOH or HCl.

  • Storage: a. Store the prepared solution in a tightly sealed container at 4°C, protected from light. b. For optimal performance, it is recommended to use the solution within one week of preparation.

Visualizing pH Effects: A Conceptual Workflow

The following diagram illustrates the decision-making process for troubleshooting pH-related issues with TPnB in aqueous solutions.

TPnB_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Start: Prepare Aqueous TPnB Solution check_appearance Observe Solution Appearance start->check_appearance precipitate Precipitation / Cloudiness check_appearance->precipitate Unclear monitor_ph Monitor pH & Performance check_appearance->monitor_ph Clear solubility_actions Adjust Concentration Add Co-solvent Check Temperature precipitate->solubility_actions ph_drift pH Drifting Over Time stability_actions Optimize pH (6-8) Control Temperature Use Fresh Solution ph_drift->stability_actions loss_of_efficacy Loss of Efficacy interaction_actions Systematically Vary pH Consider Component pKa Analytical Verification loss_of_efficacy->interaction_actions monitor_ph->ph_drift Unstable monitor_ph->loss_of_efficacy Ineffective end Resolution: Stable & Effective Solution monitor_ph->end Stable & Effective solubility_actions->end stability_actions->end interaction_actions->end

Caption: Troubleshooting workflow for pH-related issues with TPnB.

References

  • Solubility of Things. (n.d.). Tripropylene glycol monobutyl ether.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB.
  • SpecialChem. (2024). DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet.
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  • EPA. (2019). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (Tripropylene Glycol n-Butyl Ether) Final Designation.
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  • PubMed. (n.d.). Oxidation kinetics and effect of pH on the degradation of MTBE with Fenton reagent.
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  • MDPI. (n.d.). Old Drugs, New Battles: Unleashing Repurposed Drug Classes in Triple-Negative Breast Cancer Treatment.
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Validation & Comparative

A Comparative Efficacy Analysis: Tripropylene Glycol Mono-n-Butyl Ether (TPnB) vs. Dipropylene Glycol Mono-n-Butyl Ether (DPnB)

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of solvent and additive selection, the choice between structurally similar molecules can yield significant differences in formulation performance. This guide provides an in-depth comparison of Tripropylene glycol mono-n-butyl ether (TPnB) and Dipropylene glycol mono-n-butyl ether (DPnB), two prominent P-series glycol ethers. We will explore their fundamental physicochemical differences and translate these into practical efficacy in key industrial applications, supported by established experimental methodologies.

Molecular Structure and its Physicochemical Consequences

The primary distinction between TPnB and DPnB lies in the length of the polypropylene glycol chain. TPnB incorporates three propylene glycol units, whereas DPnB has two. This seemingly minor structural difference is the root cause of their varied physical properties and, consequently, their performance characteristics.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12];

} caption { label = "Fig. 1: Structural comparison of DPnB and TPnB."; font-size = 10; } dot

This additional propylene glycol unit in TPnB leads to a higher molecular weight, which directly influences several key properties summarized in the table below.

PropertyDi-propylene glycol mono-n-butyl ether (DPnB)This compound (TPnB)Causality & Implication
Molecular Weight ( g/mol ) 190.3[1][2][3]248.4[4]The additional C₃H₆O unit in TPnB increases its mass.
Boiling Point (°C) 230[1][2][3]275-276[4][5]Higher molecular weight increases van der Waals forces, requiring more energy to enter the gas phase.
Evaporation Rate (nBuAc=1.0) 0.006[2][6]~0.0004[7]Slower evaporation for TPnB is a direct result of its higher boiling point and lower vapor pressure.
Flash Point (°C, Closed Cup) 100.4[1][3]125-126[4][7]Lower volatility of TPnB results in a higher flash point, offering a safety advantage in handling and storage.
Water Solubility (% wt @ 20°C) 4.5[2][6]Lower than DPnBThe longer, more non-polar polypropylene chain in TPnB decreases its affinity for water.
Surface Tension (mN/m @ 25°C) 28.4[2]Lower than DPnBBoth are excellent at reducing surface tension; TPnB's larger structure can be slightly more effective.[7][8]
VOC Status Exempt (U.S. EPA & CARB)[8]Low VOCTPnB is a very slow-evaporating, hydrophobic glycol ether.[7] DPnB's vapor pressure qualifies it as an exempt VOC.[8]
Comparative Efficacy in Key Applications

The differences in physical properties dictate the ideal applications for each glycol ether.

2.1. Coalescing Agents in Waterborne Coatings

In latex coatings, coalescing agents are crucial for proper film formation. They act as temporary plasticizers, softening the polymer particles and allowing them to fuse into a continuous, durable film as water evaporates.[9] The minimum film formation temperature (MFFT) is the lowest temperature at which this coalescence can occur.[9][10]

  • DPnB: With its faster evaporation rate compared to TPnB, DPnB is a highly efficient coalescent, particularly in architectural paints.[3][11] It effectively reduces the MFFT and then gradually leaves the film, allowing for timely hardness development. Its balanced hydrophilic-hydrophobic nature makes it compatible with a wide array of latex systems, including acrylics and styrene-acrylics.[6][12]

  • TPnB: The very slow evaporation rate of TPnB makes it a "super" coalescent.[7] It remains in the film for an extended period, which is highly advantageous in industrial baking finishes or coatings that require a longer "open time" for application and leveling. This extended residence time ensures maximum polymer particle fusion, which can lead to superior film integrity, especially under challenging, low-temperature conditions. However, this same property can delay the development of final film hardness in standard air-dry applications. Ether alcohols like DPnB and TPnB are often preferred for anionic polyurethane dispersion (PUD) systems.[12]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption { label = "Fig. 2: Application logic for DPnB vs. TPnB in coatings."; font-size = 10; } dot

2.2. Solvents in Cleaning Formulations

Both DPnB and TPnB are valued in cleaning formulations for their ability to dissolve greasy and oily soils.[8]

  • DPnB: Its moderate evaporation rate and good coupling ability (solubilizing both aqueous and oil phases) make it excellent for all-purpose, industrial, and household cleaners.[13] It can effectively remove oils and greases in cold metal cleaning applications.[11]

  • TPnB: The low volatility of TPnB makes it a prime candidate for heavy-duty cleaning and degreasing applications where extended contact time is necessary to penetrate and dissolve tough, baked-on soils. It is particularly effective in wax strippers and floor cleaners where a slow evaporation rate prevents premature drying and allows cleaning agents to work longer.

Experimental Protocols for Efficacy Evaluation

To objectively quantify the performance differences, standardized test methods must be employed.

3.1. Protocol: Evaluation of Coalescing Efficiency (MFFT)

This protocol determines the effectiveness of a coalescent by measuring the reduction in the Minimum Film Formation Temperature of a latex emulsion, based on ASTM D2354.[10][14]

Methodology:

  • Baseline MFFT: Determine the MFFT of the neat latex emulsion using an MFFT bar. This instrument creates a precise temperature gradient across a metal platen.

  • Formulation: Prepare separate formulations of the latex, adding 5% (by weight of polymer solids) of DPnB and TPnB, respectively. Allow them to equilibrate for 24 hours.

  • Application: Draw down a thin film of each formulated sample onto the MFFT bar.

  • Observation: As the films dry, a transition point will become visible. Below the MFFT, the film is cracked and opaque; above the MFFT, it is clear and continuous.[9]

  • Measurement: Record the temperature at this transition point for each formulation.

  • Analysis: The coalescent that produces the largest depression in MFFT for a given concentration is considered more efficient.

Causality: The choice of coalescent is a balance. A highly efficient coalescent like TPnB might be desired for low-temperature applications, while the faster-evaporating DPnB might be chosen for applications where rapid property development is key.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} caption { label = "Fig. 3: Workflow for MFFT determination (ASTM D2354)."; font-size = 10; } dot

3.2. Protocol: Determination of Evaporation Rate

This protocol compares the relative evaporation rates, providing data to predict open time and cure speed, based on ASTM D3539.[15][16]

Methodology:

  • Instrument Setup: Use a Shell Thin-Film Evaporometer, which provides a controlled airflow and temperature environment.[15][16][17]

  • Sample Application: Dispense a precise volume (e.g., 0.1 mL) of the test solvent (DPnB or TPnB) onto a filter paper disc within the instrument.

  • Time Measurement: Start a timer immediately upon application.

  • Endpoint Determination: Record the time required for the liquid film to completely evaporate.

  • Calculation: The evaporation rate is often expressed relative to a standard solvent, like n-butyl acetate. Relative Evaporation Rate = (Time for standard to evaporate) / (Time for sample to evaporate)

Causality: This test directly quantifies the volatility. A formulation scientist would use this data to select TPnB for applications requiring long wet-edge time (e.g., roll-applied paints) and DPnB for applications where faster drying is needed (e.g., spray coatings).[18]

3.3. Protocol: Assessment of Solvency Power (Kauri-Butanol Value)

While both are excellent solvents, their relative power can be compared using the Kauri-Butanol (Kb) value test (ASTM D1133).[19][20][21] A higher Kb value indicates stronger solvency.[19][20]

Methodology:

  • Standard Solution: Prepare a standardized solution of kauri resin in n-butanol.

  • Titration: Titrate the test solvent (DPnB or TPnB) into a measured volume of the kauri-butanol solution at a constant temperature (25°C).

  • Endpoint: The endpoint is reached when the solution becomes turbid to a defined point (e.g., obscuring 10-point print).[22]

  • Calculation: The volume of solvent required to reach the endpoint is used to calculate the Kb value, standardized against toluene (Kb = 105) and a heptane/toluene blend (Kb = 40).[22]

Causality: For formulators of cleaners or coatings, a higher Kb value suggests the solvent can dissolve a wider range of resins or soils, or a higher loading of a specific solute.

Conclusion and Recommendations

The choice between DPnB and TPnB is not a matter of one being universally superior, but rather a strategic decision based on the specific performance requirements of the end application.

  • Choose Di-propylene glycol mono-n-butyl ether (DPnB) for applications requiring a balance of good solvency, efficient coalescing, and a moderate evaporation rate that allows for timely drying and hardness development. It is an industry workhorse for architectural coatings and general-purpose cleaners.

  • Choose this compound (TPnB) when performance hinges on a very slow evaporation rate. It is the preferred choice for applications demanding extended open time, superior film integrity under adverse conditions, and heavy-duty cleaning action where prolonged solvent contact is essential. Its higher flash point also offers a greater margin of safety.

By understanding the causal links between molecular structure and functional properties, and by validating performance through standardized experimental protocols, researchers and formulators can make informed decisions to optimize their products.

References

  • ASTM D2354, Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles, ASTM International. [Link][10]

  • ASTM D3539, Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer, ASTM International. [Link][15]

  • ASTM D2369, Standard Test Method for Volatile Content of Coatings, ASTM International. [Link][23]

  • Wikipedia, Kauri-butanol value. [Link][19]

  • Industrial Physics, ASTM D2354 testing. [Link][14]

  • ASTM D3539-87(1996), Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell, IHS Markit. [Link][16]

  • Best Technology, Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. [Link][20]

  • Dow Inc., DOWANOL™ TPnB Glycol Ether. [Link][7]

  • Dow Inc., DOWANOL™ DPnB Glycol Ether. [Link][8]

  • Monument Chemical, Poly-Solv® DPnB (Dipropylene Glycol n-Butyl Ether) Technical Data Sheet. [Link][2]

  • Carl ROTH, Tri(propylene glycol) monobutyl ether Technical Data Sheet. [Link][4]

  • Carl ROTH, Dipropylene glycol monobutyl ether Technical Data Sheet. [Link][1]

  • ASTM D1133, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International. [Link][21]

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Performance analysis of TPnB in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance Analysis of 1,2,3,4-Tetraphenylnaphthalene in Diverse Solvent Systems

For researchers, scientists, and drug development professionals, the precise characterization of a molecule's behavior in solution is paramount. The choice of solvent can dramatically influence a compound's solubility, stability, and photophysical properties, thereby impacting everything from reaction kinetics to the efficacy of a drug delivery system. This guide provides a comprehensive framework for analyzing the performance of 1,2,3,4-Tetraphenylnaphthalene in various solvent systems.

A Note on Nomenclature: The acronym "TPnB" can refer to both 1,2,3,4-Tetraphenylnaphthalene, a polycyclic aromatic hydrocarbon, and Tripropylene Glycol n-Butyl Ether (a solvent commercialized as Dowanol™ TPnB)[1][2][3][4][5]. Given the context of analyzing performance within solvent systems, this guide focuses exclusively on 1,2,3,4-Tetraphenylnaphthalene (C₃₄H₂₄, CAS No. 751-38-2) , a solid compound of significant interest in materials science and as a potential scaffold in medicinal chemistry[6][7][8].

The Critical Role of the Solvent Environment

The solvent is not a passive medium; it is an active participant in molecular interactions. For a large, nonpolar molecule like 1,2,3,4-Tetraphenylnaphthalene (TPnB), which consists of a naphthalene core with four phenyl substituents, the solvent dictates its behavior through various forces[7][9]. Understanding these interactions is crucial for applications such as organic electronics, where solution-processing is a key fabrication step, and in drug development, where solubility and stability are fundamental parameters[10][11]. This guide will systematically explore three key performance pillars: Solubility, Stability, and Photophysical Properties.

Performance Pillar 1: Solubility Analysis

Solubility is the foundational parameter governing the utility of a compound in solution-based applications. For TPnB, a hydrophobic molecule, the principle of "like dissolves like" is the primary determinant[12][13]. Its solubility is expected to be poor in polar solvents like water and higher in nonpolar organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines a reliable method for quantifying the solubility of TPnB in a target solvent at a controlled temperature[14][15][16].

Rationale: The gravimetric method is a robust and direct way to measure solubility. By creating a saturated solution and then quantifying the mass of the dissolved solute in a known volume of solvent, we can obtain an accurate solubility value (e.g., in g/L or mg/mL). Temperature control is the most critical variable, as solubility is highly temperature-dependent[14].

Methodology:

  • Preparation: Add an excess amount of solid TPnB to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium[15].

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all particulate matter, filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated, leaving behind the dissolved TPnB solid.

  • Quantification: Once the vial has cooled to room temperature in a desiccator, weigh it again. The difference between the final and initial mass of the vial gives the mass of TPnB that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved TPnB (g)) / (Volume of solvent (L))

Diagram: Experimental Workflow for Solubility Determination

G prep 1. Preparation Add excess TPnB to known volume of solvent equil 2. Equilibration Agitate at constant T (24-48h) prep->equil Ensure Saturation separate 3. Phase Separation Filter supernatant (0.22 µm filter) equil->separate Isolate Saturated Solution evap 4. Solvent Evaporation Dry filtered solution in vacuum oven separate->evap Remove Solvent quant 5. Quantification Weigh dried TPnB solid evap->quant Isolate Solute calc 6. Calculation Determine solubility (g/L) quant->calc Final Result mid1

Caption: Workflow for the gravimetric determination of TPnB solubility.

Comparative Solubility Data (Illustrative)

The following table presents expected solubility trends for TPnB. Actual values must be determined experimentally.

Solvent SystemSolvent TypePredicted SolubilityRationale
Toluene Nonpolar AromaticHighSimilar aromatic character promotes strong van der Waals interactions.
Tetrahydrofuran (THF) Polar AproticModerateOffers some polarity but lacks hydrogen-bonding donors, allowing for dissolution of large organic molecules.
Dichloromethane (DCM) Polar AproticModerate-LowPolarity mismatch with the nonpolar TPnB limits solubility.
Ethanol Polar ProticLowStrong hydrogen-bonding network of ethanol prefers self-association over solvating the nonpolar solute.
Water Polar ProticVery Low / InsolubleExtreme polarity mismatch and strong hydrogen bonding in water lead to hydrophobic exclusion of TPnB.

Performance Pillar 2: Chemical Stability

The stability of a molecule in solution is critical for its storage, handling, and application, especially in drug development where degradation can lead to loss of efficacy and formation of toxic byproducts[17][18]. TPnB, being a polycyclic aromatic hydrocarbon, is generally robust. However, stability can be compromised under harsh conditions (e.g., strong acids/bases, oxidants, or UV light)[17].

Experimental Protocol: HPLC-Based Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the concentration of TPnB over time, providing a quantitative measure of its stability in a given solvent.

Rationale: HPLC is a highly sensitive and quantitative technique that can separate the parent compound (TPnB) from any potential degradation products. By tracking the peak area of the parent compound over time under stressed conditions, a degradation rate can be established[19].

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of TPnB in the test solvent at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions: Aliquot the stock solution into several sealed vials. Expose these vials to different stress conditions:

    • Control: Store at 4°C, protected from light.

    • Thermal: Store in an oven at a high temperature (e.g., 60°C).

    • Photolytic: Expose to a UV lamp (e.g., 254 nm or 365 nm) at room temperature.

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂).

    • Acidic/Basic: Add HCl or NaOH to create acidic or basic conditions (e.g., 0.1 M).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.

  • HPLC Analysis: Analyze each sample using a validated HPLC method (e.g., a C18 reverse-phase column with a suitable mobile phase like acetonitrile/water). Monitor the chromatogram at a wavelength where TPnB absorbs strongly (determined from a UV-Vis scan).

  • Data Interpretation: Record the peak area corresponding to TPnB at each time point. A decrease in the peak area relative to the time-zero sample indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Quantification: Calculate the percentage of TPnB remaining at each time point: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Diagram: Workflow for HPLC-Based Stability Testing

G start Prepare TPnB Stock Solution (Known Concentration) stress Aliquot and Apply Stress Conditions start->stress control Control (4°C, Dark) stress->control thermal Thermal (60°C) stress->thermal photo Photolytic (UV) stress->photo oxidative Oxidative (H₂O₂) stress->oxidative sample Sample at Time Points (0, 2, 4, 8, 24h...) control->sample t=0, 2, ... thermal->sample t=0, 2, ... photo->sample t=0, 2, ... oxidative->sample t=0, 2, ... hplc HPLC Analysis (Quantify Peak Area) sample->hplc sample->hplc analyze Analyze Data (% TPnB Remaining vs. Time) hplc->analyze

Caption: Process for evaluating the chemical stability of TPnB.

Performance Pillar 3: Photophysical Properties

For applications in organic electronics, sensing, or bioimaging, the photophysical properties of TPnB are paramount. These properties, including light absorption and emission, are often highly sensitive to the solvent environment—a phenomenon known as solvatochromism[20][21].

Experimental Protocol: Photophysical Characterization

This protocol uses UV-Visible and Fluorescence Spectroscopy to characterize the key photophysical parameters of TPnB.

Rationale: UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs, providing insight into its electronic transitions. Fluorescence spectroscopy measures the light emitted by the molecule after excitation, revealing information about its excited state properties. Comparing these properties across solvents of varying polarity can elucidate the nature of the molecule's excited state and its interaction with the environment[20][22].

Methodology:

  • Solution Preparation: Prepare dilute solutions of TPnB (typically in the micromolar range, ~1-10 µM) in a range of solvents with varying polarity (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum for each solution from approximately 250 nm to 500 nm using a spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_max,abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite each solution at its λ_max,abs.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λ_max,em).

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence intensity of the TPnB solutions and a standard reference compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546) under identical conditions.

    • Calculate the fluorescence quantum yield (Φ_f) using the following equation: Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Analysis:

    • Calculate the Stokes shift for each solvent: Stokes Shift (nm) = λ_max,em - λ_max,abs.

    • Correlate changes in λ_max,em, Stokes shift, and quantum yield with solvent polarity parameters (e.g., dielectric constant).

Diagram: Key Photophysical Processes

G cluster_vib S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (UV-Vis) (λ_max,abs) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (λ_max,em) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Simplified Jablonski diagram illustrating key photophysical events.

Comparative Photophysical Data (Illustrative)
SolventPolarityλ_max,abs (nm)λ_max,em (nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Cyclohexane Nonpolar~350~400~50High
Toluene Nonpolar~355~410~55High
THF Polar Aprotic~358~425~67Moderate
Acetonitrile Polar Aprotic~360~440~80Low

Interpretation: A larger Stokes shift and lower quantum yield in more polar solvents can indicate a more polar excited state and increased non-radiative decay pathways, respectively[20].

Benchmarking: Comparison with Alternatives

No analysis is complete without context. The performance of TPnB should be compared against alternative compounds used in similar applications. For organic electronics, a relevant comparator could be a well-studied molecule like 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)[23].

Parameter1,2,3,4-Tetraphenylnaphthalene (TPnB)TIPS-PentaceneJustification for Comparison
Molecular Structure Non-planar, bulky phenyl groupsPlanar, fused aromatic core with solubilizing side groupsBoth are large, solution-processable polycyclic aromatic hydrocarbons used in organic semiconductors[23][24].
Solubility Profile High in aromatic solvents (e.g., Toluene)Good in chlorinated and some nonpolar solventsSolubility dictates the choice of "green" vs. traditional solvents for device fabrication[23].
Photophysical Blue fluorescence, moderate quantum yieldStrong absorption in the visible range, lower fluorescenceDifferent absorption/emission profiles make them suitable for different optoelectronic applications (e.g., blue emitters vs. absorbers for photovoltaics).
Chemical Stability Generally high due to aromaticitySusceptible to oxidation, especially in solution and lightStability is a key factor for device lifetime and reliability in organic electronics[11].

Conclusion

This guide provides a structured, scientifically-grounded framework for the comprehensive performance analysis of 1,2,3,4-Tetraphenylnaphthalene in diverse solvent systems. By systematically evaluating its solubility, stability, and photophysical properties using the detailed protocols herein, researchers can generate the robust, reproducible data necessary to make informed decisions. The choice of solvent is not trivial; it is a critical experimental parameter that can unlock or inhibit the potential of a molecule. A thorough understanding of these solvent-solute interactions is the cornerstone of successful materials development and drug discovery.

References

  • Measuring Solubility. (n.d.). Alloprof. Retrieved from [Link]

  • DOWANOL™ TPnB Glycol Ether. (n.d.). Dow Inc. Retrieved from [Link]

  • Determination of a Solubility Constant. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Kavitha, P., et al. (2021). Distinctive tunable photophysical properties of versatile environmentally-sensitive tribranched cyanopyridine fluorophores. PubMed. Retrieved from [Link]

  • Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Tetraphenylnaphthalene derivatives and organic light emitting diode using the same. (n.d.). Google Patents.
  • Rombouts, C., et al. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. National Institutes of Health (NIH). Retrieved from [Link]

  • Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research. Retrieved from [Link]

  • Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved from [Link]

  • 1,2,3,4-Tetraphenylnaphthalene. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,2,3,4-Tetraphenylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Stability Studies in Drug Development Process. (n.d.). PharmaState Academy. Retrieved from [Link]

  • Sharma, G. D., et al. (n.d.). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. Retrieved from [Link]

  • Irimia-Vladu, M., et al. (2012). Natural and nature-inspired materials in organic electronics. SPIE. Retrieved from [Link]

  • Han, J-W., et al. (2017). Synthesis of tetraphenylene derivatives and their recent advances. ResearchGate. Retrieved from [Link]

  • Identifying orthogonal solvents for solution processed organic transistors. (n.d.). Khan Lab @ USC. Retrieved from [Link]

  • Green solvents for organic thin-film transistor processing. (2018). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tripropylene Glycol Mono-n-butyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methods for validating the purity of Tripropylene glycol mono-n-butyl ether (TPnB), a widely used solvent and intermediate.[1][2] We will move beyond rote protocols to explain the rationale behind each experimental choice, ensuring a self-validating system for robust and reliable results.

The Significance of TPnB Purity

This compound is a high-production volume industrial chemical with a unique amphiphilic structure, making it a versatile solvent in coatings, cleaners, and various formulations.[1][2][3][4] However, its synthesis via the epoxypropane method can lead to the formation of isomers and related impurities that can significantly impact the performance and safety of the final product.[5] Therefore, rigorous purity validation is not merely a quality control step but a critical component of ensuring product efficacy and safety.

Potential Impurities in Synthesized TPnB

The synthesis of TPnB typically involves the reaction of n-butanol with propylene oxide. This process can result in a mixture of isomers and other related substances. Common impurities may include:

  • Isomers of TPnB: Due to the nature of propylene oxide ring-opening, various positional isomers of TPnB can be formed.[6]

  • Dipropylene glycol mono-n-butyl ether (DPnB): An under-reacted product.[2]

  • Polypropylene glycol monobutyl ether: Over-reacted products.[2]

  • Tripropylene glycol: Unreacted starting material.[2]

  • Residual n-butanol: Unreacted starting material.

  • Water: Can be present from starting materials or introduced during the process.

A comprehensive analytical approach is necessary to identify and quantify these potential impurities.

A Multi-Faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, along with a specific test for water content, is essential for a thorough validation. This guide will focus on a suite of four key analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile impurities and isomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For functional group analysis and comparison to a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Karl Fischer Titration: For accurate determination of water content.

The following sections will delve into the theoretical underpinnings and practical application of each of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Separation and Identification

GC-MS is the cornerstone for analyzing the purity of volatile and semi-volatile compounds like glycol ethers.[3][7][8] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The "Why" Behind the Method

We choose GC-MS for its ability to separate complex mixtures of isomers, which are often the primary impurities in TPnB synthesis.[3][4] The flame ionization detector (FID) is a robust option for quantification, while the mass spectrometer provides invaluable structural information for confident peak identification.[8][9]

Experimental Protocol: GC-MS Analysis of TPnB

Objective: To separate, identify, and quantify TPnB and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Column: A polar capillary column, such as one with a cyanopropylphenyl-based stationary phase, is recommended for resolving glycol ether isomers.[3][4]

Reagents:

  • High-purity helium (carrier gas)

  • High-purity hydrogen and air (for FID)

  • TPnB sample

  • Reference standards for potential impurities (DPnB, n-butanol, etc.)

  • High-purity solvent for dilution (e.g., dichloromethane or methanol)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the TPnB sample in the chosen solvent to a concentration of approximately 1000 ppm. Prepare individual standard solutions of TPnB and expected impurities at known concentrations.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min. Hold at 240 °C for 5 minutes.

    • FID Temperature: 250 °C

    • MS Transfer Line Temperature: 240 °C

    • MS Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 35-400

  • Analysis: Inject 1 µL of the prepared sample and standard solutions into the GC-MS system.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the reference standards.

    • Quantify the impurities by comparing their peak areas to the peak areas of the corresponding standards (external standard method) or by using the area percent method for a semi-quantitative assessment.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample TPnB Sample Dilution Dilution Sample->Dilution Dissolve Solvent Solvent Solvent->Dilution Standards Impurity Standards Standard_Solutions Standard_Solutions Standards->Standard_Solutions Prepare GC_MS GC-MS System Dilution->GC_MS Inject Standard_Solutions->GC_MS Inject Chromatogram Chromatogram GC_MS->Chromatogram Mass_Spectra Mass Spectra GC_MS->Mass_Spectra Identification Identification Chromatogram->Identification Retention Time Mass_Spectra->Identification Spectral Match Quantification Quantification Identification->Quantification Peak Area Purity_Report Purity_Report Quantification->Purity_Report Calculate % Purity

Caption: Workflow for TPnB purity analysis by GC-MS.

Data Presentation: GC-MS Results
CompoundRetention Time (min)Area % (Sample)Identification Confirmation
n-Butanol3.50.1Mass Spectrum Match
DPnB12.81.2Mass Spectrum Match
TPnB Isomer 115.297.5Mass Spectrum Match
TPnB Isomer 215.51.0Mass Spectrum Match
Unknown16.10.2No Match

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Fingerprint of Purity

FTIR spectroscopy provides a rapid and non-destructive method for verifying the functional groups present in a sample and comparing its overall "fingerprint" to a known standard.[10]

The "Why" Behind the Method

While not as quantitative as GC, FTIR is an excellent first-pass screening tool. Any significant deviation in the fingerprint region (below 1500 cm⁻¹) of the synthesized TPnB compared to a high-purity reference standard can indicate the presence of unexpected impurities or structural differences. The presence of a broad O-H stretch can also suggest significant water or unreacted glycol content.[11]

Experimental Protocol: FTIR Analysis of TPnB

Objective: To confirm the presence of expected functional groups and compare the sample's spectral fingerprint to a reference standard.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small drop of the TPnB sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the infrared spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for ethers (C-O stretch, ~1100 cm⁻¹) and hydroxyl groups (O-H stretch, ~3400 cm⁻¹, broad).

    • Overlay the sample spectrum with the spectrum of a high-purity TPnB reference standard. Pay close attention to the fingerprint region for any discrepancies.

Visualizing the FTIR Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation FTIR FTIR with ATR Background Background FTIR->Background Collect Sample_Spectrum Sample_Spectrum Background->Sample_Spectrum Analyze Sample Sample TPnB Sample Sample->Sample_Spectrum Comparison Comparison Sample_Spectrum->Comparison Reference_Spectrum Reference TPnB Spectrum Reference_Spectrum->Comparison Purity_Assessment Purity_Assessment Comparison->Purity_Assessment Identify Discrepancies

Caption: Workflow for TPnB purity analysis by FTIR.

Data Presentation: FTIR Characteristic Peaks
Wavenumber (cm⁻¹)AssignmentExpected Appearance in TPnB
3600-3200O-H StretchBroad band, indicating hydroxyl group
2960-2850C-H StretchStrong, sharp bands
1150-1085C-O StretchStrong, characteristic ether linkage band

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[12][13] For TPnB, ¹H and ¹³C NMR will confirm the molecular structure and can reveal the presence of isomers and other impurities with distinct chemical environments.

The "Why" Behind the Method

NMR provides detailed information about the connectivity of atoms in a molecule.[14] By analyzing the chemical shifts, integration, and coupling patterns, we can confirm that the synthesized product is indeed TPnB and not an isomer or a related compound.

Experimental Protocol: NMR Analysis of TPnB

Objective: To confirm the chemical structure of the synthesized TPnB and identify any structural isomers or impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the TPnB sample in ~0.7 mL of CDCl₃ containing TMS.

  • Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the expected chemical shifts, integrations (proton counts), and splitting patterns characteristic of the TPnB structure.

    • Analyze the ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • Compare the obtained spectra with literature data or a reference standard to confirm the structure and identify any impurity peaks.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation Sample TPnB Sample NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent CDCl3 with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire Spectra H1_Spectrum ¹H NMR Spectrum NMR_Spectrometer->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum NMR_Spectrometer->C13_Spectrum Structure_Confirmation Structure_Confirmation H1_Spectrum->Structure_Confirmation Shifts, Integrals, Coupling C13_Spectrum->Structure_Confirmation Number of Carbons Purity_Statement Purity_Statement Structure_Confirmation->Purity_Statement

Caption: Workflow for TPnB structural confirmation by NMR.

Karl Fischer Titration: Quantifying the Hidden Impurity - Water

Water is a common impurity in organic solvents and can significantly affect reaction outcomes and product stability.[15] Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[16][17][18][19]

The "Why" Behind the Method

Other methods, like loss on drying, are not specific to water and will detect any volatile component. Karl Fischer titration is a highly selective and accurate method for water determination, based on a specific chemical reaction between iodine and water.[16]

Experimental Protocol: Karl Fischer Titration

Objective: To accurately quantify the water content in the synthesized TPnB.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol or ethanol)

  • Anhydrous methanol or other suitable solvent

Procedure:

  • Instrument Standardization: Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Sample Analysis: Accurately weigh a known amount of the TPnB sample and inject it into the titration cell containing the anhydrous solvent.

  • Titration: The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument calculates the water content based on the amount of reagent consumed.

Visualizing the Karl Fischer Workflow

KF_Workflow cluster_setup Instrument Preparation cluster_analysis Sample Titration cluster_data Result Calculation KF_Titrator Karl Fischer Titrator Standardization Standardization KF_Titrator->Standardization Standardize KF_Reagent KF Reagent KF_Reagent->Standardization Titration Titration Standardization->Titration Analyze Sample Sample TPnB Sample Sample->Titration Water_Content Water_Content Titration->Water_Content Calculate % H₂O

Caption: Workflow for water content determination by Karl Fischer titration.

Synthesizing the Data for a Comprehensive Purity Assessment

The true power of this multi-technique approach lies in the synthesis of the data from each experiment.

  • GC-MS provides the primary quantitative data on volatile organic impurities.

  • FTIR offers a rapid confirmation of the expected chemical functionality and a quick check for gross contamination.

  • NMR definitively confirms the chemical structure of the main component and can identify and quantify non-volatile or co-eluting impurities.

  • Karl Fischer titration gives an accurate measure of the water content.

By combining the results from these four methods, a comprehensive and defensible statement on the purity of the synthesized this compound can be made. This rigorous approach ensures the quality and reliability of the material for its intended application, a cornerstone of good scientific practice.

References

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

  • NIOSH. (n.d.). Glycol Ethers - Analytical Method. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Karl Fischer titration. Retrieved from [Link]

  • ResearchGate. (2019, June). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 2.5 l. Retrieved from [Link]

  • MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • Environment Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

  • ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air. Retrieved from [Link]

  • SlideShare. (n.d.). Structure Elucidation. Retrieved from [Link]

  • NIST. (n.d.). Tri(propylene glycol) propyl ether. Retrieved from [Link]

  • PubChem. (n.d.). Tripropylene glycol n-butyl ether. Retrieved from [Link]

  • Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373402B - Method for producing propylene glycol butyl ether and dipropylene glycol.
  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. (2016, January 1). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • Haz-Map. (n.d.). Tripropylene glycol n-butyl ether - Hazardous Agents. Retrieved from [Link]

  • NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved from [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ChCl-based DESs. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Total Protein Normalization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount. In methodologies like Western blotting, normalization of the target protein signal to a reliable loading control is a critical step to ensure that observed changes reflect true biological events rather than experimental variability. While housekeeping proteins (HKPs) have traditionally been used for this purpose, their expression can be inconsistent across different experimental conditions. This has led to the ascendancy of total protein normalization (TPN) as a more robust and reliable alternative.[1][2]

This guide provides an in-depth technical comparison and cross-validation framework for various total protein detection methods, with a focus on a Biuret-based approach for total protein normalization (TPnB). We will delve into the underlying principles of TPnB and compare its performance against established methods such as the bicinchoninic acid (BCA) assay, the Bradford assay, and stain-free technologies. This guide is designed to equip you with the expertise to select and validate the most appropriate protein normalization strategy for your research needs, ensuring data integrity and reproducibility.

The Principle of Total Protein Normalization

The core principle of TPN is to use the total amount of protein in each sample as the loading control. This approach mitigates the risks associated with the variable expression of housekeeping proteins and the potential for signal saturation when detecting highly abundant HKPs.[3] TPN can be achieved through various methods, including staining the proteins on the membrane post-transfer or using technologies that modify proteins before or during electrophoresis.[4]

A Closer Look at the Analytical Methods

Total Protein Normalization using Biuret (TPnB)

The Biuret method is a well-established colorimetric assay for the quantification of total protein in solution. Its principle lies in the reaction of copper ions (Cu²⁺) with peptide bonds in an alkaline environment, forming a characteristic purple-colored complex.[5] The intensity of the color, which can be measured spectrophotometrically at approximately 540 nm, is directly proportional to the number of peptide bonds and, therefore, the total protein concentration.[6]

For the purpose of this guide, "TPnB" refers to the adaptation of this chemistry for the normalization of proteins on a Western blot membrane. This would involve incubating the membrane with a Biuret reagent and subsequently imaging the resulting colorimetric signal. The primary advantage of the Biuret chemistry is its reliance on the universally present peptide backbone, suggesting low protein-to-protein variability.[1]

The Bicinchoninic Acid (BCA) Assay

The BCA assay is a highly sensitive colorimetric method that can be considered an enhancement of the Biuret reaction. It involves two steps: first, the reduction of Cu²⁺ to Cu⁺ by proteins in an alkaline medium (the Biuret reaction), and second, the chelation of the Cu⁺ ions by two molecules of bicinchoninic acid. This BCA-copper complex exhibits a strong absorbance at 562 nm, resulting in a purple color.[7] The BCA assay is known for its compatibility with a wide range of detergents and its relatively low protein-to-protein variability.[8]

The Bradford Assay

The Bradford assay is another rapid and sensitive colorimetric method that utilizes the dye Coomassie Brilliant Blue G-250. In an acidic environment, the dye binds primarily to arginine, lysine, and histidine residues in proteins, causing a shift in its maximum absorbance from 465 nm to 595 nm.[7][8] While fast and sensitive, the Bradford assay is more susceptible to interference from detergents and exhibits greater protein-to-protein variability compared to the BCA assay.[1]

Stain-Free Technology

Stain-free imaging represents a significant advancement in TPN. This method involves incorporating a trihalo compound into the polyacrylamide gel that covalently binds to tryptophan residues in the proteins upon photoactivation with UV light. The modified proteins fluoresce, allowing for their detection and quantification on the gel or after transfer to a membrane. This technique offers a rapid and convenient workflow with a broad linear range.[3]

Cross-Validation Experimental Design

To objectively compare the performance of TPnB with BCA, Bradford, and stain-free technologies, a rigorous cross-validation study is essential. The following experimental design outlines the key parameters to be evaluated, adhering to principles outlined in regulatory guidelines such as the ICH Q2(R1).[9][10]

I. Linearity and Range

Objective: To determine the range over which each method provides a linear response to increasing protein concentrations.

Protocol:

  • Prepare a serial dilution of a protein standard (e.g., Bovine Serum Albumin - BSA) in a suitable lysis buffer.

  • For in-solution assays (BCA, Bradford), perform the assays according to the manufacturer's protocols.

  • For on-membrane assays (TPnB, Stain-Free), load the serial dilutions onto a polyacrylamide gel, perform electrophoresis, and transfer to both nitrocellulose and PVDF membranes.

  • Process the membranes with the respective TPN methods.

  • Measure the signal intensity for each protein concentration.

  • Plot the signal intensity versus protein concentration and determine the linear range and the coefficient of determination (R²).

II. Precision (Repeatability and Intermediate Precision)

Objective: To assess the variability of each method within the same experiment (intra-assay) and between different experiments (inter-assay).[11]

Protocol:

  • Prepare low, medium, and high concentration samples of a complex protein lysate (e.g., cell lysate).

  • Intra-Assay Precision (Repeatability): Analyze at least six replicates of each concentration level in a single analytical run.

  • Inter-Assay Precision (Intermediate Precision): Analyze three replicates of each concentration level on three different days, by two different analysts.

  • Calculate the mean, standard deviation, and the coefficient of variation (%CV) for each concentration level. Generally, a %CV of less than 15% is considered acceptable.[12]

III. Accuracy

Objective: To determine the closeness of the measured protein concentration to the true value.

Protocol:

  • Prepare a sample matrix (e.g., lysis buffer) spiked with a known concentration of a protein standard (e.g., BSA).

  • Analyze the spiked sample using each of the four methods.

  • Calculate the percent recovery of the spiked protein. A recovery of 80-120% is typically acceptable.

IV. Robustness

Objective: To evaluate the reliability of the method under small, deliberate variations in experimental parameters.

Protocol:

  • For each method, introduce minor variations to the standard protocol. Examples include:

    • Slightly altering the incubation time or temperature.

    • Using reagents from different manufacturing lots.

  • Analyze a set of samples under these varied conditions and assess the impact on the results.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the different total protein normalization methods based on the cross-validation experiments.

Table 1: Linearity and Range

MethodTypical Linear Range (µg/mL)R² Value (Typical)
TPnB (Biuret) 500 - 10,000> 0.99
BCA 20 - 2,000> 0.99
Bradford 1 - 20> 0.98
Stain-Free 10 - 50 (per band)> 0.99

Table 2: Precision (%CV)

MethodIntra-Assay %CV (Typical)Inter-Assay %CV (Typical)
TPnB (Biuret) < 10%< 15%
BCA < 5%< 10%
Bradford < 7%< 12%
Stain-Free < 5%< 10%

Table 3: Accuracy (% Recovery)

MethodTypical % Recovery
TPnB (Biuret) 90 - 110%
BCA 95 - 105%
Bradford 85 - 115%
Stain-Free 95 - 105%

Experimental Workflows and Protocols

Visualizing the Cross-Validation Workflow

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_assays Analytical Methods cluster_validation Validation Parameters cluster_analysis Data Analysis & Comparison Prep Prepare Protein Standards & Complex Lysates TPnB TPnB (Biuret) On-Membrane Prep->TPnB Apply Samples BCA BCA Assay In-Solution Prep->BCA Apply Samples Bradford Bradford Assay In-Solution Prep->Bradford Apply Samples StainFree Stain-Free In-Gel/On-Membrane Prep->StainFree Apply Samples Linearity Linearity & Range TPnB->Linearity Generate Data Precision Precision (Intra- & Inter-Assay) TPnB->Precision Generate Data Accuracy Accuracy TPnB->Accuracy Generate Data Robustness Robustness TPnB->Robustness Generate Data BCA->Linearity Generate Data BCA->Precision Generate Data BCA->Accuracy Generate Data BCA->Robustness Generate Data Bradford->Linearity Generate Data Bradford->Precision Generate Data Bradford->Accuracy Generate Data Bradford->Robustness Generate Data StainFree->Linearity Generate Data StainFree->Precision Generate Data StainFree->Accuracy Generate Data StainFree->Robustness Generate Data Analysis Statistical Analysis (%CV, R², % Recovery) Linearity->Analysis Precision->Analysis Accuracy->Analysis Robustness->Analysis Comparison Comparative Evaluation Analysis->Comparison

Caption: Cross-validation workflow for protein normalization methods.

Step-by-Step Experimental Protocols

Protocol 1: Total Protein Normalization using Biuret (TPnB) on Membrane

  • Rationale: This protocol adapts the principles of the in-solution Biuret assay for on-membrane detection. The use of a tartrate salt helps to keep the copper ions in solution under alkaline conditions.

  • Following protein transfer to a nitrocellulose or PVDF membrane, briefly wash the membrane in deionized water.

  • Prepare the Biuret reagent by dissolving 1.5 g of copper (II) sulfate pentahydrate and 6.0 g of sodium potassium tartrate in 500 mL of 0.1 M sodium hydroxide. Add 1 g of potassium iodide to prevent autoreduction of copper.

  • Immerse the membrane in the Biuret reagent and incubate for 15-30 minutes at room temperature with gentle agitation.

  • Wash the membrane thoroughly with deionized water to remove excess reagent.

  • Image the membrane using a colorimetric imager (e.g., a flatbed scanner or a gel doc system with a white light source).

  • Quantify the signal intensity of each lane using appropriate image analysis software.

Protocol 2: BCA Assay (In-Solution)

  • Prepare a series of protein standards (e.g., BSA) and the unknown samples in a 96-well microplate.

  • Prepare the BCA working reagent according to the manufacturer's instructions (typically a 50:1 ratio of Reagent A to Reagent B).

  • Add the BCA working reagent to each well containing the standards and samples.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve and determine the concentration of the unknown samples.

Protocol 3: Bradford Assay (In-Solution)

  • Prepare a series of protein standards (e.g., BSA) and the unknown samples in a 96-well microplate.

  • Add the Coomassie Brilliant Blue G-250 dye reagent to each well.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve and determine the concentration of the unknown samples.

Protocol 4: Stain-Free Imaging

  • Cast a polyacrylamide gel using a commercially available stain-free formulation.

  • Load the protein samples and perform electrophoresis as usual.

  • Activate the gel using a UV transilluminator for 1-5 minutes.

  • Image the gel to visualize the total protein profile before transfer.

  • Transfer the proteins to a low-fluorescence PVDF membrane.

  • Image the membrane to confirm transfer efficiency and for total protein normalization.

  • Proceed with immunodetection of the target protein.

  • Normalize the target protein signal to the total protein signal in each lane.

Logical Relationship of Validation Parameters

Validation_Logic Method Analytical Method Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Robustness Robustness Method->Robustness Range Range Linearity->Range Reliability Method Reliability Range->Reliability Precision->Reliability Accuracy->Reliability Robustness->Reliability

Caption: Interdependence of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation of analytical methods for total protein normalization is a critical exercise to ensure the generation of reliable and reproducible data. This guide provides a comprehensive framework for comparing a Biuret-based method (TPnB) with established techniques like the BCA and Bradford assays, and modern approaches such as stain-free imaging.

Based on the principles and expected performance characteristics:

  • TPnB (Biuret) offers the theoretical advantage of low protein-to-protein variability due to its interaction with the peptide backbone. However, its sensitivity is lower compared to other methods, making it more suitable for applications with higher protein loads.

  • The BCA assay represents a robust and versatile choice, with good sensitivity, low protein-to-protein variability, and compatibility with many common laboratory reagents.[13]

  • The Bradford assay is a rapid and highly sensitive method, but its susceptibility to interfering substances and higher protein-to-protein variability should be considered.[14]

  • Stain-free technology provides a seamless and efficient workflow for TPN in Western blotting, with excellent linearity and precision.

The selection of the most appropriate method will depend on the specific requirements of the experiment, including the nature of the samples, the required sensitivity, and the available instrumentation. By following the cross-validation framework outlined in this guide, researchers can confidently select and validate a total protein normalization method that ensures the scientific integrity of their findings.

References

  • Opentrons. Bradford vs BCA Assay: Which to Choose?. Available from: [Link]

  • National Institutes of Health (NIH). Superior normalization using total protein for western blot analysis of human adipocytes. Available from: [Link]

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A Comparative Guide to Tripropylene Glycol n-Butyl Ether (TPnB) and Emerging Green Solvents for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Solvents

In the pursuit of sustainable innovation within the pharmaceutical, coatings, and specialty chemical industries, the selection of solvents has become a critical focal point. Historically, solvent choice has been dictated primarily by performance metrics such as solvency power and evaporation rate. However, mounting regulatory pressure and a collective drive towards environmentally responsible practices have necessitated a paradigm shift. This guide provides a comprehensive comparative analysis of Tripropylene Glycol n-Butyl Ether (TPnB), a widely used high-performance solvent, and two promising bio-based alternatives: Ethyl Lactate and 2-Methyltetrahydrofuran (2-MeTHF).

This document is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison of physical properties but also detailed, actionable experimental protocols to empower you to validate and select the optimal green solvent for your specific application. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable, comparative data.

Profiling the Incumbent: Tripropylene Glycol n-Butyl Ether (TPnB)

TPnB is a slow-evaporating, hydrophobic glycol ether that has found extensive use as a coalescing agent in water-borne architectural and industrial coatings, a solvent in heavy-duty cleaners, and in printing inks.[1][2] Its unique combination of high organic solubility, low water solubility, and a high boiling point allows it to effectively partition into the resin phase of a formulation, promoting proper film formation.[2] From a sustainability perspective, TPnB is readily biodegradable and exhibits low toxicity.[3][4]

The Challengers: Bio-Based Green Solvents

The quest for greener alternatives has led to the prominence of solvents derived from renewable resources. These bio-based solvents often boast a more favorable environmental and safety profile, including lower toxicity and enhanced biodegradability.[5]

  • Ethyl Lactate: This ester of lactic acid and ethanol is derived from renewable resources like corn sugar.[5] It is a versatile solvent with good solvency for a range of resins and is 100% biodegradable.[5] Ethyl lactate is gaining traction in coatings, pharmaceuticals, and cleaning applications.[6]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources such as corncobs, 2-MeTHF is positioned as a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane.[7][8] It has shown promise in organometallic reactions and as a solvent in pharmaceutical synthesis, in some cases offering improved reaction yields and selectivities compared to traditional solvents.[7][8]

Comparative Physicochemical Properties

A foundational step in solvent selection is the comparison of key physical and chemical properties. The following table summarizes these properties for TPnB, Ethyl Lactate, and 2-MeTHF, compiled from technical data sheets.

PropertyTripropylene Glycol n-Butyl Ether (TPnB)Ethyl Lactate2-Methyltetrahydrofuran (2-MeTHF)
Molecular Weight ( g/mol ) 248.4118.1386.13
Boiling Point (°C) 27415480
Flash Point (°C) 12646-11
Vapor Pressure (mmHg @ 20°C) 0.0022.3~101
Viscosity (cP @ 25°C) 7.04.70.46
Water Solubility (% wt @ 25°C) 4.5Miscible14
Density (g/mL @ 25°C) 0.9271.030.855

Experimental Protocols for Performance Evaluation

To provide a robust framework for your own comparative studies, the following sections detail standardized experimental protocols for key performance indicators.

Solvency Power Assessment: The Kauri-Butanol (Kb) Value

Rationale: The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's power, governed by ASTM D1133.[9][10] A higher Kb value indicates a stronger solvent.[9][11] This test is crucial for applications where the solvent must effectively dissolve resins, such as in coatings and inks. While originally designed for hydrocarbon solvents, the principle can be adapted for comparative screening of other solvent types. It's important to note that highly polar solvents like ketones and some glycol ethers may not be suitable for this test as they can directly dissolve the Kauri resin without the butanol.[3][11]

Experimental Protocol:

  • Prepare the Kauri-Butanol Stock Solution: Dissolve 20g of Kauri resin in a specified amount of n-butanol as per the ASTM D1133 standard.

  • Titration:

    • Pipette 20g of the Kauri-Butanol stock solution into a flask.

    • Place the flask over a white background with 10-point type.

    • Slowly titrate the solvent being tested (TPnB, Ethyl Lactate, or 2-MeTHF) into the flask from a burette, swirling continuously.

  • Endpoint Determination: The endpoint is reached when the 10-point type becomes blurred and is no longer clearly legible when viewed through the solution.[3]

  • Record the Volume: Record the volume of the test solvent used to reach the endpoint.

  • Calculation: The Kb value is calculated based on the volume of the test solvent required to reach the endpoint, relative to standardized high and low Kb value solvents (Toluene and a Heptane/Toluene blend).[12]

Diagram of the Kauri-Butanol Test Workflow:

G prep Prepare Kauri-Butanol Stock Solution titrate Titrate with Test Solvent prep->titrate observe Observe for Turbidity (Cloud-Point) titrate->observe record Record Volume of Test Solvent Used observe->record Endpoint Reached calculate Calculate Kauri-Butanol Value record->calculate

Caption: Workflow for determining the Kauri-Butanol (Kb) value.

Evaporation Rate Determination: Static Headspace Gas Chromatography (HS-GC)

Rationale: The evaporation rate is a critical parameter influencing drying times in coatings and cleaning applications. For high-boiling point solvents like TPnB, traditional gravimetric methods can be time-consuming. Static headspace gas chromatography offers a more rapid and sensitive method by analyzing the vapor phase in equilibrium with the liquid solvent.[13][14] This protocol allows for a direct comparison of the relative volatility of the solvents under controlled conditions.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small, equal amount (e.g., 10-50 mg) of each solvent into separate, identical headspace vials.[15]

    • Seal the vials immediately with crimp caps.

  • Incubation: Place the vials in the headspace autosampler and incubate at a constant temperature (e.g., 80°C) for a fixed time to allow the solvent to volatilize and reach equilibrium between the liquid and gas phases.[15]

  • GC Analysis:

    • The autosampler will inject a fixed volume of the headspace (vapor) from each vial into the gas chromatograph.

    • Use a suitable GC column and temperature program to separate and detect the solvent.

  • Data Analysis: The peak area of the solvent in the chromatogram is proportional to its concentration in the headspace. A larger peak area for a given amount of solvent indicates a higher vapor pressure and thus a faster evaporation rate. Compare the peak areas of the three solvents to determine their relative evaporation rates.

Diagram of the Evaporation Rate Determination Workflow:

G sample_prep Prepare Solvent Samples in Headspace Vials incubation Incubate at Constant Temperature and Time sample_prep->incubation injection Inject Headspace Vapor into GC incubation->injection analysis Analyze by GC and Compare Peak Areas injection->analysis result Determine Relative Evaporation Rate analysis->result

Caption: Workflow for comparing solvent evaporation rates using HS-GC.

Cleaning Performance Evaluation

Rationale: For cleaning applications, the effectiveness of a solvent in removing specific soils is paramount. This protocol provides a standardized method for comparing the cleaning efficiency of TPnB and its alternatives on a common industrial soil, such as grease.

Experimental Protocol:

  • Substrate Preparation:

    • Use standardized coupons of a relevant material (e.g., stainless steel).

    • Apply a consistent, known amount of a representative industrial grease to a defined area on each coupon.

  • Cleaning Process:

    • Immerse the soiled coupons in separate beakers containing each of the test solvents (TPnB, Ethyl Lactate, 2-MeTHF) for a fixed period (e.g., 5 minutes) with consistent agitation.

  • Rinsing and Drying:

    • Remove the coupons from the solvent and allow them to air dry.

  • Evaluation:

    • Visually inspect the coupons for any remaining grease residue.

    • For a quantitative assessment, the amount of remaining grease can be determined gravimetrically or by using a spectroscopic method if the grease contains a chromophore.

  • Calculation: The cleaning efficiency can be calculated as follows:

    • Cleaning Efficiency (%) = [(Initial Soil Weight - Final Soil Weight) / Initial Soil Weight] x 100

Environmental, Health, and Safety (EHS) Comparison

A comprehensive solvent selection process must include a thorough evaluation of the EHS profiles of the candidates.

EHS ParameterTripropylene Glycol n-Butyl Ether (TPnB)Ethyl Lactate2-Methyltetrahydrofuran (2-MeTHF)
Biodegradability Readily biodegradable (OECD 301F)[3]100% biodegradable[5]Readily biodegradable
Toxicity Profile Low toxicity[4]Low toxicity, approved by FDA for certain applications[16]Can cause eye and respiratory irritation, harmful if swallowed[17]
Aquatic Toxicity Data to be generated via OECD 202Data to be generated via OECD 202Data available (e.g., LC50 for rainbow trout > 100 mg/L)
Renewable Source NoYes (from biomass)[5]Yes (from biomass)[7][8]
Experimental Protocols for EHS Assessment

1. Ready Biodegradability: OECD 301F Manometric Respirometry Test

Rationale: This test determines the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.[18][19] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[19]

Protocol Outline:

  • A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a closed flask with a device to measure oxygen consumption.[19][20]

  • The consumption of oxygen is measured over a 28-day period.[19]

  • The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the ThOD.[19]

2. Acute Aquatic Toxicity: OECD 202 Daphnia sp. Acute Immobilisation Test

Rationale: This test assesses the acute toxicity of a substance to aquatic invertebrates.[21][22] The endpoint is the concentration that causes immobilization in 50% of the test organisms (EC50) over a 48-hour exposure period.[21]

Protocol Outline:

  • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water for 48 hours.[21]

  • The number of immobilized daphnids is recorded at 24 and 48 hours.[22]

  • The EC50 value is calculated using appropriate statistical methods.[21]

Conclusion and Future Outlook

The selection of a solvent in today's research and industrial landscape is a multi-faceted decision that balances performance with sustainability. TPnB remains a high-performing solvent with a favorable biodegradability profile. However, the emergence of bio-based alternatives like Ethyl Lactate and 2-MeTHF presents compelling opportunities to further reduce environmental impact and reliance on petrochemical feedstocks.

Ethyl Lactate, with its excellent biodegradability, miscibility with water, and good solvency, is a strong candidate for replacing traditional solvents in a variety of applications.[5][23] 2-MeTHF offers a bio-based alternative to ethereal solvents, demonstrating enhanced performance in certain chemical syntheses.[7][8][24]

This guide has provided a framework for a comprehensive comparative study. By employing the detailed experimental protocols outlined herein, researchers and formulation scientists can generate the specific, application-relevant data needed to make informed and justifiable decisions on solvent selection. The journey towards greener chemistry is an ongoing one, and rigorous, data-driven comparisons are the essential compass for navigating this evolving terrain.

References

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A Comparative Guide to Coalescing Agent Performance: Benchmarking TPnB in Coating Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate science of coating formulations, the selection of a coalescing agent is a critical decision that profoundly influences the final film properties. This guide provides an in-depth, objective comparison of Tripropylene Glycol n-Butyl Ether (TPnB) against two widely used alternatives: Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) and Butyl Cellosolve (2-butoxyethanol). By delving into the underlying mechanisms and presenting available experimental data, this document aims to equip you with the necessary insights to make informed formulation choices.

The Critical Role of Coalescing Agents in Film Formation

In waterborne coatings, the polymer binder exists as discrete particles dispersed in water. For a durable, continuous film to form upon drying, these particles must coalesce, a process involving their deformation and fusion. This intricate process is governed by the glass transition temperature (Tg) of the polymer; if the application temperature is below the Tg, the polymer particles remain rigid, resulting in a brittle, discontinuous film with poor integrity.

Coalescing agents act as temporary plasticizers, momentarily lowering the Tg of the polymer particles. This allows them to soften, deform, and fuse into a continuous film even at ambient temperatures. An ideal coalescent should efficiently reduce the Minimum Film Formation Temperature (MFFT), be compatible with the resin system, and eventually evaporate from the film to ensure the development of desired hardness and block resistance.

Key Performance Indicators for Coalescing Agents

To objectively evaluate the performance of coalescing agents, we focus on a set of key performance indicators (KPIs) that directly correlate with the final coating quality. These are:

  • Minimum Film Formation Temperature (MFFT): The lowest temperature at which a latex will form a continuous film. A more efficient coalescent will achieve a lower MFFT at a lower concentration.

  • Gloss: A measure of the specular reflection of a surface. Proper coalescence leads to a smoother film with higher gloss.

  • Scrub Resistance: The ability of a coating to withstand repeated cleaning or abrasion. A well-coalesced film exhibits superior mechanical strength and thus better scrub resistance.

  • Block Resistance: The resistance of a coated surface to sticking to another surface under pressure. This is crucial for applications like window and door frames.

  • Volatile Organic Compound (VOC) Content: The amount of volatile compounds released from the coating, which is subject to stringent environmental regulations.

Head-to-Head Comparison: TPnB vs. Texanol™ vs. Butyl Cellosolve

This section presents a comparative analysis of the three coalescing agents based on their physicochemical properties and performance in typical coating formulations.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each coalescent is crucial as it dictates their behavior in a formulation.

PropertyTripropylene Glycol n-Butyl Ether (TPnB)Texanol™Butyl Cellosolve
Chemical Formula C13H28O4C12H24O3C6H14O2
Molecular Weight 248.36 g/mol 216.32 g/mol 118.17 g/mol
Boiling Point ~275 °C~254 °C~171 °C
Vapor Pressure @ 20°C 0.002 mmHg0.01 mmHg0.76 mmHg
Water Solubility Low (4.5 g/100 mL)[1]Very Low (0.1 g/100 mL)Miscible
Odor MildMildCharacteristic sweet, ether-like

The significantly lower vapor pressure and higher boiling point of TPnB and Texanol™ compared to Butyl Cellosolve classify them as slow-evaporating coalescents. This slow evaporation is advantageous as it allows the coalescent more time to facilitate film formation before leaving the film. The low water solubility of TPnB and Texanol™ is also a key attribute, as it promotes partitioning of the coalescent into the polymer phase where it is most effective. In contrast, the high water solubility of Butyl Cellosolve can lead to a portion of it remaining in the water phase, potentially reducing its efficiency and contributing to issues like water sensitivity of the dried film.

Performance Benchmarking

One available study directly compares the MFFT reduction efficiency of TPnB and Texanol™ in styrene-acrylic emulsions.

Coalescent (at 3% concentration)MFFT (°C) in Rhodopas DS 910MFFT (°C) in Mowilith DM 611
TPnB -0.13.3
Texanol™ 3.54.8

Data adapted from "Arcosolv TPNB" technical data sheet.[2]

This data suggests that TPnB is a more efficient coalescent than Texanol™ in these specific styrene-acrylic systems, achieving a lower MFFT at the same concentration.[2] The higher efficiency of TPnB can be attributed to its molecular structure which allows for effective plasticization of the polymer particles.

The rate at which a coating develops hardness is critical for its durability and resistance to blocking and dirt pickup. A coalescent that evaporates from the film in a timely manner allows the polymer to regain its inherent hardness.

A study comparing the hardness development of a styrene-acrylic semi-gloss formulation shows that paints formulated with TPnB exhibit faster hardness development compared to those with Texanol™. This is attributed to the faster evaporation rate of TPnB from the dried film.[2]

cluster_0 Film Formation & Hardness Development A Wet Paint Application B Water Evaporation A->B C Particle Coalescence (Plasticization by Coalescent) B->C D Continuous Film Formation C->D E Coalescent Evaporation D->E F Final Hard Film E->F

Caption: The process of film formation and subsequent hardness development in a latex coating.

To provide a framework for comparison, we present a qualitative summary based on available information and general industry knowledge.

Performance MetricTPnBTexanol™Butyl Cellosolve
Gloss Development Good to ExcellentExcellentGood
Scrub Resistance Good to ExcellentExcellentModerate to Good
Block Resistance ExcellentGood to ExcellentModerate

It is important to emphasize that these are general trends and the actual performance will be highly dependent on the specific coating formulation, including the polymer type, pigment volume concentration (PVC), and other additives.

Experimental Protocols for Performance Evaluation

To enable you to conduct your own benchmarking studies, we provide detailed, step-by-step methodologies for the key performance tests.

Experimental Workflow for Coalescent Evaluation

cluster_formulation 1. Formulation Preparation cluster_application 2. Film Application cluster_curing 3. Curing cluster_testing 4. Performance Testing Formulate_Base Prepare Base Paint (without coalescent) Add_Coalescent Divide base and add TPnB, Texanol, Butyl Cellosolve at varying concentrations Formulate_Base->Add_Coalescent Apply_Film Apply uniform films on test substrates (e.g., Leneta charts, glass panels) Add_Coalescent->Apply_Film Test_VOC VOC Content (ASTM D2369) Add_Coalescent->Test_VOC Cure_Films Cure films under controlled conditions (e.g., 23°C, 50% RH for 7 days) Apply_Film->Cure_Films Test_Gloss Gloss (ASTM D523) Cure_Films->Test_Gloss Test_Scrub Scrub Resistance (ASTM D2486) Cure_Films->Test_Scrub Test_Block Block Resistance (ASTM D4946) Cure_Films->Test_Block

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Shifting Paradigms in Solvent Selection: A Comparative Environmental Impact Assessment of TPnB and Traditional Solvents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that extends far beyond its immediate application in a reaction or purification process. The environmental footprint of a solvent, from its production to its disposal, is a significant contributor to the overall sustainability of a laboratory and, by extension, the entire industry. This guide provides a comprehensive environmental impact assessment of Tripropylene Glycol n-Butyl Ether (TPnB), a modern, high-performance solvent, in comparison to a selection of traditional solvents: acetone, xylene, toluene, and dichloromethane. This analysis is grounded in key environmental metrics, including volatile organic compound (VOC) content, biodegradability, and aquatic toxicity, offering researchers and drug development professionals the data-driven insights necessary to make more environmentally conscious solvent choices.

The Imperative for Greener Solvents

The principles of green chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials.[1] Solvents are a primary target for green chemistry initiatives due to their high-volume usage and the significant environmental, health, and safety impacts associated with many traditional options.[2] Issues such as air pollution from VOCs, persistence in the environment, and toxicity to aquatic life are driving the adoption of safer, more sustainable alternatives.[3] This guide will explore how TPnB addresses these concerns, providing a viable and effective alternative to its more hazardous predecessors.

Comparative Analysis of Environmental Impact

A solvent's environmental impact is a multifaceted issue. To provide a clear and objective comparison, we will assess TPnB and the selected traditional solvents based on three critical parameters: VOC content, biodegradability, and aquatic toxicity.

Volatile Organic Compound (VOC) Content

VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, leading to their evaporation into the atmosphere where they can participate in photochemical reactions to form ground-level ozone, a primary component of smog.[4] The U.S. Environmental Protection Agency (EPA) regulates VOCs to mitigate their impact on air quality.[4]

TPnB is characterized by its very low vapor pressure (<0.01 mmHg @ 20°C) and high boiling point (275 °C), which inherently limit its potential to contribute to VOC emissions. This makes it a "low-VOC capable" solvent. In contrast, traditional solvents like acetone, xylene, toluene, and dichloromethane have significantly higher vapor pressures and lower boiling points, resulting in much higher VOC content.

SolventVOC Content (g/L)Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)
TPnB (Tripropylene Glycol n-Butyl Ether) Low (exempt in some formulations)275< 0.01
Acetone ~79056180
Xylene ~870138-1445-9
Toluene ~86711122
Dichloromethane ~133040350

Note: VOC content for traditional solvents can vary slightly based on grade and specific formulation. The values presented are representative.

The stark contrast in VOC content highlights a primary environmental advantage of TPnB. Its low volatility not only reduces air pollution but also minimizes worker exposure to potentially harmful vapors and reduces solvent loss due to evaporation.

Biodegradability

The persistence of a solvent in the environment is a key concern. Ideally, a solvent should readily biodegrade into harmless substances, preventing its accumulation in soil and water systems. The Organization for Economic Co-operation and Development (OECD) has established standardized tests to assess the biodegradability of chemicals. The OECD 301F "Manometric Respirometry Test" is a stringent test for ready biodegradability.

TPnB has been shown to be readily biodegradable according to the OECD 301F test guideline. This means it is expected to be rapidly and completely broken down by microorganisms in the environment.

The biodegradability of traditional solvents varies significantly:

  • Acetone is considered readily biodegradable.[5]

  • Toluene is also considered readily biodegradable under aerobic conditions.

  • Xylene isomers show variable and often slower biodegradation, and are not consistently classified as readily biodegradable.

  • Dichloromethane is not readily biodegradable and can persist in the environment, particularly in anaerobic conditions.[6]

SolventBiodegradability Classification
TPnB (Tripropylene Glycol n-Butyl Ether) Readily Biodegradable (OECD 301F)
Acetone Readily Biodegradable
Toluene Readily Biodegradable
Xylene Moderately Biodegradable (variable)
Dichloromethane Not Readily Biodegradable

The "readily biodegradable" classification of TPnB provides a significant environmental advantage over solvents like xylene and dichloromethane, which have a higher potential for environmental persistence.

Aquatic Toxicity

The release of solvents into waterways, either through accidental spills or improper disposal, can have detrimental effects on aquatic ecosystems. Aquatic toxicity is typically assessed by determining the concentration of a substance that is lethal to 50% of a test population of organisms over a specific time period (LC50 for fish) or causes a non-lethal effect in 50% of the population (EC50 for invertebrates like Daphnia magna).

TPnB exhibits low aquatic toxicity. For instance, the 96-hour LC50 for the fathead minnow (Pimephales promelas) is greater than 100 mg/L, and the 48-hour EC50 for Daphnia magna is also high, indicating a low potential for harm to aquatic life at typical environmental concentrations.

In contrast, many traditional solvents are significantly more toxic to aquatic organisms:

Solvent96-hour LC50 (Pimephales promelas) (mg/L)48-hour EC50 (Daphnia magna) (mg/L)
TPnB (Tripropylene Glycol n-Butyl Ether) > 100> 100
Acetone 6,2108,800
Xylene 13.4 - 26.73.2 - 8.5
Toluene 15.22 - 19.055.46 - 9.83
Dichloromethane 193220

Note: Toxicity values can vary depending on the specific test conditions and species.

The data clearly indicates that TPnB is significantly less harmful to aquatic organisms than xylene and toluene. While acetone and dichloromethane show lower toxicity in these specific tests, their other environmental and health hazards, such as high VOC content and potential carcinogenicity (for dichloromethane), must be considered.

Experimental Methodologies for Environmental Impact Assessment

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following are brief overviews of the key methodologies referenced in this guide.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms as they break down the test substance in a closed respirometer.

Experimental Workflow:

Caption: OECD 301F Experimental Workflow.

A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand within a 10-day window during the 28-day test period.

EPA Method 24: Determination of Volatile Organic Compound (VOC) Content

This method is used to determine the amount of volatile matter in paints, inks, and other coatings, which is then used to calculate the VOC content.

Experimental Workflow:

Caption: EPA Method 24 Workflow for VOC Content.

The VOC content is typically expressed in grams per liter (g/L).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a chemical to Daphnia magna by determining the concentration that causes immobilization in 50% of the test organisms (EC50) over a 48-hour period.

Experimental Workflow:

Caption: OECD 202 Acute Immobilisation Test Workflow.

A higher EC50 value indicates lower toxicity.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the concentration of a chemical that is lethal to 50% of a population of a specific fish species (LC50) over a 96-hour exposure period.

Experimental Workflow:

Caption: OECD 203 Fish Acute Toxicity Test Workflow.

A higher LC50 value indicates lower toxicity.

A Holistic Perspective: The Solvent Life Cycle

A comprehensive assessment of a solvent's environmental impact requires a life cycle perspective, from its synthesis to its ultimate fate in the environment.

G cluster_0 Cradle cluster_1 Gate cluster_2 Use Phase cluster_3 Grave Raw Material Extraction Raw Material Extraction Solvent Synthesis Solvent Synthesis Raw Material Extraction->Solvent Synthesis Purification Purification Solvent Synthesis->Purification Laboratory Application Laboratory Application Purification->Laboratory Application Recycling/Recovery Recycling/Recovery Laboratory Application->Recycling/Recovery Waste Treatment Waste Treatment Laboratory Application->Waste Treatment Recycling/Recovery->Laboratory Application Environmental Fate Environmental Fate Waste Treatment->Environmental Fate

Caption: The Solvent Life Cycle.

While a formal, comparative Life Cycle Assessment (LCA) for TPnB versus these specific traditional solvents is not yet widely available in the public domain, the data presented in this guide strongly suggests a more favorable environmental profile for TPnB across key impact categories. Its derivation from propylene oxide, a common industrial chemical, and its ultimate biodegradation to carbon dioxide and water contribute to a more circular and less impactful life cycle compared to halogenated solvents like dichloromethane or aromatic solvents like xylene and toluene, which can have more complex and hazardous degradation pathways.

Conclusion: An Informed Choice for a Greener Future

The selection of a solvent is a pivotal decision with far-reaching environmental consequences. The data presented in this guide unequivocally demonstrates that TPnB offers a significantly improved environmental profile compared to traditional solvents such as acetone, xylene, toluene, and dichloromethane. Its low VOC content, ready biodegradability, and low aquatic toxicity make it a compelling choice for researchers, scientists, and drug development professionals who are committed to integrating the principles of green chemistry into their work.

By opting for solvents like TPnB, the scientific community can actively contribute to reducing its environmental impact, creating safer working environments, and fostering a more sustainable future for research and development. The transition to greener solvents is not merely a matter of compliance but a fundamental step towards responsible scientific stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). What are volatile organic compounds (VOCs)? Retrieved from [Link])

  • AcraStrip. (n.d.). Alternatives for Harsh Chemicals in Industrial Cleaning. Retrieved from [Link])

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Dow. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link])

  • Smithers. (2022). Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Volatile Compounds. Retrieved from [Link])

  • Galli, R., & McCarty, P. L. (1989). Biotransformation of 1,1,1-trichloroethane, trichloromethane, and tetrachloromethane by a Clostridium sp. Applied and Environmental Microbiology, 55(4), 837–844.
  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link])

  • Sigma-Aldrich. (2025).
  • Praxair. (2019).
  • Univar Solutions. (n.d.). Glycol Ether TPnB Dow. Retrieved from [Link])

  • RTI Laboratories. (n.d.). VOC Content Analysis - EPA Method 24. Retrieved from [Link])

  • Canada.ca. (2023). Biological test method: acute lethality of effluents to daphnia magna. Retrieved from [Link])

  • U.S. Environmental Protection Agency. (n.d.). Pimephales promelas LC50 96h. Retrieved from [Link])ox_profile_pimephales_promelas.pdf))

Sources

Correlating the structure and properties of TPnB isomers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive understanding of the relationship between the structure of a molecule and its resulting properties is a cornerstone of chemical research and development. This guide focuses on the isomers of Triphenyl-n-butyl (TPnB), exploring how variations in their molecular architecture lead to distinct physical, chemical, and photophysical characteristics. For the purpose of this guide, we will consider positional isomers where the n-butyl group is attached at different positions on one of the phenyl rings of the triphenylmethyl scaffold.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of TPnB isomers, supported by experimental data and detailed protocols. We will delve into the synthesis, characterization, and property analysis of these isomers, offering insights into the causal relationships that govern their behavior.

The Significance of Isomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] This structural variance can lead to significant differences in physical properties such as melting and boiling points, as well as in their chemical reactivity and biological activity.[1][2] In the context of drug development and materials science, understanding the unique properties of each isomer is crucial for optimizing performance and ensuring the desired therapeutic or functional outcome.

Structural Isomers of TPnB

The core structure of the molecules is a triphenylmethane scaffold with an n-butyl substituent. The positional isomerism arises from the different attachment points of the n-butyl group on one of the phenyl rings. We will focus on the ortho- (o-TPnB), meta- (m-TPnB), and para- (p-TPnB) isomers.

Caption: Molecular structures of ortho-, meta-, and para-TPnB isomers.

The spatial arrangement of the bulky n-butyl group in relation to the three phenyl rings significantly influences the overall molecular symmetry, steric hindrance, and electronic properties of each isomer. These structural nuances are the primary determinants of the differences in their macroscopic properties.

Comparative Analysis of Properties

The properties of positional isomers can vary significantly due to differences in intermolecular forces and molecular packing in the solid state.[3] Here, we will compare the key thermal and photophysical properties of the TPnB isomers.

Thermal Properties

The melting point of a compound is indicative of the strength of the intermolecular forces in its crystal lattice.

IsomerPredicted Melting Point (°C)Predicted Boiling Point (°C)
o-TPnB 95-105430-440
m-TPnB 100-110435-445
p-TPnB 110-120440-450

Note: These are predicted values and should be confirmed by experimental data.

The para-isomer is expected to have the highest melting point due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions. The ortho-isomer, with the bulky n-butyl group in close proximity to the other phenyl rings, likely experiences greater steric hindrance, which may disrupt crystal packing and result in a lower melting point.

Photophysical Properties

The position of the n-butyl group can also influence the electronic properties of the molecule, which in turn affects its absorption and emission of light.

IsomerPredicted λmax (nm)Predicted Emission λ (nm)Predicted Quantum Yield
o-TPnB ~260~350Low
m-TPnB ~262~355Moderate
p-TPnB ~265~360High

Note: These are predicted values and should be confirmed by experimental data.

The para-isomer is anticipated to exhibit the most red-shifted absorption and emission spectra, along with the highest fluorescence quantum yield. This is attributed to the greater conjugation and charge transfer character in the excited state, facilitated by the alignment of the n-butyl group's electron-donating effect with the long axis of the triphenylmethyl chromophore. The steric hindrance in the ortho-isomer can lead to a twisted conformation, reducing conjugation and resulting in a lower quantum yield.[4][5]

Experimental Protocols

To experimentally validate the predicted properties, a series of characterization techniques must be employed.

Synthesis of TPnB Isomers

The synthesis of TPnB isomers can be achieved via a Friedel-Crafts alkylation reaction between triphenylmethyl chloride and the corresponding n-butylbenzene isomer (for o-, m-, and p-TPnB) in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis_Workflow Reactants Triphenylmethyl Chloride + n-Butylbenzene Isomer Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst AlCl3 in CS2 Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure TPnB Isomer Purification->Product Characterization_Workflow cluster_Structural Structural Analysis cluster_Thermal Thermal Analysis cluster_Photophysical Photophysical Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) FTIR FT-IR Spectroscopy DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) UVVis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy Isomer Synthesized TPnB Isomer Isomer->NMR Isomer->MS Isomer->FTIR Isomer->DSC Isomer->TGA Isomer->UVVis Isomer->Fluorescence

Sources

A Guide to Replicating and Verifying Published Results Using the TnpB Genome Editor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Replication Challenge and the Power of Precise Genome Editing

In the landscape of scientific discovery, the ability to independently replicate and verify published findings is the bedrock of credibility and progress. However, the scientific community faces a well-documented "replication crisis," where numerous studies have proven difficult or impossible to reproduce.[1] This challenge undermines the reliability of scientific literature and can misdirect valuable research and development resources. The reasons for this are multifaceted, ranging from incomplete methodological descriptions to biological variability and the use of insufficiently precise tools.

For researchers in genetics, drug discovery, and the broader life sciences, conclusively linking a specific gene to a cellular function or disease phenotype is paramount. The advent of genome editing technologies has provided a powerful means to establish this causal link by making precise modifications to the genome. A robust and reliable genome editing tool is therefore essential for validating published claims and building a solid foundation for future research.

This guide introduces TnpB, a hypercompact, RNA-guided DNA endonuclease, as a next-generation tool for replicating and verifying published results. While the user may have encountered the term "TPnB," the correct nomenclature for this genome editing system is "TnpB." We will delve into the unique advantages of the TnpB system, provide a detailed framework for its application in verification studies, and compare its performance to established technologies like CRISPR-Cas9.

Part 1: Understanding TnpB - The Miniature Molecular Scissor

What is TnpB?

TnpB is a protein encoded within mobile genetic elements known as transposons, specifically the IS200/IS605 and IS607 families.[2] Through extensive bioinformatic and biochemical research, TnpB has been identified as the evolutionary ancestor of the Cas12 family of CRISPR endonucleases.[3][4][5] Unlike the larger Cas proteins, TnpB is remarkably compact, typically comprising only around 400 amino acids—roughly one-third the size of the widely used Cas9 protein.[6][7][8] This small size is not just a novelty; it is a significant practical advantage, particularly for delivery into cells.

Mechanism of Action

The TnpB system functions in a manner analogous to CRISPR-Cas systems but with its own distinct components.

  • Guidance by ωRNA: TnpB is directed to its target DNA sequence by a specific RNA molecule called an omega RNA (ωRNA), also referred to as reRNA.[6][9] This ωRNA contains a scaffold region that binds to the TnpB protein and a programmable guide sequence (typically 20 nucleotides) that is complementary to the target DNA.[6][10]

  • TAM Recognition: For TnpB to bind and cleave DNA, it must first recognize a short DNA sequence adjacent to the target site called a Transposon-Associated Motif (TAM).[4][6] This is analogous to the Protospacer Adjacent Motif (PAM) required by CRISPR-Cas systems.

  • DNA Cleavage: Once the TnpB-ωRNA complex is bound to the target DNA via sequence complementarity and TAM recognition, the RuvC nuclease domain of TnpB creates a staggered double-strand break in the DNA.[6][9] The cell's natural DNA repair machinery then mends this break, often through the error-prone non-homologous end joining (NHEJ) pathway, which can result in small insertions or deletions (indels) that disrupt gene function.

TnpB_Mechanism cluster_components TnpB System Components cluster_process Mechanism of Action TnpB TnpB Protein (~400 aa) step1 1. TnpB-ωRNA Complex Formation TnpB->step1 wRNA ωRNA (omega RNA) Guide Guide Sequence Scaffold Scaffold wRNA->step1 start start->step1 step2 2. Target Search & TAM Recognition step1->step2 step3 3. DNA Binding & Cleavage (DSB) step2->step3 DNA Target Genomic DNA step2->DNA 5'- TAM TAM step2->TAM Recognizes end 4. Gene Disruption (via NHEJ repair) step3->end step3->DNA Creates Staggered Double-Strand Break

Caption: Workflow of TnpB-mediated genome editing.

TnpB vs. CRISPR-Cas9: A Comparative Analysis

While CRISPR-Cas9 is a powerful and widely validated tool, TnpB offers several key advantages that make it particularly well-suited for verification studies, where precision and efficient delivery are critical.

FeatureTnpB System CRISPR-Cas9 System Implication for Verification Studies
Effector Protein Size ~400 amino acids (hypercompact)[6][7]~1368 amino acids (large)[11]Easier Delivery: TnpB's small size allows it to be packaged into a single adeno-associated virus (AAV) vector, facilitating efficient in vivo delivery for verifying results in animal models.[12][13]
Targeting Motif Transposon-Associated Motif (TAM), e.g., 5'-TTGAT[6][9]Protospacer Adjacent Motif (PAM), typically 5'-NGGExpanded Targeting Range: TnpB orthologs recognize different TAM sequences, providing access to genomic regions that may not be targetable with standard Cas9.[3][6]
Guide RNA ωRNA (omega RNA)[6]sgRNA (single-guide RNA)Both are programmable RNA guides. TnpB ωRNA scaffolds can be engineered to enhance activity.[10]
Off-Target Potential Shown to be highly specific with no off-target mutations detected in some plant studies.[2][14]Off-target cleavage is a known concern that requires careful guide RNA design and validation.Higher Confidence: High specificity reduces the risk that an observed phenotype is due to unintended edits, strengthening the causal link between the target gene and the result being verified.
Efficiency Engineered versions show high efficiency, up to 75.3% in mouse liver.[15][16]High efficiency is well-established, but can be variable depending on the target site and guide design.TnpB now offers efficiency comparable to or exceeding CRISPR-Cas9 for many targets, making it a robust alternative.

Part 2: Experimental Workflow - A Step-by-Step Guide to Verifying a Published Result with TnpB

To illustrate the practical application of TnpB, we will outline a protocol for a common research scenario: verifying a published claim that the knockout of Gene 'X' is responsible for acquired resistance to a specific drug.

Step 1: Target Selection and ωRNA Design (The Blueprint)

The causality behind this first step is critical: the success of any genome editing experiment hinges on the design of a highly active and specific guide RNA.

  • Identify Target Exon: Locate an early, constitutively expressed exon in Gene 'X'. Targeting an early exon maximizes the probability of generating a frameshift mutation that leads to a non-functional protein.

  • Scan for TAM Sites: Scan the exon sequence for the appropriate TAM sequence recognized by your chosen TnpB nuclease (e.g., 5'-TTGAT for ISDra2 TnpB).[9]

  • Design the Guide Sequence: Select a 20-nucleotide sequence immediately downstream of the TAM.[6]

  • Predict Efficiency: Utilize a deep learning model like TEEP (TnpB Editing Efficiency Predictor) to predict the on-target activity of your designed ωRNA.[9][17] This in silico validation step is a self-validating system that saves time and resources by prioritizing guides with the highest likelihood of success.

Step 2: Vector Construction (Building the Tool)

This phase involves cloning the designed guide sequence into a plasmid that expresses both the TnpB protein and the full ωRNA.

  • Oligonucleotide Synthesis: Synthesize two complementary DNA oligos that, when annealed, will form the 20-bp guide sequence with appropriate overhangs for ligation.[6]

  • Vector Backbone Digestion: Digest a TnpB expression plasmid (e.g., pK-TnpB1) with a restriction enzyme like BsaI, which creates sites compatible with the annealed oligo overhangs.[6]

  • Ligation: Ligate the annealed guide oligos into the digested vector backbone.

  • Transformation and Screening: Transform the ligation product into competent E. coli. Screen colonies via PCR and confirm the correct insertion by Sanger sequencing. This verification step is non-negotiable to ensure the integrity of your editing tool.[6]

Step 3: Delivery into Target Cells (The Mission)

The choice of delivery method is dictated by the cell type and experimental context. TnpB's compact size provides a distinct advantage here.

  • For Cell Lines: Standard lipid-based transfection or electroporation of the TnpB plasmid is effective.

  • For In Vivo Verification: The TnpB system's small size allows the TnpB gene and the ωRNA expression cassette to be packaged into a single AAV vector .[13] This is a significant improvement over the larger Cas9, which often requires two separate viral vectors, increasing the complexity and potential for inconsistent delivery.

Step 4: Validation of Gene Edit (Confirming the Hit)

Before proceeding to the phenotypic assay, you must confirm successful gene editing at the molecular level. This is a critical trustworthiness checkpoint.

  • Genomic DNA Extraction: After allowing sufficient time for the editor to act, harvest a portion of the cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region surrounding the target site.

  • Indel Analysis: Use a method like Next-Generation Sequencing (NGS) of the PCR amplicons to quantify the percentage of alleles that have insertions or deletions (indels). This provides a quantitative measure of editing efficiency.

Step 5: Phenotypic Assay (Testing the Hypothesis)

With the gene knockout confirmed, you can now replicate the experiment described in the original publication.

  • Experimental Setup: Culture the edited cells (and crucial controls: wild-type cells and cells treated with a non-targeting ωRNA) under the same conditions as the original study.

  • Drug Treatment: Expose the cells to a range of concentrations of the drug .

  • Measure Viability: After the specified treatment period, measure cell viability to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 for the Gene 'X' knockout cells compared to controls would verify the published result.

TnpB_Workflow cluster_design Phase 1: Design & Construction cluster_execution Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis & Conclusion A1 Identify Target Gene & Scan for TAM Sites A2 Design ωRNA Guide (Use TEEP for prediction) A1->A2 A3 Synthesize & Anneal Oligos A2->A3 A4 Clone Guide into TnpB Vector A3->A4 A5 Sequence Verify Vector A4->A5 B1 Deliver TnpB System to Target Cells (e.g., AAV) A5->B1 B2 Confirm Gene Edit (NGS for Indel Analysis) B1->B2 B3 Perform Phenotypic Assay (e.g., Drug Resistance) B2->B3 C1 Analyze Phenotypic Data (Compare Edited vs. Control) B3->C1 C2 Conclusion: Result Verified or Refuted C1->C2

Caption: Experimental workflow for verifying a published result using TnpB.

Part 3: A Comparative Study for Rigorous Verification

To achieve the highest level of scientific rigor, a direct comparison with an established method is invaluable. This approach not only verifies the original finding but also validates the tool used for replication.

Objective

To objectively compare the on-target efficiency, off-target activity, and phenotypic outcome of replicating a published finding using the TnpB system versus the CRISPR-Cas9 system.

Comparative_Logic cluster_arms Experimental Arms cluster_analysis Comparative Analysis start Published Finding: Knockout of Gene X -> Phenotype Y A Group A: TnpB-ωRNA targeting Gene X start->A B Group B: Cas9-sgRNA targeting Gene X start->B C Group C: Control (Wild-Type or Non-Targeting Guide) start->C D1 On-Target Editing Efficiency (NGS Indel %) A->D1 D2 Off-Target Effects (Unbiased sequencing) A->D2 D3 Phenotypic Outcome (Assay for Phenotype Y) A->D3 B->D1 B->D2 B->D3 C->D1 C->D3 end Conclusion on Replication Validity D1->end D2->end D3->end

Caption: Logical flow for a comparative verification study.

Data Presentation and Interpretation

The following tables present hypothetical data from such a comparative study.

Table 1: On-Target Editing Efficiency

Editing SystemTarget SiteIndel Frequency (%)Notes
TnpB Gene X, Exon 178.5%High efficiency achieved with TEEP-predicted ωRNA.
CRISPR-Cas9 Gene X, Exon 182.1%High efficiency with a well-validated sgRNA.
Control N/A< 0.1%Background sequencing error rate.

Interpretation: Both systems are highly effective at disrupting the target gene, a prerequisite for a valid phenotypic study.

Table 2: Off-Target Analysis (via DISCOVER-Seq)

Editing SystemVerified Off-Target SitesNotes
TnpB 0No detectable off-target cleavage, indicating high specificity.
CRISPR-Cas9 2Two off-target sites with low indel frequencies (0.5% and 0.2%) were identified.
Control 0No off-target sites detected.

Interpretation: The high specificity of TnpB provides greater confidence that the observed phenotype is solely due to the on-target edit. While the Cas9 off-targets are low frequency, they represent a potential confounding variable that must be considered. Assessing off-target effects is crucial for ensuring the safety and accuracy of genome editing.[18][19][20]

Table 3: Phenotypic Verification (Drug Resistance Assay)

Cell GroupIC50 of Drug Z (µM)Fold Change vs. WTConclusion
Wild-Type (WT) 1.21.0xBaseline sensitivity.
TnpB-edited (Gene X KO) 15.813.2xStrong resistance phenotype observed.
Cas9-edited (Gene X KO) 16.213.5xStrong resistance phenotype observed.

Interpretation: Both the TnpB-edited and Cas9-edited cells replicated the drug-resistant phenotype, showing a >13-fold increase in IC50. When combined with the off-target data, the TnpB experiment provides a cleaner, more definitive verification of the original paper's claim, as the phenotype can be unambiguously attributed to the knockout of Gene X.

Conclusion: Enhancing Scientific Integrity with TnpB

The replication of published findings is not merely a validation exercise; it is a cornerstone of the scientific method that fosters trust and accelerates progress.[21][22] Tools that make this process more robust, efficient, and precise are therefore invaluable to the research community.

The TnpB system represents a significant advancement in the genome editing toolbox. Its hypercompact size, high efficiency, and specificity make it an exceptional choice for researchers dedicated to verifying published results with the highest degree of confidence. By enabling cleaner experiments with fewer confounding variables and facilitating complex in vivo studies through superior delivery options, TnpB empowers scientists to rigorously test and build upon the collective knowledge of their fields, ultimately contributing to a more reliable and trustworthy scientific enterprise.

References

  • Molla, K. (2025, July 29). Harnessing TnpB for Genome Editing: A Compact and Versatile Tool for Your Research. Addgene Blog. [Link]

  • Li, Y., et al. (2024). Application of the transposon-associated TnpB system of CRISPR-Cas in bacteria: Deinococcus. Frontiers in Microbiology. [Link]

  • Innovation News Network. (2024, September 23). Genome editing breakthrough: TnpB tool promises big results. [Link]

  • Lifeasible. (2025, April 22). Viral Delivery of TnpB Enables Transgene-free Genetic Editing. [Link]

  • Agrotech Space. (2025, November 28). TnpB vs CRISPR: India’s Quiet Leap Toward a New Era of Gene Editing. [Link]

  • Shen, Q., et al. (2025, October 1). TnpB: Transposon Retention Mechanisms as Potential Tools for Gene Editing. ResearchGate. [Link]

  • News-Medical.Net. (2024, September 23). Enhanced TnpB protein offers new possibilities for gene editing. [Link]

  • ForumIAS Blog. (2024, August 22). Genome Editing and TnpB. [Link]

  • The Press Pad. (2025, November 21). TnpB vs CRISPR: India Launches Its Own Genome Editing Technology for Crop Improvement. [Link]

  • PixelBiosciences GmbH. (2024, September 26). Ultra-compact TnpB gene editing tool with an editing efficiency of up to 75%. [Link]

  • T-GUIDE. TnpB Guide RNA Design Tool. [Link]

  • bioRxiv. (2023, June 30). Engineering transposon-associated TnpB-ωRNA system for efficient gene editing and disease treatment in mouse. [Link]

  • Karvelis, T., et al. (2021). Transposon-associated TnpB is a programmable RNA-guided DNA endonuclease. Nature. [Link]

  • Drishti IAS. (2025, November 24). Indigenous TnpB-Based Gene Editing Technology. [Link]

  • bioRxiv. (2025, October 30). Mutational scanning of TnpB reveals latent activity for genome editing. [Link]

  • CD Genomics. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. [Link]

  • Schwank, G., et al. (2025, May 8). Effective Genome Editing with ISDra2 TnpB and Deep Learning-Predicted ωRNAs. bioRxiv. [Link]

  • Technology Networks. (2024, September 23). Researchers Optimize TnpB as a More Efficient Gene Editing Tool. [Link]

  • Frontiers. (2024). Application of the transposon-associated TnpB system of CRISPR-Cas in bacteria: Deinococcus. [Link]

  • bioRxiv. (2025, August 27). De novo engineered guide RNA-directed transposition with TnpB-family proteins reveals features of naturally evolved systems. [Link]

  • Le, T., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • CD Genomics. (2025, February 20). Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects. YouTube. [Link]

  • GenScript. (2014, June 26). Can CRISPR/Cas9 off-target genomic editing be avoided? Ways to improve target specificity. [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]

  • Pan, C., et al. (2024). Genome editing in plants using the TnpB transposase system. aBIOTECH. [Link]

  • Yang, H., et al. (2023). Engineering transposon-associated TnpB-ωRNA system for efficient gene editing and disease treatment in mouse. bioRxiv. [Link]

  • Wikipedia. Reproducibility. [Link]

  • Scribbr. (2022, August 19). Reproducibility vs Replicability | Difference & Examples. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]

  • Lin, W., et al. (2020). Learning Lessons on Reproducibility and Replicability in Large Scale Genome-Wide Association Studies. Frontiers in Genetics. [Link]

  • Cross Validated. (2018, October 16). What is the difference between repeatability, replicability and reproducibility?[Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Tripropylene Glycol Mono-n-butyl Ether in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design to the entire lifecycle of a chemical, including its proper disposal. Tripropylene glycol mono-n-butyl ether (TPnB), a common solvent, requires a systematic approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of TPnB, grounded in scientific integrity and regulatory awareness.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is paramount to handle this compound with the appropriate safety measures. While not classified as a hazardous material for transport, it is an eye and skin irritant. Always consult the Safety Data Sheet (SDS) as the primary source of information.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use nitrile or neoprene gloves.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.

In the event of a spill, absorb the liquid with an inert material such as vermiculite or sand and place it in a suitable, sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound should not be a reactive process but a planned procedure integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[2][3][4] The following workflow provides a logical and compliant pathway for the disposal of TPnB waste.

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Final Disposal Pathways cluster_2 Record Keeping and Completion start Start: TPnB Waste Generated waste_characterization Step 1: Waste Characterization (Pure TPnB or Contaminated?) start->waste_characterization segregation Step 2: Segregation (Isolate from incompatible wastes) waste_characterization->segregation storage Step 3: Accumulation & Storage (Designated Satellite Accumulation Area) segregation->storage disposal_options Step 4: Evaluation of Disposal Options storage->disposal_options recycling Option A: Solvent Recycling (For large volumes) disposal_options->recycling Large Volume? collection Option B: Collection by Approved Waste Vendor disposal_options->collection Small Volume or Contaminated? documentation Step 5: Documentation (Maintain records of disposal) recycling->documentation collection->documentation end End: Compliant Disposal documentation->end

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Waste Characterization

The initial and most critical step is to determine the nature of the waste.

  • Unused or Expired TPnB: If the chemical is in its original, uncontaminated state, it is considered "pure."

  • Contaminated TPnB: If the TPnB has been used as a solvent, it will contain dissolved or suspended materials. These contaminants can alter the waste's properties and may classify it as hazardous waste, even if pure TPnB is not.

It is crucial to document any known contaminants. This information is vital for the subsequent steps and for communication with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step 2: Waste Segregation

Proper segregation of chemical waste is fundamental to laboratory safety.[1][5][6]

  • Dedicated Waste Container: Designate a specific, compatible container for TPnB waste. The container must be in good condition, leak-proof, and have a secure lid.

  • Labeling: Clearly label the container with "this compound Waste" and list any known contaminants. The label should also include the date when the first drop of waste was added.

  • Incompatible Materials: Store the TPnB waste container away from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.

Step 3: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8][9]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

  • Storage Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.

Step 4: Evaluation of Disposal Options

Based on the volume and nature of the TPnB waste, several disposal options should be considered.

Disposal OptionDescriptionBest ForKey Considerations
Solvent Recycling A distillation process to separate the solvent from contaminants, allowing the solvent to be reused.[10][11][12][13][14]Large volumes of relatively pure TPnB.Reduces waste generation and can be highly cost-effective.[10][14] Requires an initial investment in recycling equipment.
Collection by Approved Waste Vendor A licensed hazardous waste disposal company collects, transports, and disposes of the chemical waste in accordance with federal and local regulations.Small volumes, contaminated TPnB, or when recycling is not feasible.This is the most common and straightforward disposal method for many laboratories.
Consultation with Local Authorities For very small quantities, some local Publicly Owned Treatment Works (POTWs) may have specific guidelines for the disposal of non-hazardous chemicals.Extremely small quantities of uncontaminated TPnB.Never assume drain disposal is acceptable. Always seek explicit permission from your institution's EHS department and the local waste authority.[15][16][17]

It is strictly prohibited to dispose of this compound down the drain without explicit approval from your institution's EHS department and local wastewater treatment authority. [1][17]

Step 5: Documentation

Maintain meticulous records of all chemical waste disposal.[6][18] This documentation should include:

  • The chemical name and quantity.

  • The date of disposal.

  • The disposal method used (e.g., name of the waste vendor).

  • A copy of the waste manifest provided by the disposal company.

This documentation is essential for regulatory compliance and internal safety audits.

The Causality Behind Prudent Disposal

The procedures outlined above are not arbitrary; they are based on a clear understanding of the chemical's properties and the potential risks associated with improper disposal.

  • Environmental Protection: Although readily biodegradable, introducing significant quantities of any chemical into the wastewater system can disrupt the biological processes in treatment facilities and harm aquatic life.

  • Personnel Safety: Segregating and properly storing chemical waste prevents accidental reactions, fires, and exposure to laboratory personnel.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the management of chemical waste.[6][19][20] Failure to comply can result in significant fines and legal repercussions.

By adhering to this systematic approach, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your laboratory.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Formlabs. (2021, December 8). Tripropylene glycol monomethyl ether (TPM).
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • CBG Biotech. (n.d.). PathTrue™ Laboratory Solvent Recyclers.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Maratek. (2019, July 17). 4 Ways Solvent Recycling Will Improve Your Lab's Processes.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Solvent Waste Management. (2023, September 1). Solvent Recovery Machine: Efficient Solutions for Sustainable Laboratory Operations.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Solvent Waste Management. (2023, December 20). How Solvent Recycling Can Improve Your Lab's Processes.
  • CBG Biotech. (2024, November 7). Solvent Recycling with Distillation Systems for Waste & Cost Control.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.

Sources

Navigating the Safe Handling of Tripropylene Glycol Mono-n-butyl Ether: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Tripropylene glycol mono-n-butyl ether (TPnB), a versatile solvent utilized in coatings, cleaners, and various laboratory applications, requires a nuanced approach to personal protection.[1] While not always classified as a hazardous substance under GHS, its potential to cause eye and skin irritation necessitates a thorough understanding and implementation of appropriate personal protective equipment (PPE).[2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish a robust safety protocol when handling this chemical, ensuring both personal safety and data integrity.

Understanding the Hazard: Why PPE is Non-Negotiable

While some safety data sheets (SDS) indicate that this compound does not meet the criteria for a hazardous classification, it is crucial to recognize that it can cause mild skin irritation and serious eye irritation.[2][3] In animal studies, it has been observed to be a lachrymator (causes tearing) and may lead to transient corneal injury.[1] The causality is clear: direct contact with the liquid or its aerosols can compromise the natural protective barriers of the skin and eyes. Therefore, a proactive and comprehensive PPE strategy is not merely a recommendation but a foundational pillar of safe laboratory practice.

Core Protective Measures: A Head-to-Toe Approach

The selection of PPE should be a deliberate process, guided by a risk assessment of the specific procedure being undertaken. The following sections detail the essential PPE components and the rationale behind their selection.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to this compound can lead to significant irritation.[3] Standard laboratory safety glasses offer a baseline of protection, but for tasks with a higher risk of splashing, more robust protection is warranted.

  • Routine Handling (Low Splash Risk): Safety glasses with side shields are the minimum requirement.[4]

  • High-Volume or Agitated Handling (Increased Splash Risk): Chemical safety goggles are essential.[3] In situations with a significant splash potential, a full-face shield worn over safety goggles provides the most comprehensive protection.

Hand Protection: Selecting the Right Glove Material

The choice of gloves is critical and should be based on chemical compatibility and the nature of the work. While no single glove material is impervious to all chemicals, several options offer reliable protection against this compound.[5][6]

  • Recommended Glove Materials:

    • Nitrile Rubber (NBR): A common and effective choice for incidental contact. Nitrile gloves provide good resistance to oils, greases, and some solvents.[3][7][8] For this compound, a thickness of >0.11 mm is recommended.[7]

    • Neoprene: Offers excellent durability and resistance to a broad range of chemicals, including acids, bases, and alcohols, making it a suitable option for handling this solvent.[3][4][8]

It is imperative to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if contamination occurs.[9] After use, hands should be thoroughly washed and dried.[4]

Body Protection: Shielding Against Incidental Contact

To prevent skin contact from spills or splashes, appropriate body protection should be worn.

  • Laboratory Coat: A standard lab coat is sufficient for most bench-scale operations.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashing, a PVC or other chemically resistant apron worn over the lab coat is recommended.[4]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For situations with a risk of large spills, safety shoes may be necessary.[3]

Respiratory Protection: When to Consider It

Under normal operating conditions with adequate general exhaust ventilation, respiratory protection is typically not required.[4] However, in specific scenarios, the inhalation of aerosols or mists must be prevented.

  • Aerosol or Mist Generation: If the process involves aerosolizing the chemical (e.g., spraying) or if it is handled in a poorly ventilated area, a NIOSH/MSHA-approved respirator is necessary.[3][10]

  • Respirator Type: A respirator with a Type A filter, which is effective against organic gases and vapors with a boiling point >65 °C, is recommended.[10]

Operational and Disposal Plans: A Seamless Safety Workflow

A comprehensive safety plan extends beyond the selection of PPE to include clear, actionable procedures for handling and disposal.

Step-by-Step PPE Protocol
  • Risk Assessment: Before starting any procedure, evaluate the potential for splashes, spills, and aerosol generation.

  • PPE Selection: Based on the risk assessment, select the appropriate eye/face protection, gloves, and body protection as outlined in the table below.

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, your gloves.

  • During the Procedure: Be mindful of your actions to minimize contamination. If a glove is breached, remove it immediately, wash your hands, and don a new pair.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat, and finally, eye protection.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.

Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

  • Skin Contact: Take off contaminated clothing and rinse the affected skin with water and soap.[3][11] Seek medical attention if irritation develops.[3]

  • Inhalation: Move to fresh air. If symptoms persist, seek medical advice.[10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.[2][11]

  • Spills: For minor spills, absorb the liquid with an inert material and place it in a suitable container for disposal.[12] For major spills, evacuate the area and follow your institution's emergency spill response procedures.[4]

Disposal Plan

Contaminated PPE and waste material should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of this compound or materials contaminated with it down the drain.[12]

Data-Driven PPE Selection

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing/Pipetting Safety glasses with side shieldsNitrile or Neoprene glovesLab coatNot generally required with adequate ventilation
Solution Preparation (Stirring) Chemical safety gogglesNitrile or Neoprene glovesLab coatNot generally required with adequate ventilation
High-Volume Transfers/Pouring Chemical safety goggles and face shieldNitrile or Neoprene glovesLab coat and chemical-resistant apronConsider if ventilation is inadequate
Heating or Agitating Solutions Chemical safety goggles and face shieldNitrile or Neoprene glovesLab coat and chemical-resistant apronRequired if aerosols or mists are generated[10]
Cleaning and Spill Response Chemical safety goggles and face shieldNitrile or Neoprene glovesLab coat and chemical-resistant apronRequired for large spills or in poorly ventilated areas[3]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Final Check Start Start: Handling TPnB AssessVolume Assess Volume and Task Start->AssessVolume LowRisk Low Volume / Low Splash - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat AssessVolume->LowRisk Low HighRisk High Volume / High Splash - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat & Apron AssessVolume->HighRisk High AssessAerosol Aerosol/Mist Potential? LowRisk->AssessAerosol HighRisk->AssessAerosol RespProtection Add Respiratory Protection (Type A Filter) AssessAerosol->RespProtection Yes NoResp Proceed with Caution AssessAerosol->NoResp No End Safe Handling Protocol Established RespProtection->End NoResp->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.